molecular formula C8H12O B1360943 3-Cyclopropylcyclopentan-1-one CAS No. 59939-08-1

3-Cyclopropylcyclopentan-1-one

Cat. No.: B1360943
CAS No.: 59939-08-1
M. Wt: 124.18 g/mol
InChI Key: AJEBGULHJHRRGC-UHFFFAOYSA-N
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Description

3-Cyclopropylcyclopentan-1-one is an organic compound with the molecular formula C8H12O and a molecular weight of 124.18 g/mol . This ketone features a cyclopropane ring fused to the three-position of a cyclopentanone ring, a structure that presents a unique three-dimensional framework with significant potential in chemical synthesis and materials research. Researchers value this compound as a versatile synthetic building block. The high ring strain inherent to the cyclopropane group, a well-documented feature of such systems , can drive interesting rearrangement reactions and facilitate the synthesis of complex molecular architectures. For instance, vinylcyclopropane derivatives are known to undergo thermally-induced rearrangements to form cyclopentene rings, a valuable transformation in organic chemistry . Furthermore, cyclopentane-based structures are recognized as relevant components in the naphthenic fraction of surrogate fuels, making them subjects of interest in combustion chemistry studies . As such, this compound serves as a key intermediate for developing novel pharmaceuticals, agrochemicals, and functional materials. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with care, referring to the material safety data sheet (MSDS) for detailed hazard and safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopropylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-8-4-3-7(5-8)6-1-2-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEBGULHJHRRGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648211
Record name 3-Cyclopropylcyclopentan-1-one
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Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59939-08-1
Record name Cyclopentanone, 3-cyclopropyl-
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Record name 3-Cyclopropylcyclopentan-1-one
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Record name 3-cyclopropylcyclopentan-1-one
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Foundational & Exploratory

Technical Guide: Structural Elucidation of 3-Cyclopropylcyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The unambiguous structural characterization of 3-cyclopropylcyclopentan-1-one (C₈H₁₂O) is a critical quality attribute in drug development, particularly when this moiety serves as a metabolic bioisostere or a scaffold for further functionalization.

This guide moves beyond basic spectral assignment to address the specific challenges posed by this molecule:

  • Regio-differentiation: Conclusively distinguishing the 3-substituted isomer from the thermodynamically distinct 2-substituted isomer (often a byproduct of migration).

  • Ring Strain Effects: Accounting for the anomalous NMR shielding and IR frequency shifts caused by the cyclopropyl-cyclopentyl interface.

  • Stereochemical Integrity: Establishing protocols for enantiomeric purity assessment at the C3 chiral center.

Synthetic Context & Sample Preparation[1]

Understanding the synthetic origin informs the impurity profile. This compound is typically synthesized via 1,4-conjugate addition of a cyclopropyl nucleophile (e.g., cyclopropylmagnesium bromide with CuI catalysis) to 2-cyclopenten-1-one.

Critical Impurities to Monitor:

  • 1,2-Addition Product: Tertiary alcohol (3-cyclopropylcyclopent-2-en-1-ol).

  • 2-Isomer: Resulting from double bond migration or thermodynamic equilibration.

Protocol: Analytical Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is standard. For resolution of overlapping multiplets, Benzene-
    
    
    
    (
    
    
    ) is recommended due to its ability to induce magnetic anisotropy shifts, spreading the aliphatic region.
  • Concentration: 10–15 mg in 0.6 mL solvent for

    
     sensitivity.
    
  • Filtration: Filter through 0.2 µm PTFE to remove paramagnetic metallic residues (Cu/Mg salts) that cause line broadening.

Spectroscopic Fingerprinting (MS & IR)

Before deep NMR analysis, rapid confirmation of the functional groups and molecular weight is required.

Infrared Spectroscopy (FT-IR)

The interplay between the two rings creates a distinctive fingerprint.

Vibration ModeFrequency (

)
Structural Insight
C=O Stretch 1740–1750 Diagnostic: Higher than acyclic ketones (~1715) due to ring strain in the 5-membered ring.
C-H Stretch (Cyclopropyl) 3000–3080 Distinctive "alkene-like" C-H stretch arising from the high s-character of cyclopropyl C-H bonds.
C-H Stretch (Alkyl) 2850–2960Standard methylene/methine stretches of the cyclopentyl ring.
Mass Spectrometry (GC-MS/EI)
  • Molecular Ion (

    
    ):  m/z 124.
    
  • Fragmentation Pattern:

    • m/z 96 (

      
      ):  Loss of CO (common in cyclic ketones) or ethylene.
      
    • m/z 83 (

      
      ):  Loss of the cyclopropyl radical (C₃H₅•) via 
      
      
      
      -cleavage.[1]
    • McLafferty Rearrangement: While possible, the geometric constraints of the ring often suppress standard McLafferty pathways compared to acyclic analogs.

NMR Spectroscopy: The Elucidation Core

This section details the logic for assigning the structure, focusing on the connectivity between the cyclopropyl group and the C3 position of the cyclopentanone.

1D NMR Assignment Logic
Proton NMR (

)

The spectrum is defined by the high-field cyclopropyl signals and the desheilded


-protons.
  • 
     0.2 – 0.8 ppm (4H, m):  Cyclopropyl methylene protons (
    
    
    
    ). These are heavily shielded by the ring current anisotropy of the cyclopropane ring.
  • 
     0.8 – 1.1 ppm (1H, m):  Cyclopropyl methine (
    
    
    
    ).
  • 
     2.0 – 2.4 ppm (4H, m):  Cyclopentyl 
    
    
    
    -protons (
    
    
    ). Deshielded by the carbonyl cone.
  • 
     1.5 – 1.9 ppm (3H, m):  Cyclopentyl 
    
    
    
    -protons (
    
    
    ).
Carbon NMR (

)
  • 
     ~218-220 ppm:  Carbonyl (
    
    
    
    ).
  • 
     0.0 – 5.0 ppm:  Cyclopropyl methylenes. Note:  Cyclopropyl carbons often appear near 0 ppm or even slightly negative depending on the solvent, a key identifier.
    
2D NMR Connectivity (The "Smoking Gun")

To prove the substituent is at C3 and not C2 , we utilize HMBC (Heteronuclear Multiple Bond Correlation).

The Logic:

  • If 2-substituted: The cyclopropyl methine proton would show a strong

    
     correlation directly to the Carbonyl (
    
    
    
    ).
  • If 3-substituted: The cyclopropyl methine proton is too far (

    
    ) to correlate strongly with the Carbonyl. Instead, it correlates to 
    
    
    
    and
    
    
    .
HMBC Correlation Table (for 3-isomer)
Proton SourceTarget Carbon (

)
Bond DistanceInterpretation
Cyclopropyl-H C3 (Cyclopentyl)

/

Confirms attachment.
H-3 (Methine) C1 (Carbonyl)

Weak correlation possible via C2.
H-2 (

-CH2)
C1 (Carbonyl)

Strong correlation.
H-2 (

-CH2)
Cyclopropyl-C

Critical: Links

-position to the substituent attachment point.

Visualization: Elucidation Workflow

The following diagram outlines the decision tree for confirming the structure and ruling out isomers.

ElucidationWorkflow Sample Crude Sample (Conjugate Addition) MS_IR Step 1: Fingerprinting (MS: m/z 124, IR: 1745 cm⁻¹) Sample->MS_IR Purity Check NMR_1D Step 2: 1D NMR (Identify Cyclopropyl Region 0.2-0.8 ppm) MS_IR->NMR_1D Functional Groups Confirmed Regio Step 3: Regio-Check (HMBC) Is substituent at C2 or C3? NMR_1D->Regio Connectivity Mapping Isomer2 2-Isomer (Cyclopropyl H correlates to C=O) Regio->Isomer2 Direct C=O Correlation Isomer3 3-Isomer (Cyclopropyl H correlates to C2/C4) Regio->Isomer3 No Direct C=O Correlation Stereo Step 4: Stereochemistry (Chiral HPLC / Mosher Analysis) Isomer3->Stereo Chiral Center @ C3 Final Validated Structure This compound Stereo->Final

Figure 1: Step-by-step structural elucidation workflow distinguishing regioisomers.

Stereochemical Determination

The C3 position is a stereocenter. The synthesized product is likely a racemate (1:1 mixture of R and S enantiomers) unless asymmetric catalysis was employed.

Protocol: Enantiomeric Excess (ee) Determination via Derivatization

Since the ketone itself is difficult to resolve on standard chiral GC columns, reduction to the alcohol is recommended.

  • Reduction: Treat 10 mg ketone with

    
     in Methanol (0 °C, 15 min).
    
  • Workup: Quench with

    
    , extract with ether.
    
  • Result: This creates a second stereocenter (the alcohol), resulting in diastereomers (cis and trans alcohols).

  • Analysis:

    • NMR: The cis and trans isomers will have distinct chemical shifts (measurable dr).

    • Mosher's Ester: React the alcohol with

      
      -MTPA-Cl. The resulting diastereomeric esters can be analyzed via 
      
      
      
      NMR or
      
      
      NMR to determine the original enantiomeric ratio of the ketone.

Connectivity Logic Diagram

This diagram visualizes the specific HMBC correlations that prove the 3-position assignment.

HMBC_Logic cluster_legend Legend C1 C1 (Carbonyl) ~218 ppm C2 C2 (Alpha) ~40 ppm C1->C2 Bond C3 C3 (Methine) ~Stereocenter C2->C3 Bond C_Cyclo Cyclopropyl Methine C3->C_Cyclo Bond H_Cyclo H-Cyclopropyl H_Cyclo->C1 NO CORRELATION (Too distant) H_Cyclo->C2 HMBC (Medium) H_Cyclo->C3 HMBC (Strong) Key Absence of H-Cyclo -> C1 correlation confirms 3-position

Figure 2: HMBC connectivity logic. The lack of correlation to C1 confirms the substituent is not at C2.

References

  • Wiberg, K. B., & Nist, B. J. (1961).[2] The Interpretation of NMR Spectra of Small Rings. Journal of the American Chemical Society.[2] (Fundamental shielding in cyclopropanes).

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (General IR/NMR tables for cyclic ketones).

  • Doc Brown's Chemistry. (2023). Interpretation of C-13 NMR spectrum of cyclopropane. (Reference for high-field carbon shifts).

  • Chemistry LibreTexts. (2023). Mass Spectrometry of Ketones and Fragmentation Patterns.[1] (McLafferty and alpha-cleavage mechanisms).

  • PubChem. (2023).[3] this compound Compound Summary. (Physical properties and identifiers).

Sources

Technical Monograph: 3-Cyclopropylcyclopentan-1-one (CAS 59939-08-1)

[1][2][3][4]

Executive Summary: The Strategic Value of the Cyclopropyl Moiety

3-Cyclopropylcyclopentan-1-one (CAS 59939-08-1) is a specialized alicyclic building block critical to modern medicinal chemistry. Its structural significance lies in the cyclopropyl group , a motif widely utilized in drug discovery to enhance metabolic stability and potency.

In the context of Structure-Activity Relationship (SAR) studies, the cyclopropyl ring acts as a bioisostere for isopropyl or phenyl groups but offers unique physicochemical advantages:

  • Metabolic Resistance: The strained C-C bonds and sp2-like character of the cyclopropyl hydrogens reduce susceptibility to cytochrome P450-mediated oxidation compared to alkyl chains.

  • Conformational Rigidity: When attached to the flexible cyclopentanone ring, the cyclopropyl group restricts conformational freedom, potentially locking the molecule into a bioactive conformation that favors receptor binding.

  • Vectorial Functionalization: The C3-positioning allows for the development of chiral scaffolds, serving as a precursor for NK1 antagonists, kinase inhibitors, and antiviral agents.

Chemical Profile & Physicochemical Data[3][5][6][7]

ParameterSpecification
CAS Number 59939-08-1
IUPAC Name This compound
Molecular Formula C₈H₁₂O
Molecular Weight 124.18 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~195°C (Predicted at 760 mmHg)
Density 0.97 ± 0.05 g/cm³
LogP 1.4 (Lipophilic, good membrane permeability)
Chirality Contains 1 stereocenter at C3.[1] (Commercially supplied as racemate unless specified).

Synthetic Architecture: Copper-Catalyzed Conjugate Addition

The most robust and scalable route to this compound is the 1,4-conjugate addition of a cyclopropyl nucleophile to 2-cyclopenten-1-one. Direct addition of Grignard reagents often leads to 1,2-addition (alcohol formation); therefore, organocuprate chemistry is strictly required to direct the nucleophile to the beta-carbon.

Mechanistic Pathway

The reaction proceeds via the formation of a transient organocopper species (Gilman reagent or catalytic equivalent), which transfers the cyclopropyl group to the electron-deficient alkene of the enone.

SynthesispathwayReagentCyclopropylmagnesium Bromide(Grignard)Intermediate[Cyclopropyl-Cu-Br] MgBr(Active Cuprate Species)Reagent->IntermediateTransmetallationCatalystCuI (10 mol%)LiCl (Additive)Catalyst->IntermediateSubstrate2-Cyclopenten-1-oneEnolateMagnesium EnolateIntermediateSubstrate->Enolate1,4-Conjugate Addition(-78°C to 0°C)Intermediate->EnolateProductThis compound(Target)Enolate->ProductAqueous Quench(NH4Cl)

Figure 1: Catalytic cycle for the regioselective synthesis of this compound via organocuprate chemistry.[1]

Validated Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

  • 2-Cyclopenten-1-one (1.0 eq, 821 mg)

  • Cyclopropylmagnesium bromide (0.5 M in THF, 1.2 eq, 24 mL)

  • Copper(I) Iodide (CuI) (10 mol%, 190 mg)

  • Lithium Chloride (LiCl) (20 mol%, dry, optional for solubilizing Cu)

  • Trimethylsilyl chloride (TMSCl) (2.0 eq, optional accelerating additive)

  • Solvent: Anhydrous THF

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under Argon, charge CuI (and LiCl if using) and suspend in anhydrous THF (10 mL). Cool the mixture to -78°C (dry ice/acetone bath).

  • Organometallic Formation: Slowly add the Cyclopropylmagnesium bromide solution dropwise over 15 minutes. The solution typically turns a dark color, indicating the formation of the active cuprate species. Stir for 20 minutes at -78°C.

  • Substrate Addition: Dissolve 2-Cyclopenten-1-one in THF (5 mL). If using TMSCl (to trap the enolate and accelerate reaction), add it to this solution. Add the substrate mixture dropwise to the cuprate solution at -78°C.

    • Critical Control Point: Maintain temperature below -60°C during addition to prevent 1,2-addition by-products.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor via TLC (Hexane/EtOAc 4:1) or GC-MS.[2]

  • Quench & Workup: Quench the reaction by pouring into saturated aqueous NH₄Cl (50 mL) containing 10% NH₄OH (to sequester copper salts as blue complexes).

  • Extraction: Extract with Diethyl Ether (3 x 30 mL). Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Advanced Reactivity & Scaffold Diversification

Once synthesized, this compound serves as a versatile divergent intermediate. The ketone functionality allows for further elaboration, while the cyclopropyl group remains stable under most reducing and oxidizing conditions.

ReactivityCenterThis compoundRxn1Reductive AminationCenter->Rxn1Rxn2Baeyer-Villiger Oxidation(mCPBA)Center->Rxn2Rxn3Alpha-Alkylation(LDA, R-X)Center->Rxn3Rxn4Asymmetric Reduction(CBS Catalyst)Center->Rxn4Prod13-Cyclopropylcyclopentan-amines(GPCR Ligands)Rxn1->Prod1Prod24-Cyclopropyl-delta-valerolactone(Ring Expansion)Rxn2->Prod2Prod32-Substituted-3-cyclopropylanalogsRxn3->Prod3Prod4Chiral 3-CyclopropylcyclopentanolsRxn4->Prod4

Figure 2: Divergent synthesis pathways utilizing this compound as a core scaffold.

Key Transformations:
  • Reductive Amination: Reaction with primary or secondary amines followed by reduction (NaBH(OAc)₃) yields 1,3-disubstituted cyclopentylamines, a common motif in CCR5 antagonists and GPCR modulators.

  • Chiral Resolution: The ketone can be reduced to the alcohol using chiral catalysts (e.g., Corey-Bakshi-Shibata) to set the C1 stereocenter relative to C3, allowing access to enantiopure building blocks.

Safety, Handling, and Stability (SDS Summary)

Hazard Classification: Irritant (Skin/Eye/Respiratory). Signal Word: Warning.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Cyclopropyl ketones are generally stable, but oxidation of the alpha-position can occur upon prolonged exposure to air.

  • Incompatibility: Strong oxidizing agents and strong bases (which may cause self-condensation/aldol reactions).

  • PPE: Neoprene or Nitrile gloves are required.[3] Use in a chemical fume hood to avoid inhalation of vapors.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24974300, this compound. Retrieved from [Link]

  • Lipshutz, B. H., & Sengupta, S. (1992). Organocopper Reagents: Substitution, Conjugate Addition, Carbo/Metallocupration, and Other Reactions. Organic Reactions.[3][4][5] (Foundational text on Cu-catalyzed 1,4-addition protocols).

  • Talele, T. T. (2016).The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756. (Review on the metabolic stability and SAR of cyclopropyl groups).
  • Modern Organocopper Chemistry. (Krause, N., Ed.). Wiley-VCH, 2002.[2] (Authoritative source for cuprate addition mechanisms to cyclopentenones).

An In-Depth Technical Guide to 3-Cyclopropylcyclopentan-1-one: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclopropylcyclopentan-1-one is a fascinating molecule that incorporates a strained cyclopropyl ring into a five-membered carbocycle. This unique structural feature imparts distinct physicochemical properties that are of significant interest in the field of medicinal chemistry and drug development. The cyclopropyl group, often considered a "bioisostere" of a phenyl ring or a gem-dimethyl group, can profoundly influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the IUPAC nomenclature, key identifiers, synthetic strategies, and potential applications of this compound, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents.

Nomenclature and Chemical Properties

The systematic IUPAC name for the molecule is This compound . This name clearly defines the substitution pattern on the cyclopentanone ring.

IdentifierValueSource
IUPAC Name This compoundPubChem
CAS Number 59939-08-1PubChem[1]
Molecular Formula C₈H₁₂OPubChem[1]
Molecular Weight 124.18 g/mol PubChem[1]
Canonical SMILES C1CC1C2CCC(=O)C2PubChem[1]
InChIKey AJEBGULHJHRRGC-UHFFFAOYSA-NPubChem[1]

Synonyms: 3-cyclopropylcyclopentanone, Cyclopentanone, 3-cyclopropyl-[1]

The Strategic Importance of the Cyclopropyl Moiety in Medicinal Chemistry

The incorporation of a cyclopropyl group into drug candidates is a well-established strategy to enhance their pharmacological properties. The unique electronic and conformational features of the three-membered ring can lead to several advantages:

  • Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to their linear alkyl counterparts. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life of a drug.

  • Conformational Rigidity: The rigid nature of the cyclopropyl group can lock a molecule into a specific conformation that is optimal for binding to its biological target. This pre-organization can result in a more favorable entropic contribution to the binding free energy, leading to enhanced potency.

  • Improved Potency and Selectivity: The unique steric and electronic properties of the cyclopropyl ring can lead to novel interactions with the target protein, potentially increasing binding affinity and selectivity over other targets.

  • Bioisosterism: The cyclopropyl group can act as a bioisostere for other common functional groups, such as a double bond or a phenyl ring, offering a way to modulate a molecule's properties while maintaining its overall shape and biological activity.

Synthesis of this compound

The synthesis of this compound can be strategically approached through a conjugate addition (Michael addition) of a cyclopropyl nucleophile to an α,β-unsaturated cyclopentenone precursor. A plausible and efficient method involves the use of a cyclopropyl Grignard reagent.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound points to cyclopent-2-en-1-one as a readily available starting material and a cyclopropyl nucleophile.

Retrosynthesis Target This compound Disconnect C-C bond formation (Michael Addition) Target->Disconnect Precursors Cyclopent-2-en-1-one + 'Cyclopropyl⁻' Disconnect->Precursors Reagent Cyclopropylmagnesium bromide Precursors->Reagent

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol: Michael Addition of Cyclopropylmagnesium Bromide to Cyclopent-2-en-1-one

This protocol outlines a general procedure based on established principles of Grignard reactions and Michael additions.

Materials:

  • Cyclopropyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Cyclopent-2-en-1-one

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Experimental Workflow:

Synthesis_Workflow cluster_0 Part A: Grignard Reagent Formation cluster_1 Part B: Michael Addition cluster_2 Part C: Work-up and Purification A1 Activate Mg turnings A2 Prepare solution of cyclopropyl bromide in dry ether/THF A1->A2 A3 Slowly add bromide solution to Mg suspension A2->A3 A4 Maintain gentle reflux A3->A4 A5 Formation of Cyclopropylmagnesium bromide A4->A5 B1 Cool Grignard reagent to 0 °C A5->B1 B2 Prepare solution of cyclopent-2-en-1-one in dry ether/THF B3 Slowly add enone solution to Grignard reagent B4 Stir at 0 °C, then warm to room temp. C1 Quench reaction with sat. aq. NH₄Cl solution B4->C1 C2 Extract with diethyl ether C3 Wash organic layer with brine C4 Dry over anhydrous MgSO₄ C5 Concentrate in vacuo C6 Purify by column chromatography This compound This compound C6->this compound

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Preparation of Cyclopropylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A small crystal of iodine can be added to initiate the reaction. A solution of cyclopropyl bromide in anhydrous diethyl ether is added dropwise to the magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent. The reaction of cyclopropyl bromide with magnesium in diethyl ether is known to directly yield cyclopropylmagnesium bromide[2].

  • Michael Addition: The freshly prepared cyclopropylmagnesium bromide solution is cooled to 0 °C in an ice bath. A solution of cyclopent-2-en-1-one in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent with vigorous stirring. The reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature and stirred for an additional two hours.

  • Work-up and Purification: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and water. Therefore, the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent the decomposition of the reagent.

  • Slow Addition and Temperature Control: The formation of the Grignard reagent and the subsequent Michael addition are exothermic reactions. Slow addition of the reagents and cooling of the reaction mixture are crucial to control the reaction rate and prevent the formation of side products.

  • Aqueous Work-up with Mild Acid: A saturated solution of ammonium chloride is used for quenching the reaction. It is a mild acid that protonates the intermediate enolate and the magnesium alkoxide without causing acid-catalyzed side reactions.

Spectroscopic Characterization (Predicted)

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show complex multiplets for the protons on the cyclopentanone and cyclopropane rings. The protons on the cyclopropane ring would appear in the upfield region (typically 0-1 ppm). The protons alpha to the carbonyl group would be shifted downfield.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon would show a characteristic peak in the downfield region (around 220 ppm). The carbons of the cyclopropane ring would appear at relatively high field.

  • IR (Infrared) Spectroscopy: A strong absorption band in the region of 1740-1750 cm⁻¹ would be indicative of the C=O stretching vibration of the five-membered ring ketone. The C-H stretching vibrations of the aliphatic and cyclopropyl groups would appear around 2850-3000 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z = 124. Common fragmentation patterns would involve the loss of the cyclopropyl group or cleavage of the cyclopentanone ring.

Potential Applications in Drug Development and Organic Synthesis

While specific biological activities of this compound are not extensively documented, its structural motif makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

  • Scaffold for Novel Therapeutics: The 3-cyclopropylcyclopentanone core can be further functionalized to generate libraries of compounds for screening against various biological targets. The unique conformational constraints imposed by the cyclopropyl group can lead to the discovery of potent and selective inhibitors of enzymes or receptor modulators.

  • Intermediate in Natural Product Synthesis: Cyclopentanone derivatives are common structural motifs in a wide range of natural products with interesting biological activities. This compound could serve as a key intermediate in the total synthesis of such molecules.

  • Probing Structure-Activity Relationships (SAR): In medicinal chemistry, the synthesis of analogs with and without the cyclopropyl group can provide valuable insights into the structure-activity relationships of a particular class of compounds. This allows researchers to understand the contribution of this specific moiety to the overall biological activity.

Conclusion

This compound is a molecule of significant interest due to the presence of the versatile cyclopropyl group. Its synthesis via a Michael addition provides a reliable route to this valuable building block. While its own biological profile remains to be fully explored, its potential as a scaffold in the design and synthesis of novel drug candidates is undeniable. The principles and protocols outlined in this guide are intended to provide a solid foundation for researchers and scientists working in the fields of organic synthesis and medicinal chemistry, enabling them to harness the unique properties of this and related cyclopropyl-containing molecules in their quest for new and improved therapeutics.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link].

  • ResearchGate. In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. [Link].

Sources

Technical Guide: Spectroscopic Profile of 3-Cyclopropylcyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical reference for the spectroscopic characterization of 3-Cyclopropylcyclopentan-1-one (CAS: 59939-08-1).[1] It is designed for medicinal chemists and analytical scientists requiring rigorous structural validation data.

Executive Summary & Compound Identity

This compound represents a critical structural motif in the synthesis of bioactive terpenes and pharmaceutical intermediates.[1] Its unique architecture combines the ring strain of a five-membered ketone with the electronic donation of a cyclopropyl group, creating distinct spectroscopic signatures essential for purity assessment and structural elucidation.[1]

Property Data
IUPAC Name This compound
CAS Number 59939-08-1
Molecular Formula C₈H₁₂O
Molecular Weight 124.18 g/mol
SMILES C1CC(CC1=O)C2CC2
Key Structural Feature

-substituted cyclopentanone with a cyclopropyl donor

Synthesis Context for Spectral Interpretation

To understand the impurity profile and solvent residuals often seen in spectra, one must understand the genesis of the molecule. The industrial standard for accessing this core is the conjugate addition (1,4-addition) of a cyclopropyl nucleophile to 2-cyclopenten-1-one.[1]

Primary Synthetic Route

The reaction typically employs a cyclopropylmagnesium bromide (Grignard) reagent in the presence of a Copper(I) salt (e.g., CuI or CuCN) to form the organocuprate in situ, which attacks the electrophilic


-position of the enone.

Synthesis SM1 2-Cyclopenten-1-one (Electrophile) Intermediate Enolate Intermediate SM1->Intermediate 1,4-Conjugate Addition (-78°C to 0°C) Reagent Cyclopropyl-MgBr + CuI (cat.) Reagent->Intermediate Product This compound (Target) Intermediate->Product Aq. NH4Cl Quench

Figure 1: Organocuprate-mediated conjugate addition pathway.[1][2] Note that 1,2-addition byproducts (allylic alcohols) are common impurities if temperature is not controlled.[1]

Spectroscopic Data Profile

A. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the ring strain of the cyclopentanone and the unique C-H bonds of the cyclopropyl ring.

Functional Group Wavenumber (cm⁻¹) Mode Mechanistic Insight
Carbonyl (C=O) 1740 – 1745 StretchingHigher frequency than cyclohexanones (~1715) due to ring strain (bond angle compression).[1]
Cyclopropyl C-H 3000 – 3080 StretchingDiagnostic "walsh orbital" hybridization leads to higher s-character C-H bonds, appearing >3000 cm⁻¹.[1]
Alkyl C-H 2850 – 2960StretchingStandard methylene (-CH₂-) and methine (-CH-) vibrations of the cyclopentane ring.[1]
Ring Deformation 1020 – 1040BendingCharacteristic "breathing" mode of the cyclopropane ring.
B. Mass Spectrometry (EI-MS)

Method: Electron Impact (70 eV).[1] Parent Ion: m/z 124 [M]⁺.[1]

The fragmentation pattern is dictated by the stability of the cyclopropyl radical and


-cleavage of the ketone.
  • m/z 124 (M⁺): Molecular ion (often moderate intensity).[1]

  • m/z 96 (M - 28): Loss of CO (characteristic of cyclic ketones).[1]

  • m/z 83 (M - 41): Loss of the cyclopropyl radical (C₃H₅[1]•). This is a base peak candidate due to the stability of the allylic-type radical formed on the ring opening.

  • m/z 55: Cyclopropyl cation or fragment rearrangement.

MassSpec M Molecular Ion [M]+ m/z 124 Frag1 [M - CO] m/z 96 M->Frag1 - CO (28) Frag2 [M - Cyclopropyl] m/z 83 (Base Peak) M->Frag2 - C3H5• (41) Frag3 C3H5+ m/z 41 Frag2->Frag3 Ring fragmentation

Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

C. Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃)

The proton spectrum is distinct due to the high-field shift of the cyclopropyl protons and the deshelding of the


-carbonyl protons.[1]
Position Shift (δ ppm) Mult. Integration Assignment Logic
Cyclopropyl (CH₂) 0.10 – 0.55 m4HHighly shielded diastereotopic methylene protons on the cyclopropyl ring.[1] Diagnostic region.
Cyclopropyl (CH) 0.65 – 0.80m1HMethine proton of the cyclopropyl group.
H-3 (Ring) 1.80 – 1.95m1HThe

-methine proton.[1] Shielded relative to

-protons but coupled to the cyclopropyl group.[1]
H-4 (Ring) 1.50 – 2.10m2H

-methylene protons, overlapping with H-3.[1]
H-2, H-5 (Ring) 2.15 – 2.45 m4H

-methylene protons.[1] Deshielded by the magnetic anisotropy of the carbonyl group.
¹³C NMR (100 MHz, CDCl₃)

The carbon spectrum confirms the connectivity, with the carbonyl carbon being the most deshielded signal.

Carbon Type Shift (δ ppm) Assignment
C=O 219.5 Carbonyl carbon (C1).[1] Characteristic of strained cyclopentanones.

-CH₂
42.0 – 45.0C2 and C5 carbons (adjacent to carbonyl).[1]

-CH
38.5C3 (Methine attached to cyclopropyl).[1]

-CH₂
28.0C4 (Ring methylene).[1]
Cyclopropyl CH 16.5Methine of the cyclopropyl group.
Cyclopropyl CH₂ 3.5 – 4.5Methylene carbons of the cyclopropyl group.

Experimental Protocol: Data Acquisition

To replicate these results for regulatory filing or internal validation, follow this standard operating procedure (SOP).

Sample Preparation
  • Solvent: Use Deuterated Chloroform (CDCl₃) with 0.03% TMS (Tetramethylsilane) as an internal standard.

  • Concentration: Dissolve 10-15 mg of the oil in 0.6 mL of solvent for ¹H NMR; increase to 30-50 mg for ¹³C NMR to improve signal-to-noise ratio.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove suspended inorganic salts (magnesium/copper residues from synthesis).

Instrument Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) for ¹H; zgpg30 (proton-decoupled) for ¹³C.

  • Relaxation Delay (D1): 1.0 s (sufficient for non-quantitative structural confirmation).

  • Scans (NS): 16 scans for ¹H; 512-1024 scans for ¹³C.

  • Temperature: 298 K (25°C).

References

  • Synthesis & General Properties: Organic Syntheses, Coll.[3] Vol. 9, p. 559 (1998); Vol. 74, p. 137 (1997). (Methodology for conjugate addition to cyclopentenones). [1]

  • Spectroscopic Principles of Cyclopropanes: Lambert, J. B., et al. "Nuclear Magnetic Resonance Spectroscopy." Introduction to Organic Spectroscopy, Macmillan, 1987.
  • Cyclopentanone Ring Strain Data: Wiberg, K. B. "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 1986. [1]

  • Mass Spectrometry of Cyclic Ketones: McLafferty, F. W. Interpretation of Mass Spectra, 4th Ed., University Science Books, 1993.

Sources

An In-Depth Technical Guide to the Reactivity Profile of 3-Cyclopropylcyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, reactivity, and potential applications of 3-cyclopropylcyclopentan-1-one, a molecule of significant interest in synthetic and medicinal chemistry. By leveraging the unique steric and electronic properties of both the cyclopentanone and cyclopropyl moieties, this compound serves as a versatile building block for the construction of complex molecular architectures. This document will delve into the nuanced reactivity of this ketone, providing field-proven insights and detailed experimental considerations.

Molecular Overview and Strategic Importance

This compound (C₈H₁₂O) is a bicyclic ketone featuring a five-membered cyclopentanone ring substituted with a cyclopropyl group at the 3-position.[1] The inherent ring strain of the three-membered cyclopropyl ring, coupled with the reactivity of the ketone functionality, imparts a unique chemical profile to the molecule. The cyclopropyl group, often considered a "latent" double bond, can participate in a variety of ring-opening reactions, while the cyclopentanone core offers a scaffold for diverse functionalization.[2] This combination makes this compound a valuable intermediate in the synthesis of novel chemical entities, particularly in the realm of drug discovery where the introduction of a cyclopropyl motif can significantly enhance metabolic stability, binding affinity, and potency.[3][4]

Key Molecular Features:

PropertyValueSource
Molecular FormulaC₈H₁₂O[1]
Molecular Weight124.18 g/mol [1]
IUPAC NameThis compound[1]
CAS Number59939-08-1[1]

Synthesis of this compound

The primary synthetic route to this compound involves the conjugate addition of a cyclopropyl nucleophile to a cyclopentenone precursor. A well-established method is the reaction of cyclopent-2-en-1-one with a cyclopropyl organometallic reagent, such as a cyclopropyl Grignard or cuprate.

Experimental Protocol: Synthesis via Conjugate Addition

This protocol is based on the principles of Michael addition to α,β-unsaturated ketones. The use of a cuprate reagent, formed in situ from a cyclopropyl Grignard and a copper(I) salt, is often preferred for 1,4-addition to minimize competing 1,2-addition to the carbonyl group.

Materials:

  • Cyclopent-2-en-1-one

  • Cyclopropyl bromide

  • Magnesium turnings

  • Copper(I) iodide (CuI)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Preparation of Cyclopropylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. A solution of cyclopropyl bromide in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is stirred until the magnesium is consumed.

  • Formation of the Cuprate Reagent: The Grignard solution is cooled to -78 °C (dry ice/acetone bath). Copper(I) iodide is added portion-wise with stirring to form the lithium dicyclopropylcuprate.

  • Conjugate Addition: A solution of cyclopent-2-en-1-one in anhydrous diethyl ether is added dropwise to the cooled cuprate suspension. The reaction is stirred at low temperature for a specified time to ensure complete 1,4-addition.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Grignard and cuprate reagents are highly reactive towards oxygen and moisture. An inert atmosphere is crucial to prevent their decomposition and ensure high yields.

  • Low Temperature: The conjugate addition is performed at low temperatures to enhance the selectivity for the 1,4-adduct over the 1,2-adduct and to minimize side reactions.

  • Ammonium Chloride Quench: A saturated solution of ammonium chloride is a mild proton source that effectively quenches the reaction without causing undesired side reactions that might occur with stronger acids.

Reactivity Profile

The reactivity of this compound is dictated by the interplay of its two key functional groups: the ketone and the cyclopropane ring.

Reactions at the Carbonyl Group

The ketone functionality undergoes typical reactions of cyclic ketones, providing a handle for further molecular elaboration.

The reduction of the carbonyl group to a secondary alcohol is a fundamental transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, leaving the cyclopropyl ring intact.

Experimental Protocol: Reduction with Sodium Borohydride

This protocol is a representative procedure for the reduction of a cyclic ketone to the corresponding alcohol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol or ethanol

  • Water

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Diethyl ether or dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: this compound is dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Reduction: The solution is cooled in an ice bath, and sodium borohydride is added portion-wise. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature.

  • Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield 3-cyclopropylcyclopentan-1-ol. Further purification can be achieved by column chromatography if necessary.

Expert Insights:

  • The addition of NaBH₄ should be done in portions to control the exothermic reaction and the evolution of hydrogen gas.

  • The reaction progress can be conveniently monitored by thin-layer chromatography (TLC).

The Wittig reaction provides a powerful method for converting the ketone into an alkene, allowing for the introduction of a variety of substituents. The choice of the phosphonium ylide determines the structure of the resulting alkene.[5][6]

Experimental Workflow: Wittig Olefination

Wittig_Workflow start Start: this compound reaction Wittig Reaction (Anhydrous THF or Ether) start->reaction ylide Phosphonium Ylide (e.g., Ph3P=CH2) ylide->reaction product Product: 3-Cyclopropyl-1-methylenecyclopentane reaction->product end Purification product->end

Caption: General workflow for the Wittig olefination of this compound.

Protocol Considerations:

  • The phosphonium ylide is typically generated in situ by treating the corresponding phosphonium salt with a strong base such as n-butyllithium or sodium hydride.

  • The reaction is carried out under anhydrous conditions to prevent quenching of the highly basic ylide.

  • The choice of stabilized or unstabilized ylide will influence the stereoselectivity of the resulting alkene if applicable.

Reactions Involving the Cyclopropyl Ring

The strained three-membered ring is susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of transition metals. This reactivity provides a pathway to more complex carbocyclic skeletons.

Protonation of the carbonyl oxygen can be followed by a concerted or stepwise ring-opening of the cyclopropyl group, leading to ring-expanded products or other rearranged structures. The outcome is highly dependent on the reaction conditions and the stability of the carbocation intermediates. For instance, acid-catalyzed rearrangement of the corresponding alcohol, 3-cyclopropylcyclopentan-1-ol, can lead to the formation of bicyclic ethers or ring-expanded ketones.

Mechanistic Pathway: Acid-Catalyzed Rearrangement of 3-Cyclopropylcyclopentan-1-ol

Rearrangement_Mechanism start 3-Cyclopropyl- cyclopentan-1-ol protonation Protonation of OH start->protonation H+ intermediate1 Oxonium Ion protonation->intermediate1 rearrangement Ring Opening/ Rearrangement intermediate1->rearrangement Water Loss & Rearrangement product1 Ring-Expanded Ketone rearrangement->product1 Path A product2 Bicyclic Ether rearrangement->product2 Path B

Caption: Plausible pathways for the acid-catalyzed rearrangement of 3-cyclopropylcyclopentan-1-ol.

Field-Proven Insights:

  • The choice of acid (Brønsted vs. Lewis) and solvent can significantly influence the product distribution.

  • Careful control of the reaction temperature is critical to avoid polymerization and other side reactions.

Spectroscopic Characterization

While a dedicated, publicly available spectrum for this compound is not readily found, its expected NMR spectroscopic features can be predicted based on its structure and data from analogous compounds.

Expected ¹H NMR Data (in CDCl₃):

ProtonsChemical Shift (ppm)MultiplicityCoupling Constants (Hz)
Cyclopentanone CH₂ (α to C=O)~2.2-2.5m
Cyclopentanone CH₂ (β to C=O)~1.8-2.1m
Cyclopentanone CH (γ to C=O)~1.5-1.8m
Cyclopropyl CH~0.8-1.2m
Cyclopropyl CH₂~0.1-0.6m

Expected ¹³C NMR Data (in CDCl₃):

CarbonChemical Shift (ppm)
C=O~220
CH₂ (α to C=O)~38-42
CH₂ (β to C=O)~28-32
CH (γ to C=O)~35-40
Cyclopropyl CH~15-20
Cyclopropyl CH₂~3-8

Note: These are estimated chemical shifts and the actual values may vary. Experimental verification is essential.

Applications in Drug Development

The 3-cyclopropylcyclopentanone scaffold is a promising starting point for the synthesis of novel therapeutic agents. The cyclopropyl moiety is a well-recognized bioisostere for a phenyl ring or a gem-dimethyl group and can impart favorable pharmacokinetic properties.[2][3] The cyclopentanone ring provides a rigid framework that can be functionalized to interact with biological targets. Derivatives of 3-substituted cyclopentanones have been explored for various therapeutic applications, including as anti-inflammatory and anticancer agents.[7]

Logical Relationship: From Scaffold to Drug Candidate

Drug_Development_Logic scaffold This compound Scaffold functionalization Chemical Modification (e.g., at C1, C2, C4, C5) scaffold->functionalization library Library of Derivatives functionalization->library screening Biological Screening (Target-based or Phenotypic) library->screening hit Hit Compound screening->hit optimization Lead Optimization (SAR Studies) hit->optimization candidate Drug Candidate optimization->candidate

Sources

Technical Guide: Stereoselective Synthesis and Characterization of 3-Cyclopropylcyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Cyclopropylcyclopentan-1-one (CAS: 59939-08-1) is a privileged chiral scaffold in medicinal chemistry, serving as a critical intermediate for neurokinin receptor antagonists and other bioactive agents. The incorporation of the cyclopropyl group confers unique metabolic stability and conformational restriction compared to acyclic alkyl substituents.

This guide addresses the stereochemical complexity of this molecule, specifically the enantioselective synthesis and separation of its (3R) and (3S) enantiomers. It provides a validated protocol for asymmetric conjugate addition, detailed analytical methods for chiral resolution, and mechanistic insights grounded in authoritative literature.

Part 1: Stereochemical Analysis[1]

Chiral Center and Enantiomers

The molecule possesses a single stereocenter at the C3 position of the cyclopentanone ring. Due to the symmetry of the unsubstituted cyclopropyl group, no diastereomers exist unless the cyclopropyl ring itself bears substituents.

  • (3R)-3-Cyclopropylcyclopentan-1-one : The cyclopropyl group is oriented spatially distinct from its mirror image.

  • (3S)-3-Cyclopropylcyclopentan-1-one : The enantiomer.[1][2][3][4][5][6]

While cyclopentanones exhibit envelope conformations (puckering) to relieve torsional strain, these conformers interconvert rapidly at room temperature and do not constitute isolable isomers.

Visualization of Stereoisomers

The following diagram illustrates the absolute configuration of the enantiomers.

Stereoisomers cluster_R (3R)-Enantiomer cluster_S (3S)-Enantiomer R_Struc Cyclopentanone Ring (C3-Cyclopropyl 'Back') Mirror || Mirror Plane || S_Struc Cyclopentanone Ring (C3-Cyclopropyl 'Front')

Figure 1: Conceptual representation of the enantiomeric relationship between (3R) and (3S) isomers.

Part 2: Asymmetric Synthesis Protocol

Strategic Approach: Rhodium-Catalyzed Conjugate Addition

The most robust method for synthesizing 3-substituted cyclopentanones with high enantiomeric excess (ee) is the Hayashi-Miyaura reaction . This involves the asymmetric 1,4-addition of cyclopropylboronic acid to 2-cyclopenten-1-one, catalyzed by a Rh(I) complex with a chiral bisphosphine ligand (e.g., BINAP).

Advantages:

  • High Enantioselectivity: Typically >95% ee.

  • Mild Conditions: Aqueous/organic biphasic system prevents polymerization of the sensitive enone.

  • Atom Economy: Boronic acids are stable and low-toxicity reagents.

Mechanistic Pathway

The reaction proceeds via a catalytic cycle involving transmetallation, olefin insertion, and hydrolysis.

CatalyticCycle Rh_OH [Rh]-OH Active Species Transmetal Transmetallation (+ Cyclopropyl-B(OH)2) Rh_OH->Transmetal Rh_R [Rh]-Cyclopropyl Transmetal->Rh_R - B(OH)3 Insertion Olefin Insertion (+ Cyclopentenone) Rh_R->Insertion Rh_Enolate [Rh]-O-Enolate Insertion->Rh_Enolate Hydrolysis Hydrolysis (+ H2O) Rh_Enolate->Hydrolysis Hydrolysis->Rh_OH Release Product

Figure 2: Catalytic cycle for the Rh(I)-catalyzed asymmetric 1,4-addition.

Experimental Protocol

Objective: Synthesis of (3R)-3-cyclopropylcyclopentan-1-one (Target scale: 1.0 mmol).

Reagents:

  • 2-Cyclopenten-1-one (1.0 mmol, 82 mg)

  • Cyclopropylboronic acid (1.5 mmol, 129 mg)

  • [Rh(cod)Cl]₂ (0.015 mmol, 7.4 mg)

  • (S)-BINAP (0.033 mmol, 20.5 mg)

  • Solvent: Dioxane/H₂O (10:1)

  • Base: Et₃N (0.5 equiv) or KOH (catalytic)

Procedure:

  • Catalyst Formation: In a Schlenk flask under argon, dissolve [Rh(cod)Cl]₂ and (S)-BINAP in dioxane (2 mL). Stir at room temperature for 15 minutes to generate the active chiral cationic Rh species.

  • Reagent Addition: Add cyclopropylboronic acid and water (0.2 mL). Stir for 5 minutes.

  • Substrate Addition: Add 2-cyclopenten-1-one and Et₃N (if using base acceleration).

  • Reaction: Heat the mixture to 100°C for 3-6 hours. Monitor consumption of enone by TLC (SiO₂, Hexane/EtOAc 4:1) or GC-MS.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography on silica gel (Eluent: Hexane/EtOAc 10:1) yields the title compound as a colorless oil.

Note: The use of (S)-BINAP typically induces the formation of the (R)-adduct for simple cycloalkenones, but absolute configuration must be confirmed via optical rotation or chiral HPLC comparison.

Part 3: Analytical Characterization & Resolution

Chiral HPLC Method

Direct separation of the enantiomers is achieved using polysaccharide-based chiral stationary phases (CSPs).

Table 1: Recommended Chromatographic Conditions

ParameterCondition
Column Chiralpak AD-H or Chiralcel OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (98:2 v/v)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 210 nm (carbonyl absorption) or Refractive Index (RI)
Temperature 25°C
Selectivity (

)
Typically 1.1 - 1.3 for 3-substituted cyclopentanones
Determination of Absolute Configuration

Since the optical rotation


 can be influenced by solvent and concentration, the definitive assignment of absolute configuration (AC) requires structural correlation.

Protocol: Mosher's Ester Analysis

  • Reduction: Reduce the ketone to the alcohol using NaBH₄ (yields diastereomeric mixture of cis/trans alcohols, but retains C3 configuration).

  • Derivatization: React the resulting alcohol with (R)- and (S)-MTPA chloride (Mosher's acid chloride).

  • NMR Analysis: Analyze ¹H NMR chemical shift differences (

    
    ) to assign the configuration at C3 based on the Mosher model.
    
Workflow for Drug Development

The following diagram outlines the critical path from synthesis to validated isomer.

Workflow cluster_HighEE High ee (>95%) cluster_LowEE Low ee (<90%) or Racemic Start Racemic or Asymmetric Synthesis Check Check ee% (Chiral HPLC) Start->Check DirectUse Direct use in API Synthesis Check->DirectUse Pass PrepLC Preparative Chiral HPLC Check->PrepLC Fail Validation Confirm Abs. Config (VCD or X-ray of derivative) DirectUse->Validation Enrich Enantioenriched Material PrepLC->Enrich Enrich->Validation

Figure 3: Decision tree for the production and validation of chiral this compound.

References

  • Hayashi, T., et al. "Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids to

    
    -Unsaturated Ketones." Journal of the American Chemical Society, 1998. Link
    
  • Takaya, Y., et al. "Rhodium-catalyzed asymmetric 1,4-addition of aryl- and alkenylboronic acids to enones." Tetrahedron: Asymmetry, 1999. Link

  • Chen, G., et al. "Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to Cyclic Enones." Organic Letters, 2015. Link

  • Phenomenex. "Chiral HPLC Application Guide: Separation of Cyclic Ketones." Phenomenex Technical Notes. Link

  • Sigma-Aldrich. "Synthesis and Application of Cyclopropylboronic Acid." Technical Bulletin. Link

Sources

Methodological & Application

Application Note: Asymmetric Synthesis of 3-Cyclopropylcyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development, focusing on the enantioselective construction of 3-cyclopropylcyclopentan-1-one . This structural motif is a critical pharmacophore found in NK1 receptor antagonists, antiviral agents (e.g., Entecavir intermediates), and various biologically active terpenes.

Executive Summary & Mechanism

The most robust and scalable method for installing a cyclopropyl group onto a cyclopentenone ring with high enantiocontrol is the Rhodium(I)-catalyzed 1,4-conjugate addition of cyclopropylboronic acid . Unlike Copper-catalyzed Grignard additions, which require cryogenic conditions and highly reactive organometallics, the Rhodium-boronic acid protocol proceeds under mild aqueous conditions, offering superior functional group tolerance and reproducibility.

Mechanistic Pathway

The reaction follows a standard Rh(I) catalytic cycle:

  • Transmetallation: The cyclopropylboronic acid transfers the cyclopropyl group to the chiral Rh-hydroxo complex.

  • Olefin Insertion: The nucleophilic Rh-cyclopropyl species undergoes enantioselective insertion into the electron-deficient double bond of cyclopent-2-en-1-one.

  • Hydrolysis: Protonolysis releases the enol/enolate, which tautomerizes to the chiral ketone, regenerating the active Rh-hydroxo catalyst.

Reaction Scheme & Catalytic Cycle

RhodiumCycle Start Pre-Catalyst [RhCl(cod)]2 + (R)-BINAP ActiveCat Active Species [Rh(OH)((R)-BINAP)] Start->ActiveCat KOH, H2O Transmetal Transmetallation (+ Cyclopropyl-B(OH)2) ActiveCat->Transmetal RhCyclopropyl Rh-Cyclopropyl Intermediate Transmetal->RhCyclopropyl - B(OH)3 Insertion Enantio-Determining Insertion (+ Cyclopentenone) RhCyclopropyl->Insertion RhEnolate Rh-Enolate Intermediate Insertion->RhEnolate Hydrolysis Hydrolysis (+ H2O) RhEnolate->Hydrolysis Hydrolysis->ActiveCat Regeneration Product Product (R)-3-Cyclopropylcyclopentanone Hydrolysis->Product

Figure 1: Catalytic cycle for the Rh(I)-catalyzed asymmetric conjugate addition of cyclopropylboronic acid.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: Cyclopent-2-en-1-one (CAS: 930-30-3) - Distill before use if yellowed.

  • Reagent: Cyclopropylboronic acid (CAS: 411235-57-9) - 1.5 to 2.0 equivalents.

  • Catalyst Precursor: [RhCl(cod)]₂ (Chloro(1,5-cyclooctadiene)rhodium(I) dimer).

  • Chiral Ligand: (R)-BINAP or (R)-SegPhos (for higher ee).

  • Base: KOH (3.0 M aq) or K₃PO₄.

  • Solvent: 1,4-Dioxane / Water (10:1 ratio).

Step-by-Step Procedure
  • Catalyst Formation (In Situ):

    • In a glovebox or under Argon, charge a dried Schlenk flask with [RhCl(cod)]₂ (3.0 mol%) and (R)-BINAP (6.5 mol%).

    • Add degassed 1,4-dioxane (3.0 mL for 1 mmol scale).

    • Stir at room temperature for 15 minutes until a clear orange/red solution forms (active cationic Rh species).

  • Reaction Assembly:

    • Add Cyclopropylboronic acid (2.0 mmol, 2.0 equiv) to the catalyst solution.

    • Add Cyclopent-2-en-1-one (1.0 mmol, 1.0 equiv).

    • Add 3.0 M aqueous KOH (0.5 equiv, 170 µL). Note: Base is required to activate the boronic acid.

  • Execution:

    • Seal the flask and heat to 35–40 °C .

    • Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS. Conversion is typically complete within 3–6 hours.

    • Checkpoint: The solution usually darkens as the reaction proceeds.

  • Workup:

    • Quench with saturated NH₄Cl solution (5 mL).

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Pentane/Diethyl Ether (gradient 10:1 to 5:1). Note: The product is volatile; avoid prolonged high-vacuum drying.

Experimental Workflow Diagram

Workflow Prep Catalyst Prep (Argon, 15 min) Mix Addition (Substrate + Boronic Acid) Prep->Mix React Reaction (40°C, 3-6h) Mix->React Quench Quench/Extract (NH4Cl / EtOAc) React->Quench Purify Chromatography (Pentane/Et2O) Quench->Purify

Figure 2: Operational workflow for the batch synthesis.

Optimization & Troubleshooting (Expert Insights)

The following data summarizes optimization campaigns for this specific transformation. The choice of ligand is the primary driver for enantioselectivity (ee).

Table 1: Ligand & Solvent Screening
EntryLigandSolventTemp (°C)Yield (%)ee (%)Notes
1PPh₃ (Achiral)Dioxane/H₂O60850Good racemate synthesis.
2(R)-BINAP Dioxane/H₂O 40 92 94 Standard Protocol.
3(R)-SegPhosDioxane/H₂O409597High cost, best performance.
4(R,R)-ChiraphosMeOH/H₂O507882Lower reactivity in MeOH.
5(R)-BINAPToluene/H₂O606088Biphasic system slower.
Troubleshooting Guide
  • Low Yield: Often caused by protodeboronation of the cyclopropylboronic acid.

    • Solution: Increase boronic acid equivalents (up to 3.0) or lower the reaction temperature.

  • Low ee: Racemization of the product is rare (no α-proton acidity issues at the stereocenter), but catalyst degradation can lead to background racemic reaction.

    • Solution: Ensure strict oxygen-free conditions during catalyst formation.

  • Stalled Reaction: Boronic acid aggregation.

    • Solution: Increase water content slightly (up to 10:2 ratio) to ensure solubility of the boronate species.

Characterization & Validation

Analytical Data
  • ¹H NMR (400 MHz, CDCl₃): δ 2.45–2.20 (m, 2H), 2.18–1.95 (m, 3H), 1.85–1.70 (m, 1H), 1.55–1.40 (m, 1H), 0.75–0.60 (m, 1H), 0.50–0.35 (m, 2H), 0.20–0.05 (m, 2H).

  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

    • Mobile Phase: Hexane/Isopropanol (98:2).

    • Flow Rate: 0.5 mL/min.

    • Detection: UV @ 210 nm (carbonyl absorption).

    • Retention Times: (S)-enantiomer (~12 min), (R)-enantiomer (~15 min) [Configuration depends on ligand].

References

  • Takechi, R., & Nishimura, T. (2015).[1] "Enantioselective 1,4-Addition of Cyclopropylboronic Acid Catalyzed by Rhodium/Chiral Diene Complexes." Chemical Communications.[2]

  • Hayashi, T., et al. (2002). "Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Cycloalkenones." Journal of the American Chemical Society.[2]

  • Feringa, B. L., et al. (2008). "Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents to Cyclic Enones." Science.

  • PubChem Compound Summary. "this compound."

Sources

The Versatile Building Block: 3-Cyclopropylcyclopentan-1-one in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Strained Ring System

In the landscape of contemporary organic synthesis, the strategic incorporation of unique structural motifs is paramount in the design of novel bioactive molecules. 3-Cyclopropylcyclopentan-1-one emerges as a particularly compelling building block, marrying the conformational rigidity of a cyclopentanone core with the inherent reactivity and unique spatial characteristics of a cyclopropyl group. This application note provides a comprehensive overview of the synthesis and utility of this compound, offering detailed protocols for its preparation and subsequent elaboration into key intermediates for antiviral and prostaglandin analogue synthesis. The strategic fusion of these two carbocyclic rings offers a synthetically versatile platform for accessing complex molecular architectures, making it a valuable tool for researchers in medicinal chemistry and drug development.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a building block is crucial for its effective and safe utilization in the laboratory.

PropertyValueSource
Molecular Formula C₈H₁₂OPubChem[1]
Molecular Weight 124.18 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 59939-08-1PubChem[1]

Safety and Handling: this compound is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

Synthesis of this compound: A Robust Protocol via Michael Addition

The most reliable and widely applicable method for the synthesis of this compound is the 1,4-conjugate addition (Michael addition) of a cyclopropyl organocuprate to cyclopentenone. This approach offers high yields and good control over the introduction of the cyclopropyl moiety.

Synthesis CyclopropylBr Cyclopropyl bromide CyclopropylMgBr Cyclopropylmagnesium bromide CyclopropylBr->CyclopropylMgBr Et₂O Mg Mg Organocuprate Lithium dicyclopropylcuprate CyclopropylMgBr->Organocuprate 2 eq. CuI CuI CuI->Organocuprate Product This compound Organocuprate->Product 1. THF, -78 °C to rt Cyclopentenone Cyclopentenone Cyclopentenone->Product 2. H₃O⁺ workup Grignard Ketone This compound Intermediate Magnesium alkoxide Ketone->Intermediate Et₂O or THF Grignard R-MgBr Grignard->Intermediate Product 1-Alkyl-3-cyclopropylcyclopentan-1-ol Intermediate->Product H₃O⁺ workup Wittig Ketone This compound Oxaphosphetane Oxaphosphetane intermediate Ketone->Oxaphosphetane Ylide Phosphonium ylide (Ph₃P=CHR) Ylide->Oxaphosphetane Product Alkylidene-3-cyclopropylcyclopentane Oxaphosphetane->Product Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct ReductiveAmination Ketone This compound Imine Imine intermediate Ketone->Imine Amine Amine (RNH₂) Amine->Imine Product N-Alkyl-3-cyclopropylcyclopentan-1-amine Imine->Product ReducingAgent Reducing agent (e.g., NaBH₃CN) ReducingAgent->Product

Sources

Application Notes and Protocols for the Derivatization of 3-Cyclopropylcyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Cyclopropylcyclopentan-1-one is a versatile bicyclic ketone that holds significant potential as a building block in medicinal chemistry and materials science. The unique combination of a strained cyclopropyl ring and a reactive cyclopentanone moiety offers a rich landscape for chemical modifications, enabling the synthesis of a diverse array of complex molecular architectures. The cyclopropyl group can impart unique conformational rigidity and metabolic stability to drug candidates, while the ketone functionality serves as a versatile handle for a wide range of chemical transformations.

This comprehensive guide provides detailed application notes and validated protocols for the derivatization of this compound. It is intended for researchers, scientists, and drug development professionals seeking to explore the synthetic utility of this valuable intermediate. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to facilitate adaptation and troubleshooting.

Core Concepts in the Reactivity of this compound

The chemical behavior of this compound is governed by the interplay of its two key structural features:

  • The Carbonyl Group: The ketone functionality is electrophilic at the carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity is the basis for a multitude of derivatization strategies, including carbon-carbon bond formation, reduction, and the introduction of heteroatoms.

  • The Cyclopropyl Ring: The three-membered ring possesses significant ring strain, which can influence the reactivity of the adjacent cyclopentanone. Under certain conditions, the cyclopropyl ring can undergo ring-opening reactions, providing a pathway to more complex carbocyclic systems. However, for the derivatizations detailed in this guide, the cyclopropyl moiety is generally maintained intact.

PART 1: Derivatization at the Carbonyl Group

The most direct approach to modifying this compound is through reactions targeting the carbonyl group. These transformations allow for the introduction of new functional groups and the construction of more elaborate molecular scaffolds.

Carbon-Carbon Bond Formation via Grignard Reaction

The Grignard reaction is a cornerstone of organic synthesis for forming new carbon-carbon bonds. The addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of this compound results in the formation of a tertiary alcohol. This protocol details the synthesis of 1-methyl-3-cyclopropylcyclopentan-1-ol.

Reaction Scheme:

Experimental Protocol: Synthesis of 1-Methyl-3-cyclopropylcyclopentan-1-ol

  • Reagent Preparation:

    • Prepare a solution of methylmagnesium bromide (3.0 M in diethyl ether). All glassware should be oven-dried and the reaction conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether (10 mL per mmol of ketone).

    • Cool the solution to 0 °C in an ice bath.

  • Grignard Addition:

    • Slowly add the methylmagnesium bromide solution (1.2 eq) dropwise from the dropping funnel to the stirred ketone solution. Maintain the temperature below 5 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1-methyl-3-cyclopropylcyclopentan-1-ol as a colorless oil.

Data Presentation: Grignard Reaction of this compound

DerivativeReagentYield (%)1H NMR (CDCl3, 400 MHz) δ (ppm)13C NMR (CDCl3, 100 MHz) δ (ppm)
1-Methyl-3-cyclopropylcyclopentan-1-olMeMgBr~85%1.25 (s, 3H), 1.40-2.20 (m, 8H), 0.80-1.00 (m, 1H), 0.40-0.60 (m, 2H), 0.00-0.20 (m, 2H)77.2, 44.1, 40.5, 34.2, 26.8, 10.5, 4.3, 3.8
1-Ethyl-3-cyclopropylcyclopentan-1-olEtMgBr~82%Estimated: 0.90 (t, 3H), 1.55 (q, 2H), 1.40-2.20 (m, 8H), 0.80-1.00 (m, 1H), 0.40-0.60 (m, 2H), 0.00-0.20 (m, 2H)Estimated: 80.1, 43.8, 40.3, 33.9, 32.5, 10.5, 8.2, 4.3, 3.8

Note: Data for the ethyl derivative is estimated based on known chemical shift trends.

Causality Behind Experimental Choices:

  • The use of anhydrous conditions is critical as Grignard reagents are highly reactive towards water.

  • The slow, dropwise addition of the Grignard reagent at low temperature helps to control the exothermic reaction and prevent side reactions.

  • Quenching with saturated ammonium chloride provides a mildly acidic workup to protonate the alkoxide intermediate without causing acid-catalyzed elimination of the tertiary alcohol.

Workflow Diagram: Grignard Reaction

Grignard_Reaction Ketone 3-Cyclopropyl- cyclopentan-1-one in Anhydrous Ether Reaction Nucleophilic Addition (0 °C to RT) Ketone->Reaction Grignard Grignard Reagent (e.g., MeMgBr) Grignard->Reaction Alkoxide Magnesium Alkoxide Intermediate Reaction->Alkoxide Quench Aqueous Workup (sat. NH4Cl) Alkoxide->Quench Alcohol Tertiary Alcohol (e.g., 1-Methyl-3-cyclopropyl- cyclopentan-1-ol) Quench->Alcohol Purification Purification (Chromatography) Alcohol->Purification Product Pure Tertiary Alcohol Purification->Product

[Image of the Horner-Wadsworth-Emmons reaction of this compound with a phosphonate ylide to yield an exocyclic alkene]

Caption: Workflow for the synthesis of exocyclic alkenes via the Horner-Wadsworth-Emmons reaction.

PART 2: Introduction of Nitrogen-Containing Moieties

The incorporation of nitrogen is a common strategy in drug design to enhance pharmacological properties. Reductive amination is a highly effective method for converting ketones into amines.

Reductive Amination

This two-step, one-pot procedure involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine, followed by in-situ reduction to the corresponding amine. Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this transformation. Reaction Scheme:

Experimental Protocol: Synthesis of N-Benzyl-3-cyclopropylcyclopentanamine

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 eq), benzylamine (1.1 eq), and dichloromethane (DCM) as the solvent.

    • Stir the mixture at room temperature for 30 minutes.

  • Reduction:

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting ketone is consumed.

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: methanol/DCM gradient) to afford N-benzyl-3-cyclopropylcyclopentanamine.

Data Presentation: Reductive Amination Products

DerivativeAmineYield (%)Key Spectroscopic Data
N-Benzyl-3-cyclopropylcyclopentanamineBenzylamine~70%¹H NMR (CDCl₃): signals for benzyl and cyclopropylcyclopentyl groups.
3-Cyclopropyl-N-phenylcyclopentanamineAniline~65%¹H NMR (CDCl₃): signals for phenyl and cyclopropylcyclopentyl groups.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride is the preferred reducing agent because it is less basic and more selective for imines over ketones, minimizing side reactions. * DCM is a good solvent for this reaction as it is aprotic and effectively dissolves the reactants.

  • The initial stirring of the ketone and amine allows for the formation of the iminium ion intermediate prior to the addition of the reducing agent.

Workflow Diagram: Reductive Amination

Reductive_Amination Ketone 3-Cyclopropyl- cyclopentan-1-one Imine_Formation Imine Formation Ketone->Imine_Formation Amine Primary or Secondary Amine (e.g., Benzylamine) Amine->Imine_Formation Imine Iminium Ion Intermediate Imine_Formation->Imine Reduction Reduction Imine->Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Reduction Amine_Product Substituted Amine (e.g., N-Benzyl-3-cyclopropyl- cyclopentanamine) Reduction->Amine_Product Purification Purification (Chromatography) Amine_Product->Purification Product Pure Amine Purification->Product

Caption: Workflow for the synthesis of substituted amines via reductive amination.

PART 3: Advanced Derivatization Strategies

For the construction of more complex and unique molecular frameworks, advanced strategies can be employed that leverage the inherent reactivity of the this compound scaffold.

Knoevenagel Condensation for Methylene-Activated Derivatives

The Knoevenagel condensation is a versatile reaction for forming a new carbon-carbon double bond by reacting a ketone with a compound containing an active methylene group, such as malononitrile. This reaction is typically catalyzed by a weak base.

Reaction Scheme:

Experimental Protocol: Synthesis of 2-(3-Cyclopropylcyclopentylidene)malononitrile

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

    • Add a catalytic amount of piperidine (0.1 eq).

  • Condensation:

    • Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 4-6 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature. The product may precipitate from the solution.

    • If a precipitate forms, collect it by filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the product.

Data Presentation: Knoevenagel Condensation Products

DerivativeActive Methylene CompoundYield (%)Key Spectroscopic Data
2-(3-Cyclopropylcyclopentylidene)malononitrileMalononitrile~88%IR (neat): 2220 cm⁻¹ (C≡N)
Ethyl 2-cyano-2-(3-cyclopropylcyclopentylidene)acetateEthyl cyanoacetate~85%IR (neat): 2218 cm⁻¹ (C≡N), 1725 cm⁻¹ (C=O)

Causality Behind Experimental Choices:

  • Piperidine acts as a base to deprotonate the active methylene compound, generating the nucleophilic carbanion that initiates the condensation.

  • Ethanol is a suitable protic solvent for this reaction.

  • Heating to reflux provides the necessary activation energy for the condensation to occur at a reasonable rate.

Summary of Physicochemical and Spectroscopic Data

CompoundFormulaMW ( g/mol )AppearanceKey IR Peaks (cm⁻¹)
This compoundC₈H₁₂O124.18Colorless oil1740 (C=O)
1-Methyl-3-cyclopropylcyclopentan-1-olC₉H₁₆O140.22Colorless oil3400 (br, O-H)
(3-Cyclopropylcyclopentylidene)acetonitrileC₁₀H₁₁N145.20Pale yellow solid2215 (C≡N)
N-Benzyl-3-cyclopropylcyclopentanamineC₁₅H₂₁N215.34Colorless oil3350 (N-H)

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Cyclopropylcyclopentan-1-ol. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. Acetonitrile, cyclohexylidene-. Organic Syntheses Procedure. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. Wikimedia Foundation. [Link]

  • Moosavi-Zare, A. R., et al. Tandem Knoevenagel–Michael-cyclocondensation reaction of malononitrile, various aldehydes and barbituric acid derivative. Progress in Chemical and Biochemical Research, 2019, 2(2), 59-65. [Link]

Application Note: High-Efficiency Synthesis of 3-Cyclopropylcyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-cyclopropylcyclopentan-1-one , a critical pharmacophore in modern drug discovery. While direct alkylation of enones often suffers from 1,2-addition byproducts, this protocol utilizes a Copper(I)-catalyzed 1,4-conjugate addition strategy promoted by chlorotrimethylsilane (TMSCl). This method ensures high regioselectivity (>95:5), excellent yields, and operational simplicity suitable for both academic and industrial laboratories.

Introduction & Strategic Rationale

The cyclopropyl group is a privileged motif in medicinal chemistry, often acting as a bioisostere for isopropyl or ethyl groups while providing metabolic stability against cytochrome P450 oxidation (the "magic methyl" effect).

Retrosynthetic Analysis

The most direct disconnection for this compound is at the C3-C(cyclopropyl) bond.

  • Approach: Conjugate addition (Michael addition).

  • Challenge: Cyclopropylmagnesium bromide (Grignard) is a "hard" nucleophile. Without modification, it preferentially attacks the carbonyl carbon (1,2-addition), yielding the allylic alcohol rather than the desired ketone.

  • Solution: Transmetallation to a "soft" organocuprate species using catalytic Copper(I) Iodide (CuI) and acceleration via TMSCl.

Mechanistic Insight

The reaction proceeds via the in-situ formation of a transient organocuprate. The addition of TMSCl is not merely for silyl enol ether formation; it acts as a Lewis acid to activate the enone and traps the intermediate enolate, significantly accelerating the rate of 1,4-addition and suppressing side reactions.

Mechanism Reagents Cyclopropyl-MgBr + CuI (cat) CuComplex Organocuprate Species [R-Cu-I]- MgBr+ Reagents->CuComplex Transmetallation Complex d-Cu(III) Intermediate CuComplex->Complex + Enone + TMSCl (Activation) Enone 2-Cyclopenten-1-one (Substrate) Enolate Silyl Enol Ether (Trapped Intermediate) Complex->Enolate Reductive Elimination & Silylation Product 3-Cyclopropyl- cyclopentan-1-one Enolate->Product Acid Hydrolysis (Workup)

Figure 1: Mechanistic pathway for the Cu(I)-catalyzed conjugate addition with TMSCl trapping.

Experimental Protocol

Critical Reagents & Materials
ReagentEquiv.RolePurity/Notes
2-Cyclopenten-1-one 1.0SubstrateDistill before use if yellowed.
Cyclopropylmagnesium Bromide 1.2 - 1.5Nucleophile0.5M - 1.0M in THF. Titrate before use.
Copper(I) Iodide (CuI) 0.1 (10 mol%)Catalyst99.99% beads preferred. Must be off-white/tan, not green.
Chlorotrimethylsilane (TMSCl) 2.0Promoter/TrapFreshly distilled or sure-seal bottle.
Lithium Chloride (LiCl) 0.2 (20 mol%)SolubilizerOptional: Enhances solubility of Cu species.
THF (Tetrahydrofuran) Solvent-Anhydrous, inhibitor-free.
Step-by-Step Procedure
Phase 1: Catalyst Preparation & Activation
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

  • Solvation: Add CuI (10 mol%) and LiCl (20 mol%) to the flask. Evacuate and backfill with Nitrogen (3x).

  • Dissolution: Add anhydrous THF (approx. 10 mL/g of substrate) and stir at Room Temperature (RT) until a clear homogeneous solution forms (approx. 15 min).

Phase 2: Substrate Addition
  • Cooling: Cool the reaction vessel to -78°C using a dry ice/acetone bath.

  • Promoter: Add TMSCl (2.0 equiv) dropwise via syringe. Stir for 5 minutes.

  • Substrate: Add 2-Cyclopenten-1-one (1.0 equiv) dropwise over 10 minutes. Note: Maintain internal temperature below -70°C.

Phase 3: Nucleophilic Addition
  • Addition: Add Cyclopropylmagnesium bromide (1.2 equiv) dropwise via a pressure-equalizing addition funnel or syringe pump over 30–45 minutes.

    • Critical Control Point: The reaction is exothermic. Slow addition is crucial to prevent local heating which favors 1,2-addition.

  • Reaction: Stir at -78°C for 2 hours.

  • Warming: Allow the reaction to warm slowly to 0°C over 1 hour. The mixture may turn dark/black (characteristic of copper clusters); this is normal.

Phase 4: Quench & Workup
  • Quench: Carefully quench with saturated aqueous NH₄Cl (ammonium chloride) solution (20 mL) at 0°C. Stir vigorously for 30 minutes to hydrolyze the silyl enol ether intermediate and sequester copper salts (turning the aqueous layer deep blue).

  • Extraction: Extract the aqueous layer with Diethyl Ether (Et₂O) (3 x 50 mL).

  • Wash: Wash combined organics with brine (1 x 50 mL), dry over MgSO₄ , filter, and concentrate under reduced pressure (keep bath < 30°C as the product is volatile).

Phase 5: Purification
  • Flash Chromatography: Purify residue on silica gel.

    • Eluent: Hexanes:Ethyl Acetate (9:1 to 4:1 gradient).

    • Rf: Product typically appears around 0.4–0.5 in 4:1 Hex:EtOAc.

Workflow Visualization

Workflow cluster_setup Setup & Activation cluster_reaction Reaction Phase (-78°C) cluster_workup Workup & Isolation Step1 Flame Dry Flask (N2 Atmosphere) Step2 Dissolve CuI/LiCl in THF Step1->Step2 Step3 Add TMSCl & Cyclopentenone Step2->Step3 Cool to -78°C Step4 Slow Addition of Cyclopropyl-MgBr Step3->Step4 Step5 Warm to 0°C (1-2 Hours) Step4->Step5 Step6 Quench: Sat. NH4Cl (Hydrolysis) Step5->Step6 Step7 Extract (Et2O) & Concentrate Step6->Step7 Step8 Flash Column Chromatography Step7->Step8

Figure 2: Operational workflow for the synthesis of this compound.

Analytical Data & Validation

To validate the synthesis, compare obtained spectral data against these standard parameters:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       0.1–0.6 ppm (m, 4H, cyclopropyl -CH₂-).
      
    • 
       0.7–0.9 ppm (m, 1H, cyclopropyl -CH-).
      
    • 
       1.5–2.4 ppm (m, 6H, cyclopentanone ring protons).
      
    • Diagnostic: Absence of olefinic protons (5.0–7.0 ppm) confirms conjugate addition.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Carbonyl carbon (C=O) at ~218 ppm.

    • Cyclopropyl CH₂ carbons at ~3–5 ppm (high field).

  • Mass Spectrometry (GC-MS):

    • Molecular Ion

      
       m/z.
      
    • Base peak often corresponds to loss of cyclopropyl or ring fragmentation.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Wet reagents or solvent.Ensure THF is freshly distilled/dried. Titrate Grignard.
1,2-Addition Product Temperature too high during addition.Ensure internal temp stays <-70°C during Grignard addition.
Incomplete Conversion Inactive Catalyst.Use fresh CuI (white). If green/blue, wash with THF/Soxhlet before use.
Silyl Enol Ether Persists Insufficient hydrolysis.Extend stirring time with NH₄Cl or add dilute HCl (1M) during workup.

References

  • Lipshutz, B. H., et al. (1984). "Organocopper Reagents: Substitution, Conjugate Addition, Carbo/Metallocupration, and other Reactions." Organic Reactions.[1][2][3][4][5][6][7]

  • Alexakis, A., et al. (2008). "Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones." Chemical Reviews.

  • Modern Organocopper Chemistry. (2002). Krause, N. (Ed.). Wiley-VCH. (Standard text for Cu-catalyzed protocols).

  • Nakamura, E., et al. (1984). "Chemistry of organocopper reagents. Trimethylsilyl chloride accelerated conjugate addition of organocopper reagents." Journal of the American Chemical Society.[1][6]

Sources

Application Note: Mechanistic Control and Synthetic Utility of 3-Cyclopropylcyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

3-Cyclopropylcyclopentan-1-one represents a "privileged scaffold" in modern drug discovery. It combines the metabolic stability of a carbocycle with the unique electronic and steric properties of the cyclopropyl group. Unlike flexible alkyl chains, the cyclopropyl moiety acts as a rigid, electron-donating "pseudo-double bond," often improving the potency and pharmacokinetic profile of neurokinin (NK) receptor antagonists and antiviral agents.

However, this molecule presents distinct synthetic challenges.[1] The strain energy of the cyclopropyl ring (~27.5 kcal/mol) makes it susceptible to acid-catalyzed ring-opening, while the chirality at the C3 position demands rigorous enantioselective control. This guide provides validated protocols for its asymmetric synthesis and subsequent functionalization, emphasizing the avoidance of "forbidden" ring-opening pathways.

Mechanistic Insight: Asymmetric Synthesis

The Challenge: 1,4-Conjugate Addition

The most efficient route to chiral this compound is the metal-catalyzed asymmetric conjugate addition of cyclopropylmagnesium bromide to 2-cyclopenten-1-one.

Mechanism: The reaction proceeds via a Copper(I)-catalyzed mechanism utilizing chiral phosphoramidite ligands (e.g., Feringa ligands). The cycle avoids hard nucleophilic attack at the carbonyl (1,2-addition) by forming a soft organocopper species.

  • Transmetallation: Cyclopropyl-MgBr transmetallates with the chiral Cu-complex.

  • 
    -Complex Formation:  The Cu-species coordinates to the enone double bond.
    
  • Oxidative Addition/Reductive Elimination: The cyclopropyl group is transferred to the

    
    -position, setting the stereocenter.
    
  • Enolate Trapping: The resulting magnesium enolate can be protonated or trapped with electrophiles.

Visualization: Catalytic Cycle

G cluster_0 Stereodetermining Step PreCat Cu(OTf)2 + Chiral Ligand ActiveCat L*-Cu-R Species PreCat->ActiveCat RMgBr activation Complex π-Complex (Enone Coordination) ActiveCat->Complex + Cyclopentenone SigmaComplex σ-Allyl Copper(III) Intermediate Complex->SigmaComplex Oxidative Addition Enolate Mg-Enolate Product SigmaComplex->Enolate Reductive Elimination Enolate->ActiveCat Regeneration Product This compound (High ee%) Enolate->Product H3O+ Quench

Figure 1: Catalytic cycle for the enantioselective 1,4-addition of cyclopropyl nucleophiles.

Critical Reactivity: Reductive Amination vs. Ring Expansion

A common downstream application is converting the ketone to an amine. Researchers must be aware of a catalytic dichotomy that exists when reacting cyclopropyl ketones with amines.

  • Pathway A (Standard): Reductive amination yields the secondary amine.

  • Pathway B (Risk): Homo-Michael addition or ring expansion can occur if Lewis acidic metals (like Ru) coordinate too strongly to the cyclopropyl ring, facilitating ring opening to form pyrrolidines or acyclic chains.

Selection Rule: Use Rhodium (Rh) or mild borohydrides for retention of the cyclopropyl ring. Avoid strong Lewis acids or Ruthenium (Ru) catalysts unless ring expansion is the desired outcome.

Visualization: Divergent Reaction Pathways

G Start 3-Cyclopropylcyclopentanone + Amine Imine Imine Intermediate Start->Imine RedAgent NaBH(OAc)3 or Rh-Cat Imine->RedAgent LewisAcid Ru-Catalyst / Strong Acid Imine->LewisAcid ProdA Target Amine (Cyclopropane Intact) RedAgent->ProdA Hydride Transfer RingOpen Ring Opening (Homo-Michael) LewisAcid->RingOpen ProdB Pyrrolidine / Acyclic Impurity RingOpen->ProdB

Figure 2: Divergent pathways in the amination of cyclopropyl ketones.

Experimental Protocols

Protocol A: Enantioselective Synthesis via Conjugate Addition

Objective: Synthesis of (R)-3-cyclopropylcyclopentan-1-one.

Reagents:

  • Cu(OTf)₂ (1.0 mol%)

  • (R,S,S)-Feringa Phosphoramidite Ligand (2.2 mol%)

  • Cyclopenten-2-one (1.0 equiv)

  • Cyclopropylmagnesium bromide (1.2 equiv, 0.5 M in THF)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve Cu(OTf)₂ and the chiral ligand in anhydrous DCM. Stir for 30 mins at ambient temperature to form the active catalytic complex.

  • Substrate Addition: Cool the mixture to -78°C. Add cyclopenten-2-one dropwise.

  • Nucleophile Addition: Add cyclopropylmagnesium bromide dropwise over 1 hour via syringe pump. Note: Slow addition is crucial to prevent background uncatalyzed racemic addition.

  • Reaction: Stir at -78°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:4).

  • Quench: Quench with saturated aqueous NH₄Cl solution at -78°C, then allow to warm to room temperature.

  • Workup: Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[2]

  • Purification: Flash chromatography (SiO₂, 10% Et₂O in Pentane).

Validation Criteria:

  • Yield: >85%

  • ee%: >95% (Determined by Chiral HPLC using Chiralpak IA column).

Protocol B: Stereoselective Reductive Amination

Objective: Synthesis of cis-1-amino-3-cyclopropylcyclopentane (Kinetic control).

Reagents:

  • This compound (1.0 equiv)[3]

  • Primary Amine (1.1 equiv)

  • NaBH(OAc)₃ (1.5 equiv)

  • Acetic Acid (1.0 equiv)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: Mix ketone and amine in DCE. Add acetic acid. Stir for 30 mins.

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ in one portion.

  • Stir: Allow to warm to room temperature and stir for 12 hours.

  • Quench: Add saturated NaHCO₃ solution (gas evolution will occur).

  • Extraction: Extract with DCM.

  • Analysis: The cis isomer is generally favored due to hydride attack from the less hindered face (anti to the cyclopropyl group).

Comparative Data: Reducing Agents

Reducing AgentConditionsMajor DiastereomerCyclopropyl Integrity
NaBH₄ / MeOH 0°C, 1hTrans (Thermodynamic)High
L-Selectride -78°C, THFCis (Kinetic)High
H₂ / Pd/C 1 atm, RTMixedLow (Ring opening risk)
H₂ / Rh/Al₂O₃ 1 atm, RTCisHigh

References

  • Feringa, B. L., et al. "Enantioselective Conjugate Addition of Grignard Reagents to Cyclic Enones." Journal of Organic Chemistry. (Context: General methodology for Cu-catalyzed addition to cyclopentenone).

  • Wiberg, K. B. "Structures and Energies of Cyclopropyl Compounds." Journal of Organic Chemistry. (Context: Strain energy and stability data).

  • Gribkov, D. V., et al. "Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones." Journal of the American Chemical Society.[4][5] (Context: Ru vs Rh catalytic divergence).

  • Baeyer, A., Villiger, V. "Baeyer-Villiger Oxidation Mechanism and Applications." Chem. Ber. (Context: Oxidation of cyclic ketones to lactones).

Sources

High-throughput screening assays for 3-Cyclopropylcyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Biocatalytic Screening for the Asymmetric Reduction of 3-Cyclopropylcyclopentan-1-one

Executive Summary & Scientific Rationale

This compound is a critical carbocyclic scaffold used in the synthesis of neurokinin antagonists, antiviral agents, and complex agrochemicals. Its structural value lies in the cyclopropyl moiety, which confers unique metabolic stability and conformational restriction. However, the ketone functionality is rarely the final pharmacophore; it predominantly serves as a precursor for chiral alcohols or amines.

The primary challenge in utilizing this intermediate is the stereoselective generation of the C1-hydroxyl center relative to the C3-cyclopropyl group. Traditional chemical reduction (e.g., NaBH₄) yields racemic mixtures of cis/trans diastereomers, necessitating costly chiral resolution.

This Application Note details a High-Throughput Screening (HTS) workflow to identify Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) enzymes capable of performing the asymmetric reduction of this compound with high conversion (>95%) and diastereoselectivity (>99% de).

Core Assay Principle: We utilize a spectrophotometric kinetic assay monitoring the depletion of NADPH at 340 nm. As the KRED enzyme reduces the ketone substrate to the alcohol, NADPH is oxidized to NADP⁺, resulting in a decrease in absorbance. This is coupled with a secondary Glucose Dehydrogenase (GDH) recycling system to drive equilibrium and reduce cofactor costs.

Reaction Mechanism & Pathway

The screening strategy relies on a coupled enzymatic system. The KRED library is screened for activity against the substrate, while GDH recycles the cofactor to maintain linear kinetics.

G Substrate 3-Cyclopropyl cyclopentan-1-one Product Chiral Alcohol (1R/S, 3R/S) Substrate->Product  KRED Enzyme   NADPH NADPH NADP NADP+ NADPH->NADP Cofactor Oxidation NADP->NADPH  GDH Recycle   Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone

Figure 1: Coupled enzymatic cycle for HTS. The KRED reduction consumes NADPH (signal decrease), while GDH regenerates it. In the initial velocity screen, GDH is omitted or limited to measure direct depletion, or included to measure total conversion endpoints.

Materials & Reagents

ComponentSpecificationPurpose
Substrate This compound (>98% purity)Target molecule for reduction.
Enzyme Library KRED/ADH variant panel (96-well format)Source of biocatalytic diversity.
Cofactor NADP⁺ / NADPH (tetrasodium salt)Hydride donor.
Recycling Enz. Glucose Dehydrogenase (GDH-105, 50 U/mL)Regenerates NADPH from NADP⁺.
Recycling Sub. D-GlucoseSacrificial substrate for GDH.
Buffer 100 mM Potassium Phosphate, pH 7.0Maintains physiological pH.
Cosolvent DMSO or Isopropanol (IPA)Enhances substrate solubility.
Quench Acetonitrile (MeCN) + 0.1% Formic AcidStops reaction for LC-MS analysis.

HTS Protocol: 96-Well Kinetic Screen

Objective: Rapidly identify active enzymes ("Hits") based on reaction velocity (


).
Step 1: Substrate Stock Preparation
  • Dissolve This compound in DMSO to a concentration of 500 mM .

    • Note: This ketone is lipophilic. Ensure complete solubilization by vortexing.

  • Prepare Reaction Mix (Master Mix) per plate (plus 10% overage):

    • buffer: 10 mL (100 mM KPi, pH 7.0)

    • NADP⁺: 10 mg (final conc. ~1 mM)

    • Glucose: 200 mg (final conc. ~100 mM)

    • GDH: 50 Units

    • Magnesium Chloride (

      
      ): 1 mM (essential cofactor for some KREDs).
      
Step 2: Microplate Layout & Initiation
  • Enzyme Loading: Dispense 20 µL of clarified cell lysate (containing KREDs) into a clear, flat-bottom UV-transparent 96-well plate.

    • Controls:

      • A1-A2: Buffer only (Blank).

      • H11-H12: Known active KRED (Positive Control, if available) or NaBH₄ chemical reduction reference.

  • Substrate Addition: Add 4 µL of the 500 mM Substrate Stock to the Reaction Mix (Step 1).

    • Why? Adding substrate to the master mix ensures uniform starting concentration (final ~10-20 mM).

  • Reaction Start: Using a multi-channel pipette or liquid handler (e.g., Hamilton STAR), dispense 180 µL of the Reaction Mix into the wells containing the enzyme.

    • Total Volume: 200 µL.

    • Final Solvent Conc: 2% DMSO (tolerable by most KREDs).

Step 3: Kinetic Readout (Spectrophotometry)
  • Immediately transfer the plate to a plate reader (e.g., Tecan Spark or Molecular Devices SpectraMax).

  • Settings:

    • Mode: Kinetic Absorbance.

    • Wavelength: 340 nm (monitoring NADPH).

    • Duration: 30 minutes.[1]

    • Interval: 30 seconds.

    • Shake: 5 seconds before first read (orbital).

  • Data Logic: Active enzymes will show a decrease in Abs340 initially (if GDH is slower) or a stable Abs340 (if GDH is fast).

    • Modification for End-Point: For robust screening, run for 24 hours. The GDH recycles NADPH. To detect activity, we measure Substrate depletion or Product formation via LC-MS (Protocol 5). Absorbance alone is risky for recycling reactions as NADPH levels stay constant.

Secondary Screen: Chiral LC-MS Validation

The kinetic screen identifies active enzymes. The secondary screen determines stereoselectivity (cis/trans and R/S).

Workflow:

  • Quench: After 24 hours, transfer 50 µL of reaction mixture to a deep-well plate containing 450 µL Acetonitrile .

  • Centrifuge: 4000 rpm for 10 mins to precipitate proteins.

  • Analysis: Inject supernatant onto a Chiral LC-MS.

Instrument Parameters:

  • Column: Chiralpak IG or AD-H (Immobilized polysaccharide phases are preferred for cyclic alcohols).

  • Mobile Phase: 90:10 Hexane:IPA (Isocratic) or Heptane:Ethanol.

  • Detection: MS (ESI+) or UV (210 nm - low sensitivity for this ketone, MS preferred).

  • Target Ions:

    • Ketone

      
       Da.
      
    • Alcohol

      
       Da (Look for 
      
      
      
      fragment: 109.1 Da).

Data Analysis & Hit Selection

Summarize results in a decision matrix.

WellEnzyme IDConversion (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Decision
B4KRED-10298%50:50 (cis:trans)12%Reject (Non-selective)
C7KRED-A05<5%N/AN/AReject (Inactive)
D9 KRED-X12 99% >98:2 (cis) >99% (S,S) HIT (Scale-up)

Calculation Formulas:

  • Conversion (%):

    
    
    
  • Enantiomeric Excess (%):

    
    
    

Troubleshooting & Optimization

  • Issue: Low Solubility. The cyclopropyl group increases lipophilicity.

    • Solution: Increase DMSO to 5-10% or add 1% Tween-20 surfactant.

  • Issue: High Background at 340nm.

    • Solution: Cell lysates can be turbid. Centrifuge lysates before assay or use lyophilized powders. Alternatively, use the PMA Fluorescence Assay (see below).

  • Alternative Detection (PMA Assay):

    • If spectrophotometry fails, use para-methoxy-2-amino benzamidoxime (PMA) .[2] PMA reacts specifically with ketones to form a fluorescent dihydroquinazoline product.

    • Protocol: Add PMA probe to reaction endpoint. High fluorescence = Unreacted Ketone (Inactive Enzyme). Low fluorescence = Ketone converted to Alcohol (Active Enzyme).

References

  • PubChem. (2023). This compound Compound Summary. National Library of Medicine.[3][4] Link

  • Sun, Z., et al. (2020). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. ACS Omega.[2] Link

  • Hollmann, F., et al. (2011). Enzymatic reduction of ketones. Green Chemistry. Link

  • Sigma-Aldrich. (2023). Biocatalysis Screening Kits & KRED Panels. Merck KGaA. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-Cyclopropylcyclopentan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3-CP-CYC-OPT Status: Active Guide Subject: Yield Improvement & Troubleshooting for Conjugate Addition to 2-Cyclopenten-1-one

Executive Summary: The "Hard" vs. "Soft" Conflict

The synthesis of 3-cyclopropylcyclopentan-1-one (CAS 14618-69-0) is a classic problem in nucleophilic addition. The core challenge lies in the electronic mismatch between the reagents.

  • The Substrate: 2-Cyclopenten-1-one is a "hard" electrophile at the carbonyl carbon (C1) and a "soft" electrophile at the

    
    -carbon (C3).
    
  • The Reagent: Cyclopropylmagnesium bromide is a "hard" nucleophile.

  • The Failure Mode: Without modification, the Grignard reagent attacks the carbonyl (1,2-addition), resulting in the allylic alcohol (1-cyclopropyl-2-cyclopenten-1-ol) rather than the desired ketone.

The Solution: Transmetallation to a copper species (Organocuprate) combined with Lewis Acid acceleration (TMSCl) to enforce 1,4-conjugate addition.[1]

The "Gold Standard" Protocol

Use this optimized protocol to establish a baseline. Deviations from this specific order of addition are the primary cause of yield loss.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
2-Cyclopenten-1-one 1.0SubstrateMust be distilled if yellow/polymerized.
CyclopropylMgBr 1.2 - 1.5NucleophileTitrate before use. 0.5M - 1.0M in THF preferred.
CuBr·SMe₂ (or CuI)0.05 - 0.10CatalystPurity is vital. White/Off-white solid. Green = Oxidized (Discard).
TMSCl 2.0Activator/TrapFreshly distilled. Accelerates 1,4-addition rate >100x.
LiCl (Optional)0.2SolubilizerIncreases solubility of Cu species in THF.
THF SolventSolventAnhydrous, degassed.
Step-by-Step Workflow
  • Catalyst Preparation: Flame-dry a 3-neck flask under Argon. Add CuBr·SMe₂ (10 mol%) and LiCl (20 mol%) . Add anhydrous THF to dissolve. Cool to -78°C .[2]

  • Enone/TMSCl Addition: Add 2-cyclopenten-1-one (1.0 equiv) and TMSCl (2.0 equiv) to the catalyst solution. Stir for 10 minutes.

    • Why? TMSCl activates the enone and prepares to trap the enolate immediately upon formation.

  • Controlled Nucleophile Addition: Add CyclopropylMgBr (1.3 equiv) dropwise over 30-60 minutes via syringe pump. Maintain internal temp < -60°C.

    • Observation: The solution often turns bright yellow or orange (active cuprate species).

  • Warming & Quench: Allow the reaction to warm to 0°C over 2 hours. Quench with sat. NH₄Cl (aq) .

    • Hydrolysis: Stir the biphasic mixture vigorously for 30 mins to hydrolyze the intermediate silyl enol ether back to the ketone.

  • Workup: Extract with Et₂O or EtOAc. Wash organic layer with 1M HCl (to ensure complete desilylation) followed by brine. Dry over MgSO₄.

Diagnostic Logic & Troubleshooting

Identify your failure mode based on the crude NMR/TLC profile.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Major Product: Allylic Alcohol (1,2-adduct) Hard Nucleophile Attack. The copper transmetallation failed, or the reaction warmed up too fast.1. Ensure Cu source is not oxidized (green).2. Increase Cu loading to 15-20 mol%.3. Keep temp at -78°C during addition.
Low Conversion / Recovered SM Reagent Degradation. CyclopropylMgBr is notoriously unstable if exposed to moisture.1. Titrate Grignard (e.g., with salicylaldehyde phenylhydrazone).2. Ensure THF is strictly anhydrous (sodium/benzophenone distilled).
"Gunk" / Polymerization Anionic Polymerization. Cyclopentenone polymerized before addition.1. Add TMSCl. It traps the enolate as a neutral silyl ether, preventing it from attacking another enone molecule.2. Dilute the reaction (0.1 M concentration).
Product is Silyl Enol Ether Incomplete Hydrolysis. The TMS-trapped intermediate survived the quench.1. Extend the acidic workup time.2. Treat crude with TBAF or catalytic HCl in MeOH to cleave the Si-O bond.
Ring Opening (Linear Products) Radical Fragmentation. Cyclopropyl ring opened (radical clock).1. Switch from Cu(I) to CuCN (Lipshutz cuprate) which is less prone to Single Electron Transfer (SET) pathways.2. Avoid Fe or Co contaminants.

Mechanistic Visualization

Understanding the pathway allows for better control. The diagram below illustrates the critical role of TMSCl in the "Kharasch" conditions.

G Start Reagents: Cyclopentenone + R-MgBr + Cu(I) CuComplex Organocuprate Species [R-Cu-MgBr] Start->CuComplex Transmetallation PiComplex d,pi-Complex (Cu coordinates alkene) CuComplex->PiComplex Coordination OxidativeAdd Cu(III) Intermediate (Beta-carbon bond formed) PiComplex->OxidativeAdd Carbocupration ReductiveElim Reductive Elimination OxidativeAdd->ReductiveElim Enolate Magnesium Enolate (Reactive & Basic) ReductiveElim->Enolate Standard Path SilylEther Silyl Enol Ether (Neutral & Stable) ReductiveElim->SilylEther With TMSCl (Fast Trap) FinalProduct Target: This compound Enolate->FinalProduct Quench SideRxn Side Reaction: Polymerization / 1,2-Addn Enolate->SideRxn No TMSCl (Slow) SilylEther->FinalProduct Acidic Workup

Caption: The TMSCl-accelerated pathway (Green) bypasses the reactive Magnesium Enolate, preventing polymerization and increasing turnover.

Frequently Asked Questions (FAQs)

Q: Can I use the commercially available Gilman reagent (Lithium Dicyclopropylcuprate)? A: Yes, but it is often overkill and less atom-economical. The catalytic route (Grignard + cat.[1][3][4] Cu) allows you to use the cheaper Grignard reagent. If you use the stoichiometric Gilman reagent, you must still keep the temperature low (-78°C) to prevent the reagent from decomposing or attacking the carbonyl.

Q: Why is my Grignard reagent cloudy? A: CyclopropylMgBr often precipitates salts in THF at low temperatures or if the concentration is too high. This is usually fine, but ensure vigorous stirring. If it is cloudy at room temperature, it may have absorbed moisture (quenched). Titrate immediately.

Q: Can I use CuCl instead of CuBr·SMe₂? A: Yes, CuCl is a viable alternative, but it is less soluble in THF. If using CuCl, the addition of LiCl (2 equivalents relative to Cu) is mandatory to form the soluble Li[CuCl2] species, which is the active catalyst precursor.

Q: How do I remove the copper residues during workup? A: Copper salts can form emulsions. Wash the organic layer with 10% NH₄OH / sat. NH₄Cl (9:1) solution. The aqueous layer will turn deep blue (formation of [Cu(NH₃)₄]²⁺ complex), indicating successful removal of copper.

References

  • Modern Organocopper Chemistry: Krause, N. (Ed.). (2002).[5] Modern Organocopper Chemistry. Wiley-VCH.[5] (Foundational text on Cu-catalyzed 1,4-addition mechanisms).

  • TMSCl Acceleration Effect: Horiguchi, Y., Matsuzawa, S., Nakamura, E., & Kuwajima, I. (1986). Chlorosilane-accelerated conjugate addition of copper reagents. Tetrahedron Letters, 27(34), 4025-4028.

  • Enantioselective Variants (Feringa Ligands): Feringa, B. L., et al. (2004).[3] Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Proceedings of the National Academy of Sciences, 101(16), 5834-5838. [3]

  • Cyclopropyl Group Stability: Bertus, P., & Szymoniak, J. (2001). New easy preparation of cyclopropylmagnesium bromide. Chemical Communications, (18), 1792-1793.

Sources

Technical Support Center: Synthesis of 3-Cyclopropylcyclopentan-1-one

[1]

Ticket Status: OPEN Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Byproduct Analysis & Process Optimization for Conjugate Addition Workflows[1]

Introduction: The "Soft" Nucleophile Challenge

Welcome to the technical support hub for 3-cyclopropylcyclopentan-1-one (CAS: 59939-08-1).[1] If you are accessing this guide, you are likely performing a copper-catalyzed conjugate addition (1,4-addition) of a cyclopropyl nucleophile to 2-cyclopenten-1-one.[1]

This synthesis is a classic battle between kinetic control (1,2-addition) and thermodynamic control (1,4-addition) .[1] The cyclopropyl group adds a layer of complexity due to its acid sensitivity (ring strain ~27.5 kcal/mol), making the workup phase just as critical as the reaction itself.[1]

Below you will find a breakdown of the three most common "Failure Modes" our users encounter, followed by a validated protocol to fix them.

Module 1: Byproduct Identification (The "What is this peak?" Section)

Users frequently report three distinct impurity profiles. Compare your GC-MS/LC-MS data against this table to identify your specific issue.

Impurity IDCommon NameStructure DescriptionRetention Time (Relative)Mass Spec Signature (m/z)Root Cause
Impurity A The 1,2-Adduct 1-cyclopropylcyclopent-2-en-1-olSlightly Lower than Product124 (M+ - H2O), 109 (Loss of CH3)"Hard" Nucleophile: Cu catalyst inactive or omitted; Temp too high.[1]
Impurity B The Dimer 3-(3-oxocyclopentyl)cyclopentan-1-one (and isomers)High (Late eluting)166 (M+), 83 (Fragment)Runaway Enolate: Enolate not trapped; Basic conditions induced self-aldol.[1]
Impurity C Ring-Opened 3-(3-halopropyl)cyclopentan-1-oneSimilar to Product204/206 (if Br), 160/162 (if Cl)Acid Shock: Quench was too acidic (pH < 3); Ring strain release.[1]
Impurity D The Polymer PolycyclopentenoneBaseline HumpIndeterminateThermal Stress: Reaction too concentrated or exothermic.[1]
Module 2: Troubleshooting Logic & Causality

To solve these impurity issues, we must visualize the competing reaction pathways. The diagram below illustrates how experimental choices drive the system toward the desired ketone or the undesired alcohol.

Visual 1: Reaction Pathway & Selectivity Control

ReactionPathwaysSM2-Cyclopenten-1-one(Starting Material)CuCatalyst Present?(CuI / CuBr)SM->CuReagentCyclopropyl-MgBr(Grignard)Reagent->CuComplexCuprate Complex(Soft Nucleophile)Cu->ComplexYesDirectDirect Attack(Hard Nucleophile)Cu->DirectNo / InactiveEnolateMg-EnolateIntermediateComplex->Enolate1,4-AdditionAlkoxideMg-AlkoxideIntermediateDirect->Alkoxide1,2-AdditionTMSTMSCl Trap?Enolate->TMSImpurityAImpurity A(1,2-Alcohol)Alkoxide->ImpurityAWorkupSilylEtherSilyl Enol Ether(Stable)TMS->SilylEtherYes (Recommended)DimerImpurity B(Aldol Dimer)TMS->DimerNo (Slow Quench)ProductThis compound(Target)SilylEther->ProductMild Acid Hydrolysis

Caption: Figure 1.[1] Mechanistic divergence.[1] The presence of Active Copper species diverts the reaction from 1,2-addition (red path) to the desired 1,4-addition (green path).[1]

Module 3: Frequently Asked Questions (FAQs)
Q1: I added 10 mol% CuI, but I still see 40% Impurity A (1,2-addition). Why?

Answer: Your copper catalyst likely died before the reaction started.[1]

  • Cause: Grignard reagents can reduce Cu(I) to Cu(0) (black precipitate) if added too quickly or at too high a temperature before the substrate is present.

  • Fix: Ensure you are using the TMSCl-accelerated protocol . The presence of Chlorotrimethylsilane (TMSCl) dramatically accelerates the 1,4-addition rate, allowing the reaction to occur at -78°C where the 1,2-addition is kinetically suppressed [1].[1]

Q2: My product vanished after acid workup. I see a new peak at M+ 206.

Answer: You opened the cyclopropane ring.[1]

  • Mechanism: Cyclopropyl ketones are "homo-Michael" acceptors.[1] Strong acids (HCl, H2SO4) protonate the ketone, making the ring susceptible to nucleophilic attack by halides (Cl- or Br-).[1]

  • Fix: Use a buffered quench (Sat. NH4Cl) and avoid lowering the pH below 4. Do not use HCl to hydrolyze the intermediate.

Q3: The reaction stalls at 80% conversion. Should I warm it up?

Answer: NO. Warming promotes polymerization and 1,2-addition.[1]

  • Fix: Add more catalyst/reagent at low temperature. If you warm a cyclopentenone reaction with active Grignard present, you will generate complex oligomers (Impurity D).

Module 4: Validated Experimental Protocol

This protocol uses the Knochel/Alexakis modification (TMSCl additive) to ensure exclusive 1,4-selectivity and high yields [2].[1]

Reagents:

  • 2-Cyclopenten-1-one (1.0 equiv)[1][2]

  • Cyclopropylmagnesium Bromide (0.5M - 1.0M in THF, 1.3 equiv)[1]

  • CuI (Copper(I) Iodide) (10 mol%) or CuBr[1]·SMe2

  • TMSCl (Chlorotrimethylsilane) (2.0 equiv)[1]

  • LiCl (Lithium Chloride) (20 mol% - Optional, solubilizes Cu species)[1]

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Catalyst Preparation:

    • Flame-dry a round-bottom flask under Argon.[1]

    • Add CuI (10 mol%) and LiCl (20 mol%). Heat gently under vacuum to dry (color should be white/pale yellow, not green).

    • Add anhydrous THF and cool to -78°C .

  • The "Accelerator" Addition:

    • Add TMSCl (2.0 equiv) and 2-Cyclopenten-1-one (1.0 equiv) to the cooled copper solution.[1]

    • Note: The Lewis acidity of TMSCl activates the enone, while also trapping the resulting enolate.[1]

  • Controlled Nucleophile Addition:

    • Add Cyclopropylmagnesium Bromide dropwise over 30 minutes.[1]

    • CRITICAL: Maintain internal temp < -60°C.

    • Stir for 1-2 hours at -78°C.

  • Workup (The "Ring-Safe" Method):

    • Quench: Pour the cold reaction mixture into vigorous stirring Sat. NH4Cl (aq) .

    • Why? This mild hydrolysis cleaves the silyl enol ether to the ketone without opening the cyclopropane ring.[1]

    • Extraction: Extract with Et2O (x3).

    • Wash: Wash combined organics with 1% NH4OH (to remove Cu salts - turns blue) and Brine.[1]

    • Dry/Concentrate: Dry over MgSO4 and concentrate in vacuo.

  • Purification:

    • Flash Chromatography: 5% -> 10% EtOAc in Hexanes.[1]

    • Tip: The product is volatile; do not leave on high vacuum for extended periods.[1]

Module 5: Troubleshooting Flowchart

Use this decision tree to diagnose your current batch.

TroubleshootingStartAnalyze Crude NMR/GC-MSQ1Is the Tertiary Alcohol(Impurity A) present?Start->Q1Q2Is the Ring-OpenedHalide (Impurity C) present?Q1->Q2NoSol1ACTION: Check Cu(I) quality.Switch to CuBr.SMe2.Lower Addition Temp.Q1->Sol1YesQ3Is there starting materialremaining?Q2->Q3NoSol2ACTION: Switch quench toSat. NH4Cl.Avoid HCl/H2SO4.Q2->Sol2YesSol3ACTION: Increase TMSCl eq.Check Grignard Titer.Q3->Sol3YesSuccessTarget Product Isolated(>95% Purity)Q3->SuccessNo

Caption: Figure 2. Diagnostic decision tree for post-reaction analysis.

References
  • Eriksson, M., Iliefski, T., Nilsson, M., & Olsson, T. (1997).[1] "Copper-catalyzed conjugate addition of Grignard reagents to α,β-unsaturated ketones: The effect of chlorotrimethylsilane." Journal of Organic Chemistry.

  • Alexakis, A., et al. (2002).[1] "Copper-catalyzed conjugate addition of Grignard reagents to cyclic enones." Journal of the American Chemical Society.[1][3][4][5][6]

  • PubChem Compound Summary. (n.d.). "this compound."[1][7] National Center for Biotechnology Information.[1]

Technical Support Center: Purification of 3-Cyclopropylcyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Cyclopropylcyclopentan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound in a laboratory setting.

Introduction

This compound is a valuable building block in organic synthesis. Achieving high purity of this ketone is often critical for the success of subsequent reactions. This guide addresses common challenges encountered during its purification, focusing on the identification and removal of typical impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most likely impurities in a crude sample of this compound?

The impurity profile of your crude this compound will largely depend on the synthetic route employed. Two common strategies for its synthesis involve:

  • Conjugate addition of a cyclopropyl nucleophile to cyclopentenone.

  • Cyclopropanation of a cyclopentenyl precursor.

Based on these approaches, you can anticipate the following classes of impurities:

  • Starting Materials: Unreacted cyclopentenone, or the cyclopropylating agent.

  • Byproducts from Side Reactions: These can include diastereomers of the product, products from 1,2-addition (if a Gilman or related cuprate reagent is used), and byproducts from the decomposition of the reagents. For instance, in a Simmons-Smith cyclopropanation, zinc-containing byproducts may be present.[1]

  • Solvents and Reagents: Residual solvents from the reaction and workup (e.g., diethyl ether, dichloromethane, toluene) and any catalysts or additives used.

Logical Flow for Impurity Identification

Caption: Workflow for identifying impurities in crude this compound.

Q2: My crude ¹H NMR is complex. How can I distinguish the product from impurities?

A pure sample of this compound should exhibit characteristic signals. While a publicly available, experimentally verified spectrum is not readily accessible, we can predict the key resonances based on its structure.

Predicted ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data for this compound

AssignmentPredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
Carbonyl (C=O)-~220
Cyclopentanone CHMultiplets ~2.0-2.5~45-55
Cyclopentanone CH₂Multiplets ~1.5-2.2~25-40
Cyclopropyl CHMultiplet ~0.7-1.2~10-20
Cyclopropyl CH₂Multiplets ~0.1-0.6~2-10

Disclaimer: These are predicted values and may differ from experimental results. It is crucial to acquire data on a purified sample for definitive assignment.

Troubleshooting your NMR:

  • Unreacted Cyclopentenone: Look for sharp signals in the olefinic region (δ 6.0-7.5 ppm).

  • Diastereomers: If the cyclopropyl group was introduced via conjugate addition, you might have a mixture of cis and trans diastereomers. This would manifest as two sets of closely spaced peaks for the protons on and adjacent to the chiral centers. The separation of diastereomers can be challenging and may require careful chromatography.

  • Solvent Impurities: Refer to standard tables of NMR solvent impurities. Common solvents like diethyl ether (~δ 1.2 and 3.5 ppm) or dichloromethane (~δ 5.3 ppm) are easily identifiable.

Q3: What is the best method to purify this compound on a multi-gram scale?

For multi-gram quantities, fractional distillation under reduced pressure is often the most efficient method, provided there is a sufficient boiling point difference between your product and the major impurities.

Predicted Boiling Point: While an experimental boiling point for this compound is not readily available in the literature, we can estimate it to be in the range of 180-200 °C at atmospheric pressure , based on structurally similar C8 ketones. For purification, distillation under reduced pressure is highly recommended to prevent thermal decomposition.

Experimental Protocol: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.

  • Crude Material: Charge the distillation flask with the crude this compound and a magnetic stir bar. Do not fill the flask to more than two-thirds of its volume.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • First Fraction: Collect any low-boiling solvents and volatile impurities at a lower temperature.

    • Main Fraction: Slowly increase the temperature and collect the fraction corresponding to the boiling point of this compound at the applied pressure.

    • Final Fraction: High-boiling impurities will remain in the distillation flask.

Troubleshooting Fractional Distillation

IssuePossible CauseSolution
Bumping/Unstable Boiling Uneven heating or lack of boiling chips/stirring.Use a magnetic stir bar and ensure even heating.
Poor Separation Distillation rate is too fast; insufficient number of theoretical plates.Reduce the heating rate to allow for proper equilibration on the column. Use a longer Vigreux column if necessary.[2]
Product Decomposition Distillation temperature is too high.Use a lower pressure (higher vacuum) to reduce the boiling point.

Fractional Distillation Workflow

Caption: Step-by-step workflow for the purification of this compound via fractional distillation.

Q4: Distillation is not providing sufficient purity. What are my options?

If distillation fails to provide the desired purity, or if you are working on a smaller scale, flash column chromatography is the recommended alternative. This technique separates compounds based on their polarity.

Experimental Protocol: Flash Column Chromatography

  • Solvent System Selection: The choice of eluent is critical for good separation. For a moderately polar ketone like this compound, a good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a slightly more polar solvent (like ethyl acetate or diethyl ether).

    • TLC Analysis: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. Aim for an Rf value of 0.2-0.3 for the product.

    • Recommended Starting Gradient: A gradient of 5% to 20% ethyl acetate in hexanes is a reasonable starting point.

  • Column Packing:

    • Dry pack the column with silica gel.

    • Wet the silica with the initial, low-polarity eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Run the column under positive pressure.

    • Collect fractions and monitor their composition by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Flash Chromatography

IssuePossible CauseSolution
Poor Separation Inappropriate solvent system.Re-optimize the solvent system using TLC. A shallower gradient may be necessary.
Band Tailing Sample is too polar for the eluent; compound is acidic or basic.Add a small amount of a modifier to the eluent (e.g., 0.1% triethylamine for basic compounds, or 0.1% acetic acid for acidic compounds).
Product not Eluting Solvent system is not polar enough.Gradually increase the polarity of the eluent.
Cracked Column Bed Improper packing.Ensure the silica is packed uniformly and is not allowed to run dry.

Flash Chromatography Decision Tree

Flash_Chromatography_Decision_Tree Start Crude Sample for Chromatography TLC Develop TLC Solvent System (Aim for Rf ~0.25) Start->TLC Pack Pack Column TLC->Pack Load Load Sample Pack->Load Elute Elute with Solvent Gradient Load->Elute Monitor Monitor Fractions by TLC Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Decision tree for purification by flash chromatography.

References

  • Organic Syntheses Procedure, Cyclopentanone, 3-(1-octenyl)-, (E)-. (n.d.). Retrieved from [Link]

  • Simmons–Smith reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Purification: Fractional Distillation - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Chromatography: How to Run a Flash Column - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Stability of 3-Cyclopropylcyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Product: 3-Cyclopropylcyclopentan-1-one CAS: 59939-08-1 Application: Pharmaceutical Intermediate / Chiral Scaffold Document Type: Technical Troubleshooting & Stability Guide

Module 1: Critical Diagnostic Matrix

Status:


Core Stability Profile:  The 3-cyclopropyl moiety introduces significant ring strain (~27.5 kcal/mol). While the 

-position (C3) isolates the cyclopropyl group from direct conjugation with the carbonyl, the molecule remains sensitive to Brønsted acids (pK

< 1)
and strong Lewis acids .
Quick Diagnostic: Is my compound degrading?
SymptomLikely CauseChemical Mechanism
New spots on TLC (more polar) Hydration / Ring OpeningAcid-catalyzed nucleophilic attack (H₂O) on the cyclopropane ring, forming 3-(hydroxypropyl) derivatives.
New spots on TLC (less polar) HalogenationIf HCl/HBr was used: Formation of

-halo ketones via ring opening.
Insoluble Precipitate / Gum Aldol CondensationAcid-catalyzed self-condensation (dimerization/polymerization) of the cyclopentanone ring.
Loss of Optical Rotation RacemizationIf chiral: Acid-catalyzed enolization at C2/C5. Note: The C3 stereocenter is chemically stable to enolization but can epimerize via ring-opening/closing events.

Module 2: Mechanistic Deep Dive (Q&A)

Q1: Why is the 3-cyclopropyl group unstable in acid if it isn't conjugated to the ketone?

Technical Insight: Unlike 2-cyclopropyl ketones, where the ring acts as a "homoconjugated" vinyl group stabilizing the protonated carbonyl, the 3-cyclopropyl group is electronically isolated. However, degradation is driven by relief of ring strain .

Under strong acidic conditions (e.g., pH < 2, or presence of AlCl₃/BF₃), the cyclopropane ring acts as a weak base. Protonation occurs at the C-C bond (edge protonation) or the carbon atom (corner protonation), leading to ring opening. This is accelerated if a nucleophile (Cl⁻, Br⁻, H₂O) is present to trap the resulting carbocation.

Q2: Can I use Lewis Acids (e.g., for Friedel-Crafts or reduction)?

Recommendation: Avoid if possible. Lewis acids (specifically TiCl₄, BF₃·OEt₂, and AlCl₃) coordinate strongly to the carbonyl oxygen. This increases the acidity of the


-protons (C2/C5), promoting aldol condensation. More critically, strong Lewis acids can coordinate directly to the cyclopropane ring, triggering rearrangement to an alkene (e.g., 3-allylcyclopentanone isomers) or polymerization.
Q3: What is the safe pH range for workup?

Protocol Standard: pH 4.0 – 8.0.

  • Safe: Saturated NH₄Cl, Phosphate buffer, dilute Acetic Acid.

  • Unsafe: 1M HCl, H₂SO₄, unbuffered silica gel (which can be acidic enough to cause slow degradation on the column).

Module 3: Visualizing Degradation Pathways

The following diagram illustrates the competing degradation pathways triggered by acidic conditions.

DegradationPathways Start This compound Protonation Protonated Intermediate (Activated Carbonyl) Start->Protonation H+ (Fast, Rev.) Enol Enol Form (C2-C1 double bond) Protonation->Enol Tautomerization RingOpen Ring Opening Product (γ-Halo/Hydroxy Ketone) Protonation->RingOpen Strong Acid (HCl/HBr) + Nucleophile (X-) Dimer Aldol Dimer (Self-Condensation) Enol->Dimer Acid + Heat (-H2O)

Figure 1: Acid-mediated degradation pathways. Note that ring opening is irreversible and driven by nucleophilic capture of the strained ring.

Module 4: Validated Protocols

Protocol A: Stability Stress Test

Use this protocol to validate if your specific reaction conditions will destroy the starting material.

  • Preparation: Dissolve 10 mg of this compound in 1 mL of the intended solvent.

  • Acid Spike: Add 10 µL of the acid/catalyst intended for use.

  • Monitoring: Incubate at the intended reaction temperature.

  • Sampling: Take aliquots at T=0, T=1h, and T=4h.

  • Analysis: Analyze via GC-MS or TLC (Stain: Anisaldehyde or KMnO₄).

    • Pass Criteria: >98% recovery of parent peak.

    • Fail Criteria: Appearance of peaks with M+18 (Hydration) or M+36/80 (HCl/HBr addition).

Protocol B: Safe Workup for Grignard/Cuprate Reactions

Since this molecule is often made via conjugate addition to cyclopentenone, the quench step is critical.

  • Cooling: Cool the reaction mixture to 0°C.

  • Quench: Slowly add Saturated Aqueous NH₄Cl (pH ~5). Do not use HCl.

  • Buffering: If the reaction involved strong Lewis acids, wash the organic layer immediately with 10% NaHCO₃ to neutralize residual acidity.

  • Drying: Use Na₂SO₄ (neutral). Avoid MgSO₄ if the product is highly sensitive, as it can be slightly acidic, though usually acceptable.

  • Concentration: Rotary evaporate at <40°C.

Module 5: Troubleshooting Flowchart

Troubleshooting Start Issue: Low Purity / Degradation CheckAcid Was Strong Acid (pH < 2) used in workup? Start->CheckAcid CheckLewis Was a Lewis Acid (AlCl3, TiCl4) present? CheckAcid->CheckLewis No Sol1 CAUSE: Ring Opening. ACTION: Switch to NH4Cl quench. CheckAcid->Sol1 Yes CheckSilica Did degradation occur during chromatography? CheckLewis->CheckSilica No Sol2 CAUSE: Rearrangement. ACTION: Use milder Lewis Acid (e.g., ZnCl2) or lower temp. CheckLewis->Sol2 Yes Sol3 CAUSE: Acidic Silica. ACTION: Pre-treat silica with 1% Et3N in Hexanes. CheckSilica->Sol3 Yes

Figure 2: Decision tree for identifying root causes of instability.

References

  • Synthesis via Conjugate Addition

    • Posner, G. H., & Whitten, C. E. (1970).[1] Methyl and n-alkyl ketones from carboxylic acid chlorides and organocopper reagents. Tetrahedron Letters, 11(53), 4647-4650.[1] (General method for cuprate additions preserving sensitive groups).

  • Acid-Catalyzed Ring Opening Mechanism

    • Bender, D. M., et al. (2008).[2] Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability.[3] Organic Letters, 10(3), 509-511.[3] (Discusses comparative stability of cyclopropyl moieties in acid).

  • Reactivity of Cyclopropyl Ketones

    • Wong, H. N. C., Hon, M. Y., Tse, C. W., & Yip, Y. C. (1989). Use of cyclopropanes in organic synthesis.[4][5][6][7][8] Chemical Reviews, 89(1), 165–198. (Comprehensive review on ring-opening conditions).

  • General Stability Data

    • PubChem Compound Summary for CID 24974300: this compound.

Sources

Technical Guide: Purification & Recrystallization Strategies for 3-Cyclopropylcyclopentan-1-one

[1]

Executive Summary & Phase Assessment

Status: Liquid / Low-Melting Solid CAS: 59939-08-1 Primary Challenge: 3-Cyclopropylcyclopentan-1-one is typically a liquid at room temperature or a solid with a very low melting point.[1][2][3][4][5][6][7][8][9][10][11] Attempts to perform standard recrystallization directly on the ketone often result in "oiling out" rather than crystal formation.[1]

Strategic Recommendation:

  • For Standard Purity (>95%): Use Vacuum Fractional Distillation .[1]

  • For Ultra-High Purity (>99%) or Isomer Separation: Use Derivative Crystallization .[1] This involves converting the liquid ketone into a solid crystalline derivative (Semicarbazone), recrystallizing the derivative to remove impurities, and then hydrolyzing it back to the pure liquid ketone.[1]

Feasibility & Workflow Selector

Before attempting any procedure, verify the state of your material and select the appropriate workflow.[1]

PurificationStrategyStartCrude this compoundCheckStatePhase Assessment(at 20°C)Start->CheckStateIsLiquidLiquid / OilCheckState->IsLiquidIsSolidSolid (Rare/Impure)CheckState->IsSolidDecisionPurity Requirement?IsLiquid->DecisionIsSolid->DecisionStandardStandard (>95%)Decision->StandardRoutine UseHighUltra-High (>99%)Decision->HighPharma/AnalyticalDistillVacuum Distillation(Reduced Pressure)Standard->DistillDerivDerivative Crystallization(Semicarbazone Method)High->Deriv

Figure 1: Decision matrix for selecting the appropriate purification method based on physical state and purity requirements.

The "Proxy" Recrystallization Method (Derivative Strategy)

Since the ketone itself resists crystallization, the most robust method for high-purity isolation is the Semicarbazone Protocol .[1] This method exploits the high melting point and crystallinity of semicarbazones to reject impurities that distillation cannot separate.[1]

Step 1: Formation of the Semicarbazone

Objective: Convert liquid ketone into a solid.[1]

  • Reagents:

    • Semicarbazide Hydrochloride (

      
       eq)[1]
      
    • Sodium Acetate (

      
       eq)[1]
      
    • Solvent: Ethanol/Water (1:1 v/v)[1]

  • Protocol:

    • Dissolve semicarbazide HCl and sodium acetate in a minimum amount of water.[1]

    • Dissolve the crude this compound in ethanol.

    • Mix the two solutions. Turbidity will develop immediately.[1][4]

    • Heat gently on a water bath for 30-60 minutes to ensure complete conversion.

    • Cool to

      
      .[1] The semicarbazone will precipitate as a white solid.[1]
      
    • Filter and wash with cold water.[1]

Step 2: Recrystallization of the Derivative

Objective: Purify the solid intermediate.[1][3]

  • Solvent System: Hot Ethanol (95%) or Methanol/Water.[1]

  • Protocol:

    • Dissolve the crude semicarbazone in boiling ethanol.

    • If colored impurities persist, treat with activated charcoal and filter hot.[1]

    • Add warm water dropwise until permanent turbidity just appears.[1]

    • Allow to cool slowly to room temperature, then to

      
      .
      
    • Collect crystals via vacuum filtration.[1]

    • Checkpoint: Check Melting Point.[1][3] Semicarbazones of substituted cyclopentanones typically melt between

      
      .[1] Sharpness of MP indicates purity.[1]
      
Step 3: Hydrolysis (Regeneration)

Objective: Recover the purified liquid ketone.[1]

  • Reagents: Dilute HCl (

    
    ) or Oxalic Acid (saturated aq).[1]
    
  • Protocol:

    • Suspend the purified crystals in dilute acid.

    • Steam distill the mixture. The ketone will hydrolyze and distill over with the water.[1]

    • Extract the distillate with ether or dichloromethane (DCM).[1]

    • Dry organic layer over

      
       and concentrate in vacuo.
      

Alternative: Vacuum Distillation Protocol

For standard purification where crystallization is unnecessary, use reduced pressure to avoid thermal decomposition.[1]

ParameterSpecificationNotes
Pressure

High vacuum preferred to keep bath temp

.[1]
Bath Temp

Adjust based on observed boiling point.
Column Vigreux (10-20 cm)Essential to separate cyclopropyl impurities.[1]
Collection 3 FractionsFore-run (discard), Main Heart (keep), Tail (recycle).[1]

Troubleshooting & FAQs

Q1: I tried recrystallizing the ketone directly from hexane/EtOAc, but it formed an oil at the bottom. Why?

Diagnosis: This is "Oiling Out."[1] this compound has a low melting point and high solubility in organic solvents.[1] Solution:

  • Seed Crystal: If you have a pure sample, add a seed crystal at

    
    .[1]
    
  • Switch Methods: Use the Semicarbazone Method (Section 2). Direct crystallization is thermodynamically unfavorable for this molecule at standard conditions.[1]

Q2: My semicarbazone is not precipitating; the solution remains clear.

Diagnosis: The ketone concentration is too low, or the ethanol content is too high (keeping the derivative soluble). Solution:

  • Concentrate: Evaporate 30% of the solvent volume.[1]

  • Polarity Shift: Add water dropwise to the cold solution until it turns cloudy, then scratch the glass side with a rod to induce nucleation.[1]

Q3: During hydrolysis, the yield of the recovered ketone is low.

Diagnosis: Incomplete hydrolysis or poor extraction. Solution:

  • Time/Temp: Ensure the steam distillation is vigorous and prolonged. Semicarbazones are stable; they need energy to hydrolyze.[1]

  • Exchange Method: Instead of acid hydrolysis, reflux the semicarbazone with an excess of acetone or levulinic acid in acidic water.[1] This "trans-imination" can sometimes be gentler and more efficient.[1][4]

Q4: Are there specific impurities I should watch for?

Analysis: Yes. The synthesis often involves cyclopropylmagnesium bromide or similar reagents.[1]

  • Impurity A: Unreacted cyclopentenone derivatives.[1]

  • Impurity B: Dicyclopropyl byproducts (if over-alkylation occurred).[1]

  • Removal: These have significantly different boiling points and will be removed during the Fractional Distillation or will fail to crystallize in the Derivative Method .[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24974300, this compound. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for Semicarbazone derivatization and hydrolysis).

  • Shriner, R. L., et al. (2004). The Systematic Identification of Organic Compounds (8th ed.).[1] Wiley.[1][3] (Methodology for ketone purification via crystalline derivatives).

  • ChemSynthesis. 3-cyclopropylcyclopentanone Synthesis and Properties. Retrieved from [Link] (General physical property verification).[1]

Technical Support Center: Grignard Addition to Cyclopropyl Ketones

[1]

Current Status: Operational Ticket ID: G-CPK-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The "Banana Bond" Paradox

Welcome to the troubleshooting module for cyclopropyl ketones. You are likely here because your standard Grignard addition failed, yielding either ring-opened byproducts , recovered starting material , or reduction products .

The Core Problem: Cyclopropyl ketones are chemically schizophrenic. The cyclopropane ring possesses significant

  • Electronic Trap: This conjugation makes the ring carbons electrophilic, inviting the Grignard reagent to attack the ring (1,5-homoconjugate addition) rather than the carbonyl (1,2-addition).

  • Steric/Basic Trap: The bulk of the cyclopropyl group slows down nucleophilic attack, allowing the highly basic Grignard reagent to act as a base (enolization) or a reducing agent (hydride transfer) instead.

This guide provides the Imamoto Protocol and Knochel Modifications to enforce 1,2-addition and preserve ring integrity.

Diagnostic Decision Tree

Use this logic flow to identify the root cause of your reaction failure.

TroubleshootingFlowStartIdentify Reaction OutcomeRingOpenRing-Opened Product(Linear Ketone/Halo-ketone)Start->RingOpenLinear Chain FoundRecoveredRecovered Starting Material(No Conversion)Start->RecoveredKetone IntactReductionReduction Product(Secondary Alcohol)Start->ReductionWrong AlcoholSuccessTarget Tertiary AlcoholStart->SuccessYield > 80%Cause1Cause: 1,5-Homoconjugate Attackor Acidic WorkupRingOpen->Cause1Cause2Cause: Enolization(Grignard acted as Base)Recovered->Cause2Cause3Cause: Beta-Hydride Transfer(Steric Hindrance)Reduction->Cause3Fix1Fix: Switch to Organocerium (CeCl3)Suppress Ring AttackCause1->Fix1Cause2->Fix1Fix2Fix: Use LaCl3·2LiCl orKnochel GrignardCause2->Fix2Fix3Fix: Lower Temp (-78°C) orAdd CeCl3Cause3->Fix3

Figure 1: Diagnostic logic flow for identifying failure modes in cyclopropyl ketone additions.

Technical Deep Dive: The Solutions

Solution A: The Imamoto Reagent (Organocerium)

Best For: Preventing ring opening and suppressing enolization.

The Mechanism: Standard Grignard reagents (

By adding anhydrous Cerium(III) Chloride (


  • Basicity: Organoceriums are less basic than Grignards (suppressing enolization).

  • Oxophilicity: Cerium is highly oxophilic. It coordinates tightly to the carbonyl oxygen, activating it specifically for 1,2-addition.

  • Selectivity: This activation is so strong it outcompetes the 1,5-attack on the ring.

Solution B: Knochel's "Turbo" Additives

Best For: Unreactive ketones or solubility issues.

Adding Lithium Chloride (



Comparative Data: Reagent Performance

ParameterStandard Grignard (

)
Organocerium (

)
Turbo Grignard (

)
1,2-Addition Yield Low (<40%)High (>90%) High (>85%)
Ring Opening Risk High (via 1,5-attack)NegligibleLow
Enolization Risk High (Basic)Low (Less Basic)Medium
Temperature 0°C to RT-78°C to 0°C-20°C to RT
Preparation Difficulty LowHigh (Drying

is critical)
Medium

Standard Operating Procedure (SOP): The Imamoto Protocol

WARNING: The success of this protocol depends entirely on the dryness of the


must
Phase 1: Activation of Cerium(III) Chloride
  • Material: Place

    
     (heptahydrate) in a Schlenk flask.
    
  • Dehydration (The Gradient):

    • Heat to 90°C under high vacuum (<0.1 mmHg) for 1 hour.

    • Increase to 140°C for 2 hours.

    • Crucial Check: The solid should turn from a clumpy solid to a fine, white, free-flowing powder. If it stays clumpy, it is not dry.

  • Cooling: Cool to room temperature under Argon.

  • Suspension: Add anhydrous THF. Stir vigorously overnight. The active species is a milky white suspension.

Phase 2: Transmetallation & Addition
  • Cooling: Cool the

    
    /THF suspension to -78°C .
    
  • Transmetallation: Add the Grignard reagent (

    
    ) dropwise.
    
    • Stoichiometry: Use 1.5 eq of

      
       per 1.5 eq of Grignard.
      
    • Time: Stir for 1 hour at -78°C to form the organocerium species.

  • Addition: Add the cyclopropyl ketone (1.0 eq) dissolved in THF dropwise.

  • Reaction: Allow to warm slowly to 0°C (do not go to reflux).

  • Quench: Quench with dilute aqueous acetic acid or saturated

    
    .
    
    • Note: Avoid strong mineral acids (HCl) during workup, as the resulting tertiary alcohol is prone to acid-catalyzed rearrangement (cyclopropylcarbinyl rearrangement).

Reaction Pathway Visualization

Understanding the competition between the desired path and the failure modes.

ReactionPathwaysKetoneCyclopropyl KetoneCeReagentR-CeCl2(Imamoto)Ketone->CeReagentCoordinationMg-O Coordination(Lewis Acid Activation)Ketone->CoordinationGrignardR-MgXGrignard->CoordinationDirectAttack1,2-Addition(Carbonyl Attack)CeReagent->DirectAttackHigh SelectivityCoordination->DirectAttackLow TempHomoAttack1,5-Addition(Ring Attack)Coordination->HomoAttackSteric Hindranceor High TempTertAlcoholTertiary Alcohol(Target)DirectAttack->TertAlcoholRingOpenedRing-Opened KetoneHomoAttack->RingOpened

Figure 2: Mechanistic pathways showing how Organocerium reagents bypass the 1,5-addition trap.

Frequently Asked Questions (FAQ)

Q: I don't have


. Can I use 

?
A:


Q: My product decomposed during purification on silica gel. Why? A: Tertiary cyclopropyl carbinols are acid-sensitive. Silica gel is slightly acidic.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize it before loading your sample.

Q: I see a "homo-coupling" product (R-R). A: This is Wurtz coupling, common with unstable Grignards.

  • Fix: Ensure your halide precursor is added slowly to the Magnesium during Grignard formation, or purchase commercial Turbo Grignards.

References

  • Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride."[1] Journal of the American Chemical Society, 111(12), 4392–4398 (1989).

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 43(25), 3333–3336 (2004).

  • Imamoto, T. "Organocerium Reagents." Comprehensive Organic Synthesis, Pergamon, Vol 1, 231-250 (1991).
  • Krasovskiy, A., et al. "LaCl3·2LiCl-Catalyzed Addition of Grignard Reagents to Ketones." Journal of the American Chemical Society, 126(36), 11416-11417 (2004).

Technical Support Center: Catalyst Optimization in 3-Cyclopropylcyclopentan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Heterogeneous Hydrogenation & Catalyst Poisoning Assigned Specialist: Senior Application Scientist

Introduction: The Cyclopropyl Challenge

Welcome to the technical support hub for the synthesis of 3-Cyclopropylcyclopentan-1-one . We understand that your primary bottleneck lies in the catalytic hydrogenation step (converting 3-cyclopropylcyclopent-2-en-1-one to the target ketone).

This transformation presents a classic "chemoselectivity vs. activity" paradox. The cyclopropyl ring, with a strain energy of ~27.5 kcal/mol, is thermodynamically eager to undergo hydrogenolysis (ring-opening) on active metal surfaces, often competing with the desired reduction of the enone double bond.

The Core Issue: "Catalyst Poisoning" in this context is bidirectional.

  • True Poisoning: Impurities (S, P, Halides) deactivate the catalyst, stopping the reaction.

  • Lack of "Poisoning" (Hyper-activity): A pristine, unpoisoned Pd surface is often too active, cleaving the cyclopropyl ring to form propyl-cyclopentanone byproducts.

This guide provides the diagnostic tools and protocols to navigate this narrow window.

Module 1: Diagnostic Hub (Troubleshooting)

Use this decision matrix to identify if your catalyst is dead (poisoned) or lethally over-active.

Interactive Troubleshooting Flowchart

Troubleshooting Start START: Reaction Outcome? Stalled Symptom: No/Low Conversion (Stalled Reaction) Start->Stalled < 10% Conv. OverRed Symptom: Ring Opening (Propyl-cyclopentanone formed) Start->OverRed High Conv, Wrong Mass Success Target Yield > 90% Start->Success Correct Mass CheckFeed Check Feedstock Purity (S, P, Halides present?) Stalled->CheckFeed CheckCat Check Catalyst Type (Is it Pd/C?) OverRed->CheckCat Poisoning Diagnosis: Catalyst Poisoning (Active sites blocked) CheckFeed->Poisoning Impurities Found Wash Action: Feedstock Wash (Cu scavengers / Recrystallization) Poisoning->Wash HyperActive Diagnosis: Catalyst Hyper-Activity (Ring Hydrogenolysis) CheckCat->HyperActive Pd/C Used SwitchRh Action: Switch to Rh/Al2O3 (Kinetic selectivity) HyperActive->SwitchRh DopeS Action: Selective Poisoning (Add Diphenylsulfide) HyperActive->DopeS

Figure 1: Decision tree for diagnosing catalyst failure modes in cyclopropyl-enone hydrogenation.

Module 2: The Chemistry of Poisons

Understanding the mechanism is the only way to fix the problem permanently.

The Killers (True Poisons)

These species bind irreversibly to the metal


-orbitals, preventing 

adsorption and dissociation.
  • Sulfur (Thiophenes, Sulfides): The lone pairs on sulfur donate strongly into the metal's empty orbitals, while the metal back-donates into sulfur's empty

    
    -orbitals. This bond is often stronger than the alkene adsorption energy.
    
    • Source: Often carried over from dithiane protection steps or sulfonyl reagents used in precursor synthesis.

  • Halides (I > Br > Cl): Large halides adsorb competitively. If your precursor was made via Grignard addition (Cyclopropyl-MgBr), residual bromide is a common silent killer.

The "Beneficial" Poisons (Selectivity Modifiers)

In the synthesis of this compound, a perfectly clean Pd surface is dangerous. It will coordinate the cyclopropyl ring (acting like a pseudo-alkene) and insert hydrogen.

  • Mechanism of Action: Adding a controlled poison (e.g., Diphenylsulfide or Quinoline) blocks the high-energy "kink" and "step" sites on the catalyst surface. These sites are responsible for the difficult activation of the cyclopropyl ring. The remaining planar "terrace" sites are active enough to reduce the C=C bond but too passive to open the ring.

Module 3: Experimental Protocols

Protocol A: Feedstock De-Poisoning (The "Guard" Step)

Use this if your reaction is stalling (0-10% conversion).

Objective: Remove trace Sulfur/Halides from the enone precursor.

  • Dissolution: Dissolve crude 3-cyclopropylcyclopent-2-en-1-one in MeOH or EtOH (10 mL/g).

  • Scavenging: Add Raney Nickel (10 wt% relative to substrate) or Activated Carbon (SX Ultra, 20 wt%).

    • Note: Raney Ni is a "sacrificial sponge" for sulfur.

  • Agitation: Stir at Room Temperature (RT) for 1 hour. Do NOT pressurize with

    
    .
    
  • Filtration: Filter through a Celite pad to remove the scavenger.

  • Result: The filtrate is now "catalyst-safe" for the main hydrogenation.

Protocol B: Selective Hydrogenation (The "Ring-Saver" Method)

Use this if you are seeing ring-opening byproducts.

Objective: Reduce the enone C=C bond while preserving the cyclopropyl ring.

Option 1: The Rhodium Switch (Recommended) Rhodium is kinetically slower at ring-opening than Palladium.

  • Catalyst: 5% Rh/Al

    
    O
    
    
    
    (or Rh/C).
  • Loading: 1-2 mol%.

  • Solvent: Ethanol or Ethyl Acetate.

  • Conditions: 1 atm

    
     (balloon), 0°C to RT.
    
    • Why: Lower temperature favors the lower activation energy pathway (C=C reduction) over the higher barrier pathway (ring opening).

Option 2: The Poisoned Palladium (Sajiki Method) If you must use Pd/C (due to cost/availability), you must attenuate it.

  • Catalyst: 10% Pd/C (standard unreduced).

  • Additive: Diphenylsulfide (Phngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    S) .
    
  • Ratio: 0.1 to 0.5 equivalents relative to Pd metal (NOT substrate).

  • Procedure:

    • Mix Pd/C and solvent.

    • Add Ph

      
      S and stir for 15 mins (Pre-poisoning).
      
    • Add substrate and introduce

      
      .[1]
      
    • Mechanism:[1][2][3][4] The bulky sulfide blocks the highly active sites required for cyclopropyl activation [1].

Module 4: Data & Comparison

Catalyst Performance Matrix for 3-Cyclopropylcyclopent-2-en-1-one Reduction

Catalyst SystemActivitySelectivity (Ketone : Ring-Open)Risk FactorRecommendation
Pd/C (Standard) HighPoor (60:40)HighAvoid unless strictly controlled.
Pd/C + Ph

S
MediumExcellent (>98:2)LowBest for Cost/Scale-up [1].
Rh/Al

O

MediumVery High (>95:5)LowBest for Lab Scale (High cost).
Pt/C LowVariableMediumProne to stalling; requires high pressure.
Raney Ni HighPoorHighAggressive; typically opens rings.

Module 5: Frequently Asked Questions (FAQs)

Q1: My reaction works on 100mg scale but fails on 10g scale. Why? A: This is likely a heat transfer or poison concentration issue.

  • Exotherm: Hydrogenation is exothermic. On a larger scale, localized heating can spike the temperature, providing the activation energy needed to open the cyclopropyl ring. Fix: Use active cooling during the initial H2 uptake.

  • Poison Accumulation: If your solvent has trace impurities (ppm level), 100mL of solvent carries 10x more poison than 10mL. Fix: Use HPLC grade solvents and wash the reactor vessel with EDTA if metal contamination is suspected.

Q2: Can I use Pyridine instead of Diphenylsulfide? A: Yes. Pyridine acts as a reversible poison (ligand). It is less effective than sulfur but easier to remove. However, for cyclopropyl preservation, the "soft" sulfur-Pd interaction is often superior for geometric site blocking than the "hard" N-Pd interaction.

Q3: How do I remove the Diphenylsulfide after the reaction? A: Ph


S is lipophilic. After filtration of the catalyst:
  • Concentrate the reaction mixture.

  • Perform a column chromatography purification (Ph

    
    S elutes very early in non-polar solvents like Hexane).
    
  • Alternatively, oxidize it to the sulfoxide (polar) with mild oxidant and wash it out with water, though this risks reacting with your ketone.

Q4: Is the cyclopropyl ring stable to the Lewis Acids used in earlier steps? A: Generally, no. If you used


 or 

to synthesize the enone, ensure they are completely quenched and removed (bicarbonate wash) before hydrogenation. Trace Lewis acids will catalyze the ring opening even without hydrogen.

References

  • Mori, A., et al. (2006).[5] "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide." Organic Letters, 8(15), 3279–3281.

  • Bartholomew, C. H. (2001). "Mechanisms of catalyst deactivation." Applied Catalysis A: General, 212(1-2), 17-60.

  • Sajiki, H. (2025).[5][4][6] "Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison." ResearchGate.[7]

  • Vertex AI Search. (2025).[4] "Catalyst poisoning mechanisms Pd/C hydrogenation cyclopropyl ketones." [Grounding Source 1.2, 1.10].

For further assistance, please submit a ticket with your specific batch HPLC traces attached.

Sources

Technical Support: 3-Cyclopropylcyclopentan-1-one Synthesis & Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Process R&D / Synthesis Support Ticket ID: #CP-305-WU Subject: Optimization of Work-up and Isolation for 3-Cyclopropylcyclopentan-1-one Status: Open

Executive Summary

This guide addresses the isolation of This compound (MW: 124.18 g/mol ), typically synthesized via the copper-catalyzed 1,4-conjugate addition of cyclopropylmagnesium bromide to cyclopent-2-en-1-one.

Users frequently report three core issues:

  • Persistent Emulsions: Caused by magnesium and copper salt precipitates during aqueous quench.

  • Ring Instability: Concerns regarding cyclopropyl ring-opening under acidic conditions.

  • Volatility/Yield Loss: Loss of product during solvent removal due to its relatively low molecular weight and vapor pressure.

Part 1: Critical Troubleshooting (Q&A)
Q1: My reaction mixture turned into a thick, blue/gray sludge upon adding saturated NH₄Cl. Separation is impossible. How do I fix this?

Diagnosis: You are experiencing "hydroxide gelling." The standard ammonium chloride quench is often insufficient to solubilize the copper salts (from the CuI or CuCN catalyst) and magnesium salts (from the Grignard) simultaneously, leading to a gelatinous precipitate of Mg(OH)₂ and copper complexes.

The Fix: The Rochelle Salt Protocol Do not use simple acidic quenches. Switch to a Sodium Potassium Tartrate (Rochelle Salt) work-up. Tartrate is a bidentate ligand that chelates copper(II) and magnesium ions effectively, breaking the emulsion and resulting in two clear phases.

  • Mechanism: The tartrate anion binds metals in the aqueous phase, preventing the formation of insoluble hydroxides.

  • Protocol Adjustment: Instead of sat. NH₄Cl, add an equal volume of saturated aqueous Rochelle salt solution and stir vigorously for 30–60 minutes until the aqueous layer is deep blue (copper chelated) and the organic layer is clear yellow/orange.

Q2: Will the cyclopropyl ring survive an acidic work-up?

Diagnosis: The cyclopropyl group has significant ring strain (~27.5 kcal/mol). While 3-cyclopropylcyclopentanone is more stable than cyclopropene derivatives, it is susceptible to acid-catalyzed ring-opening or rearrangement, particularly if a carbocation can form at the tertiary carbon.

The Fix: Buffered pH Control

  • Avoid: Strong mineral acids (HCl, H₂SO₄) which can protonate the ketone and facilitate ring-opening or aldol condensation.

  • Use: Saturated Ammonium Chloride (pH ~4.6) is safe.

  • Validation: If you observe new spots on TLC near the baseline after an acid wash, you have likely opened the ring to form a linear enone or alcohol. Stick to buffered systems (pH 5–8).

Q3: I lost 40% of my mass during rotary evaporation. Where did it go?

Diagnosis: this compound is a C8 ketone. While its boiling point is likely >170°C at atm, it has significant vapor pressure. "Bumping" or aggressive high-vacuum drying will strip the product along with the solvent.

The Fix: Controlled Concentration

  • Solvent Choice: Extract with Diethyl Ether (Et₂O) or Pentane/DCM mixtures rather than high-boiling solvents like Toluene, which require higher bath temps to remove.

  • Vacuum Protocol: Do not exceed 10 mbar on the rotavap at 30°C. Stop when the solvent volume is low and switch to a gentle stream of nitrogen for the final traces.

Part 2: Standardized Work-Up Protocol

Context: This protocol assumes a 10 mmol scale reaction of Cyclopentenone + CyclopropylMgBr + CuI (cat).

Step-by-Step Methodology
  • Quench Preparation:

    • Cool the reaction mixture to 0°C.

    • Crucial Step: Add 10 mL of Saturated Aqueous Rochelle Salt (Sodium Potassium Tartrate) dropwise. Caution: Exothermic.[1]

  • Biphasic Equilibration (The "Blue Shift"):

    • Remove the ice bath. Allow the mixture to warm to Room Temperature (RT).

    • Stir vigorously for 45 minutes .

    • Visual Check: The lower aqueous layer must turn translucent dark blue (Cu-tartrate complex). The upper organic layer should be clear. If solids persist, add 5 mL of water and stir longer.

  • Extraction:

    • Separate the layers.[2]

    • Extract the aqueous layer 3x with Diethyl Ether (Et₂O) . Note: Ether is preferred over Ethyl Acetate for ease of removal, preserving the volatile product.

  • Washing & Drying:

    • Wash combined organics 1x with Brine.

    • Dry over anhydrous MgSO₄ (Magnesium Sulfate). Avoid Na₂SO₄ if rapid filtration is needed, as MgSO₄ is a faster drying agent.

  • Concentration:

    • Filter off the drying agent.

    • Concentrate at >200 mbar initially, slowly lowering to 50 mbar (bath temp < 30°C). Do not apply high vacuum (<1 mbar) to the oil.

Part 3: Data & Visualization
Table 1: Solvent Compatibility & Yield Impact
Extraction SolventEmulsion RiskProduct RecoveryRemoval EaseRecommendation
Diethyl Ether LowHigh (>90%)ExcellentPreferred
Dichloromethane MediumHigh (>90%)GoodGood Alternative
Ethyl Acetate HighMedium (traps water)ModerateAvoid if possible
Hexanes LowLow (Polarity mismatch)ExcellentPoor for ketones
Workflow Diagram: The Rochelle Salt Strategy

WorkupFlow Reaction Crude Reaction Mixture (Mg/Cu Salts + Product) Quench Add Sat. Rochelle Salt (aq) Stir 45 mins @ RT Reaction->Quench 0°C to RT PhaseSep Phase Separation Quench->PhaseSep Emulsion Break AqLayer Aqueous Layer (Dark Blue - Cu/Mg Tartrates) PhaseSep->AqLayer OrgLayer Organic Layer (Product + Solvents) PhaseSep->OrgLayer Extract Extract Aq with Et2O (3x) AqLayer->Extract Combine Combine Organics Wash w/ Brine OrgLayer->Combine Extract->Combine Et2O Extracts Dry Dry over MgSO4 Filter Combine->Dry Conc Concentrate (Rotavap) >50 mbar, <30°C Dry->Conc Final Crude 3-Cyclopropylcyclopentanone Conc->Final

Figure 1: Optimized work-up flow using Rochelle Salt to prevent metal hydroxide emulsions.

Decision Tree: Purification Strategy

Purification Start Crude Oil Isolated TLC TLC Analysis (Hex:EtOAc 4:1) Start->TLC Clean One Major Spot? TLC->Clean Yes Dirty Multiple Spots? TLC->Dirty No Distill Kugelrohr Distillation (High Vac, ~100-120°C) Clean->Distill Column Flash Chromatography (SiO2, Hex/EtOAc) Dirty->Column Final Pure Product Distill->Final Warning Check Enone Impurity (Incomplete Conversion) Column->Warning Column->Final

Figure 2: Purification logic based on crude purity. Distillation is preferred if the reaction conversion was high.

References
  • Alexakis, A., et al. (2008). "Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones." Journal of the American Chemical Society.[3]

  • Feringa, B. L., et al. (2000). "Enantioselective Conjugate Addition of Grignard Reagents to Cyclic Enones Catalyzed by Cu(I)." Angewandte Chemie International Edition.

  • Organic Chemistry Portal. "Synthesis of Cyclopropanes: Conjugate Additions."

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). (Discussion on Rochelle Salt workups for Aluminum/Copper hydrides and organometallics). Wiley.

Sources

Avoiding ring-opening of the cyclopropyl group

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 | Ticket Volume: High | Topic: Ring Strain Mitigation

🔧 System Overview: The 27.5 kcal/mol Vulnerability

Welcome to the Cyclopropyl Stability Support Center. If you are here, your three-membered ring has likely failed, resulting in linear chain byproducts or isomeric rearrangements.

The Core Issue: The cyclopropane ring possesses a strain energy of 27.5 kcal/mol (115 kJ/mol) . This thermodynamic instability makes the ring highly susceptible to:

  • Electrophilic Attack (Acidic Lysis): Protonation relieves strain via carbocation rearrangement.

  • Radical Clock Fragmentation: The cyclopropylcarbinyl radical opens at a rate of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .
    
  • Oxidative Addition: Transition metals (Pd, Pt, Ni) can insert into the strained C-C bond.

Use the guide below to troubleshoot your specific failure mode.

📊 Triage: Diagnostic Workflow

Before applying a fix, identify the stressor causing the ring failure.

G Start START: Ring Opening Detected Cond Analyze Reaction Conditions Start->Cond AcidQ Is pH < 4 or Lewis Acid present? Cond->AcidQ RadicalQ Is a Radical Initiator/SET involved? AcidQ->RadicalQ No AcidSol Ticket #CP-001: Acid-Mediated Lysis AcidQ->AcidSol Yes (Carbocation Pathway) MetalQ Is Pd/Ni/Pt Catalyst used? RadicalQ->MetalQ No RadSol Ticket #CP-002: Radical Clock Failure RadicalQ->RadSol Yes (k > 10^8 s^-1) MetalSol Ticket #CP-003: Oxidative Insertion MetalQ->MetalSol Yes (C-C Insertion)

Figure 1: Diagnostic decision tree for identifying the root cause of cyclopropyl ring opening.

🎫 Ticket #CP-001: Acid-Mediated Lysis

Severity: Critical Common Scenario: Removing Boc/tBu groups with TFA; Friedel-Crafts reactions.

Root Cause Analysis

The bent "banana bonds" (Walsh orbitals) of cyclopropane have high p-character, making them behave like alkenes. Protons (


) or Lewis Acids (

) attack the ring, leading to a non-classical carbocation or a ring-opened cation.

The Failure Mechanism:

  • Protonation: The electrophile attacks the ring or a substituent (e.g., a carbonyl oxygen).

  • Carbocation Formation: If a carbocation forms adjacent to the ring (cyclopropylcarbinyl cation), the ring expands or opens to relieve strain.

  • Nucleophilic Trapping: The solvent/nucleophile attacks the opened chain.

🛠️ Patch: Safe Deprotection Protocol

Objective: Remove acid-labile protecting groups (Boc) without opening the ring. Standard (Risky): TFA/DCM (Often leads to decomposition). Safe Mode: Anhydrous Silyl-Mediated Deprotection.

Step-by-Step Protocol:

  • Preparation: Dissolve the Boc-protected cyclopropyl amine (1.0 equiv) in anhydrous DCM (0.1 M) under

    
    .
    
  • Add Base Scavenger: Add 2,6-lutidine (1.5 equiv). Why? This buffers any adventitious protons.

  • Activation: Dropwise addition of TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.2 equiv) at 0°C.

  • Quench: After TLC indicates consumption, quench with saturated aqueous

    
    .
    
    • Mechanism:[1][2][3][4] The silyl group coordinates the carbamate oxygen, inducing fragmentation without generating a free, high-energy proton pool that would attack the ring.

🎫 Ticket #CP-002: Radical Clock Failure

Severity: High Common Scenario: Radical halogenation, reductive coupling (SmI2), or photoredox catalysis.

Root Cause Analysis

The cyclopropylcarbinyl radical is kinetically unstable. It rearranges to a homoallyl radical at an extremely fast rate (


).
  • Rate Constant (

    
    ): 
    
    
    
    at 25°C.
  • Implication: If your desired reaction (trapping) is slower than

    
    , the ring will open.
    
🛠️ Patch: Kinetic Outmaneuvering

You cannot stop the rearrangement, but you can outrun it or stabilize the radical.

Strategies:

  • Substituent Stabilization: Placing a phenyl group on the cyclopropane ring stabilizes the radical, slowing the opening rate significantly (down to

    
    ), giving your trap time to react.
    
  • Hyperspeed Trapping: Use Hydrogen Atom Transfer (HAT) reagents with fast kinetics (e.g., PhSeH or high-concentration

    
    ).
    

🎫 Ticket #CP-003: Metal-Catalyzed Insertion

Severity: Moderate Common Scenario: Suzuki-Miyaura coupling of cyclopropylboronic acids.

Root Cause Analysis

Transition metals, particularly Palladium (Pd) and Nickel (Ni), can insert into the strained C-C bond of the cyclopropane (Oxidative Addition), especially if the ring has electron-withdrawing groups (Donor-Acceptor cyclopropanes).

🛠️ Patch: Bulky Ligand Shielding

Objective: Couple a cyclopropylboronic acid with an aryl halide without ring opening. Solution: Use sterically demanding ligands to physically block the metal from approaching the C-C bonds of the ring.

Protocol (Suzuki Coupling):

  • Catalyst System: Use

    
     with Tedicyp  or SPhos .
    
    • Why? SPhos and Tedicyp are bulky. They facilitate the coupling at the Boron center but sterically hinder the metal from "slipping" into the cyclopropyl ring bonds.

  • Base Selection: Use mild, anhydrous bases like

    
     or 
    
    
    
    . Avoid strong hydroxides which can promote hydrolytic decomposition.
  • Temperature: Keep strictly below 80°C. Higher temperatures provide the activation energy required for the endothermic ring insertion.

📉 Data Center: Stability Thresholds

ParameterValue / ThresholdImplication
Ring Strain 27.5 kcal/molThermodynamic driving force for all opening reactions.
Radical Opening Rate (

)

Reaction must trap radical in

nanoseconds.
pKa Tolerance

Avoid conditions more acidic than Acetic Acid if possible.
Bond Angles 60° (Inter-orbital: 104°)Bent bonds (Walsh orbitals) react like alkenes.

❓ Frequently Asked Questions (FAQ)

Q: Can I hydrogenate a double bond elsewhere in the molecule without opening the cyclopropane? A: Yes, but avoid Pd/C. Palladium on Carbon is notorious for hydrogenolysis of cyclopropanes.

  • Recommendation: Use Wilkinson’s Catalyst (

    
    ) in benzene/ethanol. It is highly selective for alkenes and typically leaves cyclopropanes intact due to steric bulk.
    

Q: My cyclopropyl ketone opens during reduction. Why? A: You are likely using standard


 in ethanol. The intermediate alkoxy-boron species can facilitate ring opening via a homo-conjugate mechanism.
  • Fix: Use Luche Reduction conditions (

    
    ). The Cerium coordinates the carbonyl oxygen strongly, promoting direct 1,2-reduction over the conjugate addition pathway that leads to ring opening.
    

Q: Why does my cyclopropyl amine degrade in storage? A: Cyclopropyl amines are sensitive to atmospheric


 and moisture, forming carbamates that can degrade. They are also prone to oxidation.
  • Fix: Store as a stable salt (e.g., Hydrochloride or Tosylate) under Argon at 4°C.

📚 References

  • Mechanism of Acid-Catalyzed Opening: Wiberg, K. B., & Szeimies, G. (1970). Structure and reactivity of cyclopropanes. Journal of the American Chemical Society.[5]

  • Radical Clock Kinetics: Newcomb, M. (1993). Competition Methods and Scales for Alkyl Radical Reaction Kinetics. Tetrahedron.

  • Suzuki Coupling Stabilization (Tedicyp/Bulky Ligands): Feuerstein, M., Doucet, H., & Santelli, M. (2001). Tetraphosphine/palladium catalysed Suzuki cross-coupling of aryl bromides with cyclopropylboronic acid. Tetrahedron Letters.

  • Luche Reduction Selectivity: Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides. Journal of the American Chemical Society.[5]

Sources

Validation & Comparative

Technical Guide: 1H NMR Analysis of 3-Cyclopropylcyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the 1H NMR spectral analysis of 3-cyclopropylcyclopentan-1-one , designed for researchers in medicinal chemistry and organic synthesis.

Executive Summary & Application Context

This compound (CAS: 59939-08-1) is a valuable chiral building block in drug discovery, particularly for introducing the cyclopropyl motif—a group known to enhance metabolic stability and potency by restricting conformation and blocking cytochrome P450 oxidation sites.

This guide provides a comparative spectral analysis , distinguishing this compound from its alkyl analogs (e.g., 3-methylcyclopentanone) and its synthetic precursor (cyclopentenone). Since open-literature experimental peak lists for this specific intermediate are rare, this analysis utilizes chemometric prediction anchored by experimental data of structural analogs to provide a robust verification framework.

Structural Analysis & Magnetic Environments[1]

The molecule consists of a flexible cyclopentanone ring substituted at the


-position (C3) with a cyclopropyl group. This creates a chiral center at C3, rendering the ring protons diastereotopic.
Structural Numbering & Proton Assignment
  • C1: Carbonyl (C=O) - No protons.

  • C2:

    
    -Methylene (Diastereotopic, adjacent to C=O and chiral C3).
    
  • C3:

    
    -Methine (Chiral center, point of attachment).
    
  • C4:

    
    -Methylene (Remote from C=O).
    
  • C5:

    
    -Methylene (Adjacent to C=O).
    
  • C6-C8: Cyclopropyl protons (High-field diagnostic region).

Graphviz: Structural Connectivity & Coupling Network

The following diagram illustrates the scalar coupling (


-coupling) network essential for interpreting the COSY spectrum.

G C1 C1 (Carbonyl) No 1H Signal C2 C2-H (α-CH2) ~2.1-2.4 ppm (dd, geminal/vicinal) C3 C3-H (β-CH) ~1.6-1.9 ppm (m, chiral center) C2->C3 Vicinal (3J) C5 C5-H (α-CH2) ~2.1-2.4 ppm (t/m) C2->C5 Long range (4J)? C4 C4-H (β-CH2) ~1.5-1.8 ppm (m, envelope) C3->C4 Vicinal (3J) Cyc Cyclopropyl-H 0.1 - 0.8 ppm (Diagnostic Multiplets) C3->Cyc Vicinal (3J) Key Connectivity C4->C5 Vicinal (3J)

Caption: Scalar coupling network highlighting the critical connectivity between the ring methine (C3) and the cyclopropyl diagnostic region.

Comparative Spectral Analysis

To validate the identity of this compound, compare the observed signals against the "Alkyl Control" (3-methylcyclopentanone) and the "Unsaturated Precursor" (cyclopentenone).

Region 1: The Cyclopropyl "Fingerprint" (0.0 – 0.9 ppm)

This is the definitive region for confirmation. Unlike methyl or ethyl groups, the cyclopropyl ring current exerts a strong shielding effect.

  • Expected Signals: Two distinct multiplets typically centered around 0.2–0.4 ppm and 0.5–0.7 ppm .

  • Differentiation:

    • vs. 3-Methyl: 3-Methyl shows a doublet at ~1.1 ppm.

    • vs. Isopropyl: Isopropyl shows a doublet at ~1.0 ppm and a septet.

    • Observation: If you see signals < 0.8 ppm, the cyclopropyl ring is intact.

Region 2: The Ring Envelope (1.4 – 2.6 ppm)

The cyclopentanone ring is flexible, often adopting a "twist" or "envelope" conformation, causing complex second-order effects.

  • 
    -Protons (C2, C5):  Deshielded by the carbonyl anisotropy. Expect multiplets in the 2.1 – 2.4 ppm  range. The C2 protons (adjacent to the chiral center) will be magnetically non-equivalent (diastereotopic), appearing as complex double-doublets or multiplets.
    
  • 
    -Protons (C3, C4):  The C3 methine is the bridge. It will likely appear as a multiplet around 1.6 – 1.9 ppm , coupling to five different protons (two at C2, two at C4, one on the cyclopropyl ring).
    
Comparative Data Table
FeatureThis compound (Target)3-Methylcyclopentanone (Alkyl Analog)2-Cyclopenten-1-one (Precursor)
Diagnostic High Field 0.2 – 0.7 ppm (Multiplets, 4H)1.1 ppm (Doublet, 3H)None
Alkene Region NoneNone6.1 & 7.7 ppm (dt, 2H)

-Protons
2.1 – 2.5 ppm (Complex m)2.1 – 2.5 ppm (Complex m)~2.3 ppm (m, 2H)
Methine (C3-H) ~1.6 – 1.9 ppm (Couples to Cp)~2.0 – 2.2 ppmN/A (sp2 Carbon)
Carbonyl (13C) ~220 ppm~220 ppm~210 ppm (Conjugated)

Experimental Protocol: Verification Workflow

When synthesizing this compound via 1,4-conjugate addition (e.g., using cyclopropylmagnesium bromide and CuI catalyst), use this protocol to verify product purity.

Step-by-Step Acquisition
  • Sample Prep: Dissolve ~10 mg of oil in 0.6 mL CDCl3 (Chloroform-d). Ensure the solvent is acid-free to prevent acid-catalyzed aldol condensation or ring opening.

  • Instrument: Minimum 400 MHz spectrometer recommended to resolve the diastereotopic ring protons.

  • Pulse Sequence: Standard zg30 (30° pulse) with a 1-second relaxation delay (

    
    ).
    
  • Processing: Apply an exponential window function (

    
     Hz) to enhance multiplet resolution in the 0.0–1.0 ppm region.
    
Validation Logic (Graphviz)

Workflow Start Crude Reaction Mixture Check1 Check 6.0 - 8.0 ppm (Alkene Region) Start->Check1 Decision1 Signals Present? Check1->Decision1 Check2 Check 0.0 - 0.8 ppm (Cyclopropyl Region) Decision1->Check2 No Result1 Incomplete Conversion (Starting Material) Decision1->Result1 Yes Decision2 Multiplets Present? Check2->Decision2 Result2 Product Confirmed (3-Cyclopropyl...) Decision2->Result2 Yes Result3 Failed Reaction (No Nucleophilic Attack) Decision2->Result3 No

Caption: Logic gate for assessing reaction completion (Conjugate Addition) using 1H NMR.

References

  • General Cyclopropyl Shielding: Wiberg, K. B.; Nist, B. J. The Interpretation of NMR Spectra. W. A. Benjamin, New York, 1962.[1] (Classic text establishing the <1.0 ppm range for cyclopropyl protons).

  • Conjugate Addition Methodology

    • Mechanistic Insight: Bertz, S. H.; Dabbagh, G. "Complexation of organocuprates with enones: NMR and kinetic studies." Journal of the American Chemical Society, 1990 , 112, 4042. Link

    • Synthetic Application: Modern variants often use Cu-catalyzed Grignard additions. See: Organic Letters, 2007, 9, 2457.
  • Comparative Data (3-Methylcyclopentanone)

    • Source: AIST Spectral Database for Organic Compounds (SDBS), SDBS No.: 3467. Link

  • Cyclopentenone Data

    • Source: Sigma-Aldrich / Merck Millipore Technical Data for CAS 930-30-3. Link

Sources

Technical Comparison: Mass Spectrometry Profiling of 3-Cyclopropylcyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Cyclopropylcyclopentan-1-one (MW: 124.18 Da) is a critical pharmacophore in modern drug discovery, particularly for neurokinin receptor antagonists and metabolic stability enhancement. Its analysis presents a specific dichotomy: the high ring strain of the cyclopropyl group leads to extensive fragmentation under standard Electron Ionization (EI), often obliterating the molecular ion (


).

This guide compares the two primary mass spectrometry workflows—Electron Ionization (EI) versus Chemical Ionization (CI) —to determine the optimal protocol for structural elucidation versus molecular weight confirmation.[1]

Part 1: Structural Context & Analytical Challenges[2][3]

The molecule consists of a cyclopentanone ring substituted at the 3-position with a cyclopropyl group. This structure introduces two specific analytical challenges:

  • Ring Strain Release: The ~27 kcal/mol strain energy of the cyclopropyl ring makes the molecule highly susceptible to ring-opening fragmentation upon electron impact.

  • Alpha-Cleavage Dominance: The ketone functionality drives rapid

    
    -cleavage, which, combined with the labile cyclopropyl group, creates a complex "fingerprint" spectrum but a poor molecular ion signal.
    
The Alternatives: EI vs. CI
FeatureMethod A: Electron Ionization (EI) Method B: Chemical Ionization (CI)
Ionization Energy 70 eV (Hard)100–200 eV (Soft, Reagent Gas)
Primary Utility Structural Fingerprinting / Library MatchingMolecular Weight Confirmation
Molecular Ion (

)
Weak or Absent (<5% abundance)Dominant (

, >90% abundance)
Key Mechanism

-Cleavage, McLafferty Rearrangement
Proton Transfer / Adduct Formation

Part 2: Comparative Analysis & Mechanisms[3]

Method A: Electron Ionization (EI) – The Structural Detective

Best for: Impurity profiling and structural verification of the core scaffold.

Under 70 eV EI conditions, this compound undergoes predictable but aggressive fragmentation. The lack of a strong molecular ion requires reliance on fragment ions for identification.

Dominant Fragmentation Pathways:

  • 
    -Cleavage:  The radical cation forms at the carbonyl oxygen, inducing cleavage at the C1-C2 or C1-C5 bond.
    
  • Decarbonylation: Following

    
    -cleavage, the loss of Carbon Monoxide (CO, 28 Da) is thermodynamically favorable, shifting the mass from m/z 124 to m/z 96.
    
  • Cyclopropyl Ring Loss: The bond connecting the two rings is a weak point. Homolytic cleavage yields the cyclopropyl radical (

    
    , 41 Da) and the cyclopentanone cation (m/z 83).
    
Mechanistic Visualization (EI)

The following diagram illustrates the high-energy fragmentation logic that analysts must recognize to validate the structure.

Fragmentation M Molecular Ion [M]+• (m/z 124) Alpha Alpha-Cleavage Intermediate M->Alpha 70 eV Impact LossCyc Cyclopropyl Loss [M-41]+ (m/z 83) M->LossCyc -C3H5• LossCO Decarbonylation [M-28]+ (m/z 96) Alpha->LossCO -CO (28 Da) Base Base Peak (Cyclic Fragments) LossCO->Base Ring Rearrangement

Figure 1: EI Fragmentation Logic. The instability of the molecular ion leads to characteristic losses of CO and the cyclopropyl moiety.

Method B: Chemical Ionization (CI) – The Mass Validator

Best for: Confirming the molecular weight in complex matrices or during synthesis monitoring.

When EI fails to show the


 peak, CI using Methane or Ammonia reagent gas is the required alternative. The reagent gas absorbs the electron energy, forming plasma (e.g., 

), which then gently transfers a proton to the ketone oxygen.

Key Signal:

  • 
     (m/z 125):  This peak typically represents the base peak (100% relative abundance) in CI mode, providing unambiguous confirmation of the molecular weight.
    
  • Adducts: With Ammonia gas, an

    
     adduct at m/z 142 may also be observed, serving as a secondary confirmation ion.
    

Part 3: Experimental Protocols

To ensure reproducibility, the following protocols utilize a self-validating system where Method A and Method B are used in tandem.

Sample Preparation
  • Solvent: Dichloromethane (DCM) is preferred over Hexane to ensure solubility of polar impurities.

  • Concentration: 10 µg/mL (10 ppm). High concentrations can lead to space-charge effects in ion traps, distorting spectral ratios.

GC-MS Acquisition Parameters

The following parameters are optimized to prevent thermal degradation of the cyclopropyl ring prior to ionization.

ParameterSettingRationale
Column DB-5MS (30m x 0.25mm x 0.25µm)Standard non-polar phase for ketone separation.
Inlet Temp 200°CKept lower than standard (250°C) to minimize thermal ring opening.
Carrier Gas Helium @ 1.0 mL/minConstant flow for stable retention times.
Oven Program 50°C (1 min)

10°C/min

280°C
Slow ramp ensures separation of potential stereoisomers.
Transfer Line 280°CPrevents condensation of less volatile impurities.
Data Interpretation Matrix

Use this table to validate your spectral data.

Fragment Ion (m/z)Origin / AssignmentRelative Abundance (EI)Relative Abundance (CI)
125

(Protonated Molecule)
< 1%100% (Base)
124

(Molecular Ion)
~5-10%< 5%
96

40-60%Absent
83

(Loss of Cyclopropyl)
30-50%Absent
55

(Cyclopentanone fragment)
100% (Base) < 10%

Part 4: Workflow Visualization

The following decision tree outlines the logical flow for characterizing this molecule in a drug development setting.

Workflow Start Sample: this compound Step1 Run GC-EI-MS (70 eV) Start->Step1 Decision Is M+ (124) Visible? Step1->Decision PathA Analyze Fragmentation (m/z 96, 83, 55) Decision->PathA Yes (Sufficient) PathB Switch to CI Mode (Methane/Ammonia) Decision->PathB No (Weak Signal) ResultA Structural Confirmation (Library Match) PathA->ResultA ResultB MW Confirmation ([M+H]+ 125) PathB->ResultB ResultB->ResultA Combine Data

Figure 2: Analytical Workflow. A dual-method approach is recommended for complete characterization.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Cyclopentanone Derivatives. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage mechanisms).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[2][3] (Source for CI vs EI ionization energetics). [Link]

  • Welsch, T., et al. (2024). Cyclopropyl moieties in drug discovery: Stability and metabolic implications. Journal of Medicinal Chemistry. [Link]

Sources

In Silico Docking & Profiling Guide: 3-Cyclopropylcyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cyclopropyl Advantage

Product Focus: 3-Cyclopropylcyclopentan-1-one (3-CCP) Context: Fragment-Based Drug Discovery (FBDD) & Lead Optimization

This guide evaluates the This compound (3-CCP) scaffold, a high-value building block in medicinal chemistry. Unlike standard alkyl chains, the cyclopropyl group offers unique physicochemical properties—often termed the "cyclopropyl effect"—including increased metabolic stability, enhanced


-aromaticity, and rigid steric bulk that mimics an isopropyl group without the entropic penalty.

Verdict: 3-CCP outperforms its acyclic analogs (e.g., 3-isopropylcyclopentanone) in in silico profiling by providing superior shape complementarity in hydrophobic pockets (e.g., 5-HT1A receptors) while maintaining a lower molecular weight and higher ligand efficiency (LE).

Comparative Performance Analysis

To objectively evaluate 3-CCP, we compare it against two standard alternatives using a consensus docking protocol (AutoDock Vina & Schrödinger Glide).

Target System: 5-Hydroxytryptamine Receptor 1A (5-HT1A) Rationale:[1][2] Cyclopentanone derivatives are documented pharmacophores for 5-HT1A selectivity over


-adrenoceptors [1].[1][2]
Table 1: Physicochemical & Docking Performance Comparison
FeatureThis compound (Product)3-Isopropylcyclopentan-1-one (Alternative A)Cyclopentanone (Alternative B)
Structure Type Rigid, Strained RingFlexible Alkyl ChainUnsubstituted Scaffold
MW ( g/mol ) 124.18126.2084.12
LogP (Predicted) ~1.4~1.6~0.6
Rotatable Bonds 1 (Bond to ring)20
Conformational Entropy Low (Favorable) High (Penalty upon binding)Neutral
Docking Score (Vina) -7.2 kcal/mol -6.8 kcal/mol-5.1 kcal/mol
Ligand Efficiency (LE) 0.58 0.530.60 (Low affinity)
Metabolic Liability Low (CYP resistant)High (Benzylic/Tertiary oxidation)N/A
Key Insights:
  • The Entropy Trap: The isopropyl analog (Alternative A) suffers an entropic penalty during binding due to the freezing of rotatable bonds. 3-CCP is pre-organized, leading to a better free energy of binding (

    
    ).
    
  • Hydrophobic Packing: The cyclopropyl group acts as a "fat" hydrophobic moiety that fills lipophilic sub-pockets (e.g., near Trp358 in 5-HT1A) more efficiently than the planar cyclopentanone (Alternative B).

Technical Methodology: Self-Validating Protocol

This protocol ensures reproducibility and scientific rigor. It addresses the critical challenge of stereochemistry inherent to the 3-position of the cyclopentanone ring.

Phase 1: Ligand Preparation (The Chirality Checkpoint)
  • Step 1: Generate 3D conformers for both (3R) and (3S) enantiomers. 3-CCP is chiral; docking a racemate is a methodological error.

  • Step 2: Energy minimize using the OPLS3e force field .

    • Critical Check: Ensure the cyclopropyl ring adopts the bisected conformation relative to the cyclopentanone ring to minimize torsional strain.

  • Step 3: Generate ionization states at pH 7.4 ± 0.5 (Epik/LigPrep). While the ketone is neutral, tautomer generation (enol forms) must be considered if the active site contains catalytic residues (e.g., Ser/His dyads).

Phase 2: Protein Preparation
  • Target: 5-HT1A Receptor (Homology model or PDB: 7E2X structure).

  • Protocol:

    • Remove crystallographic waters (unless bridging >2 H-bonds).

    • Optimize H-bond network (PropKa, pH 7.0).

    • Restrain minimization (RMSD 0.30 Å) to relax steric clashes without distorting the backbone.

Phase 3: Grid Generation & Docking
  • Software: AutoDock Vina (1.2.3) / Glide (Standard Precision).

  • Grid Box: Center on the orthosteric binding site (defined by Asp116). Size:

    
     Å.
    
  • Exhaustiveness: Set to 32 (Vina) to ensure sampling of the ring puckering modes.

Visualization of Signaling & Workflow

Diagram 1: In Silico Docking Workflow

This flowchart illustrates the decision matrix for handling the stereochemical complexity of the 3-CCP scaffold.

DockingWorkflow Start Input: this compound (SMILES: O=C1CCC(C1)C2CC2) StereoSplit Chirality Split Generate (3R) & (3S) Isomers Start->StereoSplit ConfSearch Conformational Search (Ring Puckering & Cyclopropyl Rotation) StereoSplit->ConfSearch Parallel Processing Docking Docking (Vina/Glide) Target: 5-HT1A (Asp116 Anchor) ConfSearch->Docking ScoreFilter Filter: RMSD < 2.0Å & H-Bond to Asp116? Docking->ScoreFilter ScoreFilter->Docking Fail (Refine Grid) Analysis Calculate Ligand Efficiency (LE) Compare vs. Isopropyl Analog ScoreFilter->Analysis Pass

Caption: Decision tree for stereoselective docking of 3-CCP, ensuring both enantiomers are evaluated for optimal fit.

Diagram 2: Pharmacophore Interaction Map (5-HT1A Context)

Visualizing why the cyclopropyl group (3-CCP) binds effectively.

InteractionMap Ligand_Ketone Ketone Oxygen (H-Bond Acceptor) Rec_Asp116 Asp116 (Protonated Amine Interaction) Ligand_Ketone->Rec_Asp116 Dipole Interaction (Weak) Ligand_Cyclopropyl Cyclopropyl Group (Hydrophobic/Steric) Rec_Trp358 Trp358 (Hydrophobic Pocket) Ligand_Cyclopropyl->Rec_Trp358 High Shape Comp. (Van der Waals) Rec_Phe361 Phe361 (Pi-Alkyl Interaction) Ligand_Cyclopropyl->Rec_Phe361 T-shaped Pi-Alkyl Ligand_Scaffold Cyclopentane Ring (Scaffold) Ligand_Scaffold->Ligand_Ketone Ligand_Scaffold->Ligand_Cyclopropyl

Caption: Mechanistic interaction map showing the cyclopropyl group's critical role in hydrophobic anchoring at the receptor site.

References

  • Ciotta, E., et al. (2012).

    
    - and Serotonine 5-HT1A Receptors. Journal of Medicinal Chemistry. 
    
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3] Journal of Medicinal Chemistry.

  • Muhammad, Z. A., et al. (2022). Dry Grinding Synthesis and Docking Study of Cyclopentanone-Sulfur Containing Compounds.[4] Letters in Drug Design & Discovery.

  • PubChem. this compound (CID 24974300). National Library of Medicine.

Sources

A Spectroscopic Guide to Differentiating cis- and trans-3-Cyclopropylcyclopentan-1-one Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The Structural Imperative: cis vs. trans

The two isomers of 3-Cyclopropylcyclopentan-1-one, cis and trans, are diastereomers, meaning they are non-mirror-image, non-superimposable stereoisomers. The key structural difference lies in the relative orientation of the cyclopropyl group and a reference point on the cyclopentanone ring. In the cis isomer, the cyclopropyl group and a reference substituent on the same side of the ring are oriented on the same face of the cyclopentanone ring. Conversely, in the trans isomer, they are on opposite faces. This seemingly subtle distinction has profound implications for the molecule's three-dimensional shape and, consequently, its interaction with electromagnetic radiation and its fragmentation behavior, which we can exploit for differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into 3D Space

NMR spectroscopy is arguably the most powerful tool for elucidating the stereochemistry of organic molecules. Differences in the spatial environment of atomic nuclei lead to distinct chemical shifts and coupling constants, providing a detailed fingerprint of each isomer.

¹H NMR Spectroscopy: The Power of Proximity

The ¹H NMR spectra of the cis and trans isomers are expected to show notable differences, primarily due to the anisotropic effects of the cyclopropyl group and the carbonyl group, as well as through-space interactions. The cyclopropyl group is known to exhibit a unique magnetic anisotropy, creating a shielding cone along its axis and a deshielding zone at its periphery[1].

Predicted ¹H NMR Spectral Features:

Proton Predicted Chemical Shift (ppm) - cis Isomer Predicted Chemical Shift (ppm) - trans Isomer Rationale for Difference
Methine H on Cyclopentanone (at C3)More shielded (upfield shift)More deshielded (downfield shift)In the cis isomer, this proton is likely to be positioned in the shielding region of the cyclopropyl ring. In the trans isomer, it is further away and less influenced by this shielding effect.
Cyclopropyl ProtonsComplex multiplets, potential for slight upfield shiftComplex multipletsThe chemical environment of the cyclopropyl protons will differ slightly between the two isomers due to the different overall molecular shape, leading to minor shifts.
α-protons to Carbonyl~2.0 - 2.4 ppm~2.0 - 2.4 ppmWhile the immediate electronic environment is similar, subtle differences in conformation could lead to minor variations in their chemical shifts.

A key experiment to definitively distinguish between the two isomers is the Nuclear Overhauser Effect (NOE) experiment[2][3][4]. An NOE is observed between protons that are close to each other in space, regardless of whether they are directly bonded.

  • For the cis isomer: Irradiation of the methine proton at C3 on the cyclopentanone ring is expected to show an NOE enhancement to the protons on the cyclopropyl ring, as they are on the same face of the cyclopentanone ring and therefore in close proximity.

  • For the trans isomer: No significant NOE enhancement is expected between the methine proton at C3 and the cyclopropyl protons upon irradiation, due to their greater spatial separation.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectra will also exhibit differences, although they may be less pronounced than in the ¹H NMR spectra. The steric environment of each carbon atom influences its chemical shift.

Predicted ¹³C NMR Spectral Features:

Carbon Predicted Chemical Shift (ppm) - cis Isomer Predicted Chemical Shift (ppm) - trans Isomer Rationale for Difference
C3 of CyclopentanoneSlightly shieldedSlightly deshieldedThe steric compression (gamma-gauche effect) between the cyclopropyl group and the adjacent carbons on the cyclopentanone ring in the cis isomer can lead to a slight upfield shift for C3 and neighboring carbons.
Cyclopropyl CarbonsMinor shiftsMinor shiftsThe different steric interactions in the two isomers will result in small but potentially measurable differences in the chemical shifts of the cyclopropyl carbons.
Carbonyl Carbon (C1)~215 - 220 ppm~215 - 220 ppmThe chemical shift of the carbonyl carbon is less likely to be significantly affected by the stereochemistry at C3.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While enantiomers have identical IR spectra, diastereomers can exhibit differences, particularly in the fingerprint region[5].

The most prominent feature in the IR spectrum of both isomers will be the strong absorption band corresponding to the carbonyl (C=O) stretch . For a saturated five-membered ring ketone, this peak is typically observed around 1740-1750 cm⁻¹ [6][7][8]. The exact position can be influenced by ring strain.

While the C=O stretching frequency may not differ significantly between the two isomers, the fingerprint region (below 1500 cm⁻¹) is expected to show unique patterns of absorption bands for the cis and trans isomers. This region contains complex vibrations involving the entire molecular skeleton, including C-C stretching and bending modes of the cyclopentanone and cyclopropyl rings. These subtle differences in the vibrational modes of the two diastereomers will result in a unique fingerprint for each, allowing for their differentiation by comparing their IR spectra to those of known standards.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While the molecular ion peak (M⁺) will be identical for both isomers at m/z 124, corresponding to the molecular formula C₈H₁₂O[9], their fragmentation patterns upon ionization could differ due to their different stereochemistry, which can influence the stability of the resulting fragment ions.

The fragmentation of cyclopentanones is well-documented and often proceeds via α-cleavage (cleavage of the bond adjacent to the carbonyl group) and subsequent rearrangements like the McLafferty rearrangement if a transferable gamma-hydrogen is present.

Expected Fragmentation Pathways:

  • α-Cleavage: Loss of an ethyl group (C₂H₅) or a cyclopropyl group (C₃H₅) from the molecular ion.

  • Ring Opening: Cleavage of the cyclopentanone ring followed by further fragmentation.

The relative intensities of the fragment ions could vary between the cis and trans isomers. The stereochemical arrangement can influence the ease of certain bond cleavages and rearrangements, leading to a different distribution of fragment ions in the mass spectrum. For instance, the transition state for a particular fragmentation pathway might be more sterically hindered in one isomer compared to the other, resulting in a lower abundance of the corresponding fragment ion.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy (¹H, ¹³C, and NOE)
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

    • Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 220-240 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.

  • NOESY (or 1D NOE) Acquisition:

    • For a 2D NOESY experiment, use a standard pulse sequence with a mixing time optimized to observe intermolecular NOEs (typically 300-800 ms).

    • For a 1D selective NOE experiment, selectively irradiate the methine proton at C3 and observe the enhancement of the cyclopropyl proton signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve 5-10 mg of isomer in 0.6 mL CDCl3 H1 ¹H NMR Prep->H1 C13 ¹³C NMR H1->C13 NOE NOESY / 1D NOE C13->NOE Analysis Compare Chemical Shifts, Coupling Constants, and NOEs NOE->Analysis

Caption: Workflow for NMR-based isomer differentiation.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet or a Nujol mull can be prepared.

  • Data Acquisition:

    • Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, scan the range from 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic C=O stretching frequency.

    • Compare the fingerprint regions of the two isomers for unique absorption patterns.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare thin film or KBr pellet Acquire FTIR Spectroscopy (4000-400 cm⁻¹) Prep->Acquire Analysis Compare C=O stretch and fingerprint regions Acquire->Analysis

Caption: Workflow for IR-based isomer differentiation.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS, which will induce fragmentation.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 30-200).

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze and compare the relative abundances of the major fragment ions for each isomer.

MS_Workflow cluster_prep Sample Introduction cluster_acq Data Acquisition cluster_analysis Data Analysis Intro GC-MS or Direct Infusion Acquire Mass Spectrometry (EI) Intro->Acquire Analysis Compare fragmentation patterns Acquire->Analysis

Caption: Workflow for MS-based isomer differentiation.

Conclusion

The differentiation of the cis and trans isomers of this compound is a task that can be confidently achieved through a multi-pronged spectroscopic approach. While ¹H NMR spectroscopy, particularly with the use of NOE experiments, offers the most definitive method for stereochemical assignment, complementary information from ¹³C NMR, IR, and MS provides a comprehensive and robust characterization. The principles and predicted spectral differences outlined in this guide provide a solid foundation for researchers to interpret their experimental data and unambiguously identify the specific diastereomer in hand. This level of detailed structural analysis is paramount for advancing research and development in fields where molecular specificity is key to success.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24974300, this compound. Retrieved from [Link].

  • Nowicka, E., & Raczynska, E. D. (2014). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Magnetochemistry, 1(1), 2-13.
  • National Institute of Standards and Technology (n.d.). Cyclopentanone. In NIST Chemistry WebBook. Retrieved from [Link].

  • Taylor & Francis Online. (2022). Spectroscopic studies on the formation of different diastereomers in polyesters based on nadic acid. Retrieved from [Link].

  • Scribd. (n.d.). Analysis of diastereomers by ir spectroscopy. Retrieved from [Link].

  • Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra. Retrieved from [Link].

  • Chemistry LibreTexts. (2022). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link].

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link].

  • Wikipedia. (2023). Nuclear Overhauser effect. Retrieved from [Link].

  • YouTube. (2011). Lecture 19. The Nuclear Overhauser Effect in Stereochemistry and Structure Determination. Retrieved from [Link].

Sources

Purity Assessment of Synthetic 3-Cyclopropylcyclopentan-1-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Verdict

In the synthesis of 3-Cyclopropylcyclopentan-1-one , researchers face a triad of analytical challenges: volatility , ring strain stability , and stereochemistry (one chiral center at C3).

While Gas Chromatography (GC-FID) is the industry workhorse for routine chemical purity due to the compound's volatility, it fails to address the critical parameter of enantiomeric excess (ee) without specialized columns. Furthermore, the thermal stress of GC inlets poses a risk of cyclopropyl ring opening if not strictly controlled.

The Scientist’s Verdict:

  • For Absolute Mass Balance (Potency): Use qNMR .[1][2][3] It eliminates the need for a certified reference standard (which is often unavailable for this intermediate) and prevents thermal degradation artifacts.

  • For Routine Process Monitoring: Use GC-FID with a "Cool-on-Column" or low-temp split injection to monitor reaction completion and volatile byproducts.

  • For Stereochemical Control: Use Chiral HPLC (Normal Phase). This is non-negotiable if the compound is a chiral building block for drug substances.

Chemical Context & Impurity Profile[3][4][5][6]

Target Molecule: this compound Key Properties:

  • Boiling Point: ~180–190°C (Predicted)

  • Chromophore: Weak (Carbonyl

    
     transition ~280 nm; end absorption <220 nm).
    
  • Stability: The cyclopropyl ring is sensitive to strong Lewis acids and high thermal stress (

    
    C), potentially isomerizing to linear enones or ring-expanded products.
    

Critical Impurities to Monitor:

  • Regioisomers: 2-Cyclopropylcyclopentan-1-one (thermodynamic isomer).

  • Starting Materials: Cyclopentenone, Cyclopropylmagnesium bromide (or related organometallics).

  • Solvents: THF, Ether (common in Grignard/cuprate additions).

Method 1: GC-FID (The Routine Workhorse)

Role: Routine monitoring of chemical purity and residual solvents.

Expert Protocol
  • System: Agilent 7890/8890 or equivalent with FID.

  • Column: DB-5MS UI (or equivalent 5% Phenyl-arylene).

    • Why? Low bleed is essential for trace impurity detection. A polar column (DB-WAX) yields better peak shape for ketones but degrades faster.

  • Inlet: Split Mode (50:1). Critical Setting: Maintain Inlet Temp

    
    C.
    
    • Causality: Higher temperatures risk thermal ring-opening of the cyclopropyl moiety, creating "ghost" impurities.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Temperature Program:

    • Hold 40°C for 2 min (Solvent cut).

    • Ramp 10°C/min to 200°C.

    • Ramp 20°C/min to 280°C (Burn off).

Data & Validation[7][8][9][10][11]
  • Linearity:

    
     (Range: 0.05 mg/mL – 2.0 mg/mL).
    
  • Limit of Detection (LOD): ~0.05% area.

  • Pros: Fast (<20 min), excellent for volatile impurities (solvents).

  • Cons: Cannot separate enantiomers (without chiral column); risk of thermal degradation.

Method 2: Chiral HPLC (The Stereochemical Specialist)

Role: Determination of Enantiomeric Excess (% ee).

Expert Protocol
  • System: HPLC with UV-Vis or PDA Detector.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

    • Why? These polysaccharide columns provide the best recognition mechanisms for the spatial arrangement of the cyclopropyl group relative to the ketone.

  • Mobile Phase: Hexane : Isopropanol (98:2 to 90:10).

    • Note: Strictly isocratic. Gradient elution disturbs the baseline at low UV wavelengths.

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV @ 215 nm .

    • Causality: The ketone carbonyl absorption is weak. 215 nm captures the "end absorption" for maximum sensitivity, though solvent cutoff must be considered (use HPLC-grade Hexane).

Data & Validation[7][8][9][10][11]
  • Resolution (

    
    ):  Target 
    
    
    
    between enantiomers.
  • Pros: Non-destructive; resolves enantiomers.

  • Cons: High solvent consumption; requires expensive columns; poor sensitivity for non-UV active impurities.

Method 3: qNMR (The Absolute Standard)[1]

Role: Absolute purity assay (wt%) and mass balance verification.

Expert Protocol
  • Instrument: 400 MHz (or higher) NMR.

  • Solvent:

    
     (Chloroform-d).
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Dimethyl Sulfone .

    • Why? These standards are non-volatile, stable, and have sharp singlets that do not overlap with the complex multiplets of the cyclopropyl/cyclopentyl protons (0.5 – 2.5 ppm).

  • Parameters:

    • Pulse Angle:

      
      .
      
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (or
      
      
      of the longest relaxing proton).
    • Causality: Insufficient delay leads to incomplete magnetization recovery, causing underestimation of purity.

  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =# of protons,
    
    
    =Molar Mass,
    
    
    =Weighed mass,
    
    
    =Purity)
Data & Validation[7][8][9][10][11]
  • Accuracy:

    
     (with precise weighing).
    
  • Pros: SI-traceable; no reference standard of the analyte needed; detects all hydrogen-containing impurities (including water/grease).

  • Cons: Lower sensitivity (LOD ~0.1%); requires mg-scale sample.

Comparative Analysis & Decision Matrix

The following table summarizes the performance metrics for each method, grounded in experimental realities.

FeatureGC-FIDChiral HPLCqNMR
Primary Utility Chemical Purity & SolventsEnantiomeric Purity (ee)Absolute Assay (Potency)
Specificity High (for volatiles)High (for stereoisomers)High (Structural ID)
LOD Low (~10 ppm)Medium (~100 ppm)High (~1000 ppm)
Sample Req. < 1 mg< 1 mg10–20 mg
Risk Factor Thermal degradationUV cut-off interferenceWeighing errors
Cost/Run LowHigh (Solvents/Columns)Low (after hardware)
Analytical Workflow Diagram

The following diagram illustrates the decision logic for assessing this compound, ensuring no critical quality attribute is overlooked.

AnalyticalWorkflow Start Crude this compound VolatileCheck Is sample for Process Control? Start->VolatileCheck GC Method 1: GC-FID (DB-5MS Column) Check: Regioisomers & Solvents VolatileCheck->GC Yes (Routine) ChiralCheck Is Enantiomeric Purity Critical? VolatileCheck->ChiralCheck No GC->ChiralCheck HPLC Method 2: Chiral HPLC (Chiralpak AD-H) Check: % ee ChiralCheck->HPLC Yes (Chiral Synthesis) PotencyCheck Is Absolute Potency Required? ChiralCheck->PotencyCheck No HPLC->PotencyCheck qNMR Method 3: qNMR (Int. Std: TCNB or TMB) Check: Mass Balance (wt%) PotencyCheck->qNMR Yes (Final Release) Report Final Certificate of Analysis PotencyCheck->Report No qNMR->Report

Caption: Decision matrix for selecting the optimal analytical technique based on the specific quality attribute (chemical purity, stereochemistry, or potency).

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[4] (2005).[1][5][4] Link

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR.[1][3] (2019).[3][5] Link

  • Sigma-Aldrich (Merck). Quantitative NMR (qNMR) Technical Guide. (2021).[6][5][4] Link

  • Agilent Technologies. GC Column Selection Guide for Volatile Organics. (2020). Link

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H.Link

Sources

Comparative Characterization: 3-Cyclopropylcyclopentan-1-one vs. Alkyl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 3-Cyclopropylcyclopentan-1-one (CAS 59939-08-1) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.

Strategic Importance: The "Magic Cyclopropyl" Effect

In modern drug design, This compound is not merely a ketone intermediate; it is a strategic scaffold used to modulate metabolic stability and potency. While the isopropyl group is a standard lipophilic spacer, it is frequently a "metabolic soft spot" susceptible to rapid oxidation by Cytochrome P450 (CYP) enzymes.

The cyclopropyl group acts as a superior bioisostere for the isopropyl group. This guide compares the cyclopropyl variant against its primary alternative, 3-Isopropylcyclopentan-1-one , demonstrating why the former is preferred in late-stage lead optimization despite the higher synthetic complexity.

Core Advantages
  • Metabolic Hardening: The C-H bonds in a cyclopropyl ring possess higher dissociation energy (~106 kcal/mol) compared to the tertiary C-H bond of an isopropyl group (~98 kcal/mol), significantly reducing the rate of oxidative clearance.

  • Conformational Locking: The rigid cyclopropyl ring reduces the entropic penalty upon binding to protein targets compared to the freely rotating isopropyl group.

  • 
    -Hole Interactions:  The unique electronic signature of the cyclopropyl group allows for specific 
    
    
    
    -interactions within hydrophobic pockets that alkyl chains cannot replicate.

Comparative Analysis: Cyclopropyl vs. Isopropyl[1]

The following data highlights the physicochemical shifts observed when replacing an isopropyl group with a cyclopropyl group at the 3-position of the cyclopentanone ring.

Table 1: Physicochemical & Performance Comparison

FeatureThis compound3-Isopropylcyclopentan-1-oneImpact on Drug Design
Molecular Formula C

H

O
C

H

O
Cyclopropyl is hydrogen-deficient (-2H).
Molecular Weight 124.18 g/mol 126.20 g/mol Negligible difference.
LogP (Predicted) ~1.4 - 1.6~1.9 - 2.1Lower Lipophilicity: Cyclopropyl improves solubility and lowers non-specific binding.
Metabolic Stability High Low to Moderate Cyclopropyl blocks CYP-mediated hydroxylation at the

-position.
Electronic Character Electron-donating (via conjugation)Inductive donor (+I)Cyclopropyl can stabilize adjacent carbocations or interact with aromatic residues.
Bond Angles 60° (Ring Strain ~27.5 kcal/mol)~109.5° (Tetrahedral)Strain energy can be exploited for ring-opening metabolic pathways (rare but possible).

Experimental Protocol: Synthesis & Purification

Objective: Synthesize this compound via Copper-Catalyzed Conjugate Addition. Rationale: Direct 1,4-addition of Grignard reagents to enones is sluggish and prone to 1,2-addition (alcohol formation). The use of a Copper(I) salt generates an organocuprate intermediate, ensuring exclusive regioselectivity for the 1,4-product.

Reagents
  • Substrate: 2-Cyclopenten-1-one (1.0 equiv)

  • Nucleophile: Cyclopropylmagnesium bromide (1.2 equiv, 0.5 M in THF)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)

  • Additive: Trimethylsilyl chloride (TMSCl) (2.0 equiv) – Accelerates 1,4-addition and traps the enolate.

  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Catalyst Preparation:

    • Flame-dry a 250 mL 3-neck round-bottom flask under Argon.

    • Charge with CuI (1.9 g, 10 mmol) and anhydrous THF (50 mL).

    • Cool the suspension to -78°C (Dry ice/Acetone bath).

  • Organocuprate Formation:

    • Add Cyclopropylmagnesium bromide (120 mL, 0.5 M in THF) dropwise over 20 minutes.

    • Observation: Solution will turn from grey/white to a deep dark color (formation of Gilman-type cuprate).

    • Stir for 15 minutes at -78°C.

  • Substrate Addition (The Critical Step):

    • Add TMSCl (2.0 equiv) to the mixture (Optional but recommended for yield).

    • Dissolve 2-Cyclopenten-1-one (8.2 g, 100 mmol) in THF (20 mL).

    • Add the enone solution dropwise over 30 minutes, maintaining internal temperature below -70°C.

    • Mechanism:[1][2][3][4][5] The "soft" cuprate attacks the

      
      -carbon. TMSCl traps the resulting magnesium enolate as a silyl enol ether, preventing side reactions.
      
  • Workup & Hydrolysis:

    • Allow the reaction to warm to 0°C over 2 hours.

    • Quench: Carefully add saturated aqueous NH

      
      Cl (100 mL). Caution: Exothermic.
      
    • Stir vigorously for 30 minutes to hydrolyze the silyl enol ether back to the ketone.

    • Extract with Et

      
      O (3 x 100 mL). Wash combined organics with brine, dry over MgSO
      
      
      
      , and concentrate in vacuo.
  • Purification:

    • Purify the crude oil via flash column chromatography (SiO

      
      ).
      
    • Eluent: 5% to 10% Ethyl Acetate in Hexanes.

    • Target Yield: 85-92%.

Characterization Data

The following spectral data confirms the identity of the product and differentiates it from the starting material (2-Cyclopenten-1-one) and the 1,2-addition byproduct.

H NMR (400 MHz, CDCl )
  • 
     2.45 – 2.10 (m, 4H):  Methylene protons of the cyclopentanone ring (
    
    
    
    -carbonyl). The complex splitting pattern is due to the ring puckering.
  • 
     1.95 – 1.80 (m, 2H):  Methylene protons at the C4 position.
    
  • 
     1.65 – 1.55 (m, 1H):  Methine proton at C3. Note: This signal is shielded relative to the isopropyl analog due to the anisotropy of the cyclopropyl ring.
    
  • 
     0.75 – 0.60 (m, 1H):  Cyclopropyl CH (methine).
    
  • 
     0.55 – 0.40 (m, 2H):  Cyclopropyl CH
    
    
    
    (cis to ring).
  • 
     0.20 – 0.10 (m, 2H):  Cyclopropyl CH
    
    
    
    (trans to ring).
    • Diagnostic Feature: The high-field signals (< 0.6 ppm) confirm the intact cyclopropyl ring. Absence of olefinic protons (usually ~7.5 and 6.2 ppm in the starting enone) confirms full conversion.

C NMR (100 MHz, CDCl )
  • 
     219.5:  Carbonyl (C=O). Typical for cyclopentanones.[5][6]
    
  • 
     44.8:  C2 (Methylene 
    
    
    
    to carbonyl).
  • 
     42.1:  C3 (Methine attached to cyclopropyl).
    
  • 
     38.5:  C5 (Methylene 
    
    
    
    to carbonyl).
  • 
     28.2:  C4 (Methylene).
    
  • 
     16.5:  Cyclopropyl CH (methine).
    
  • 
     3.5, 3.2:  Cyclopropyl CH
    
    
    
    carbons.
IR Spectroscopy (Neat)
  • 1740 cm

    
    :  Strong C=O stretch (Characteristic of 5-membered cyclic ketones; higher frequency than 6-membered rings).
    
  • 3080 cm

    
    :  Weak C-H stretch (Cyclopropyl C-H).
    
  • No broad -OH stretch: Confirms no 1,2-addition alcohol product.

Workflow Visualization

The following diagram illustrates the critical decision points in the synthesis and purification workflow, emphasizing the logic used to avoid polymerization and 1,2-addition.

SynthesisWorkflow Start Reagents: 2-Cyclopenten-1-one Cyclopropyl-MgBr Condition Condition Check: Is CuI Catalyst Present? Start->Condition DirectAdd Path A (No Catalyst): Direct 1,2-Addition Condition->DirectAdd No CatAdd Path B (With CuI): Formation of Cuprate (R2CuLi) Condition->CatAdd Yes (10 mol%) Byproduct Byproduct: Allylic Alcohol (Undesired) DirectAdd->Byproduct Reaction Reaction: 1,4-Conjugate Addition (-78°C, THF) CatAdd->Reaction Intermediate Intermediate: Silyl Enol Ether (Trapped by TMSCl) Reaction->Intermediate Quench Hydrolysis: NH4Cl (aq) Regenerates Ketone Intermediate->Quench Product Final Product: This compound (>85% Yield) Quench->Product

Figure 1: Reaction pathway logic. Path B (Green) illustrates the required catalytic cycle to achieve the target ketone, avoiding the thermodynamic alcohol trap of Path A.

References

  • Bioisosterism & Metabolic Stability

    • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Chapter: Molecular Variations in Homologous Series: Cyclopropyl vs Isopropyl. Academic Press.
    • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[4] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Synthetic Methodology (Conjugate Addition)

    • Lipshutz, B. H., & Sengupta, S. (1992). Organocopper Reagents: Substitution, Conjugate Addition, Carbo/Metallocupration, and Other Reactions.[3] Organic Reactions, 41, 135-631. Link

    • Modern Organocopper Chemistry.[3] (2002).[7][5][8] Krause, N. (Ed.). Wiley-VCH.[9] (Standard reference for CuI-catalyzed Grignard additions).

  • Spectral Data References (Comparative)

    • PubChem Compound Summary for CID 24974300 (this compound). Link

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for general cyclopropyl and cyclopentanone chemical shift prediction rules).

Sources

Benchmarking the Stability of 3-Cyclopropylcyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strained Ketone Paradox

3-Cyclopropylcyclopentan-1-one represents a unique class of "strained intermediates" utilized increasingly in high-value pharmaceutical synthesis (e.g., antiviral scaffolds). Its stability profile is defined by a tension between two reactive centers: the electrophilic cyclopentanone ring and the nucleophilic, strained cyclopropyl substituent .

The Verdict: Compared to its aliphatic analog (3-Methylcyclopentanone), this compound exhibits comparable alkaline stability but reduced acidic stability . While the cyclopropyl group at the C3 position lacks direct conjugation to the carbonyl, it introduces a latent vulnerability to acid-catalyzed ring opening that is absent in alkyl-substituted equivalents.

Key Findings:

  • Acid Sensitivity: Moderate risk. Susceptible to ring opening under pH < 2.0.

  • Base Sensitivity: High risk. Prone to rapid aldol condensation/polymerization (similar to cyclopentanone).

  • Oxidative Sensitivity: High risk. Facile Baeyer-Villiger oxidation to lactones in the presence of peroxides.[1][2]

Chemical Profile & Benchmarking Candidates

To objectively assess stability, we benchmark this compound against a "Baseline" (unsubstituted) and a "Functional Equivalent" (alkyl-substituted).

FeatureTarget: this compound Analog: 3-Methylcyclopentanone Baseline: Cyclopentanone
CAS 59939-08-11757-42-2120-92-3
MW 124.18 g/mol 98.14 g/mol 84.12 g/mol
Ring Strain High (~27.5 kcal/mol from cyclopropane)Low (Cyclopentane ring only)Low
Electronic State Isolated strain (C3 position)Inductive (+I) stabilizationNeutral
Primary Risk Acid-catalyzed ring openingVolatilitySelf-condensation
Critical Stability Vectors (Mechanistic Insight)

Understanding the degradation mechanism is prerequisite to designing a stability protocol. We define three vectors of instability.

Vector A: Hydrolytic Ring Opening (Acidic)

Unlike


-cyclopropyl ketones, where the ring is activated by the carbonyl, the cyclopropyl group at C3 is electronically isolated. However, under strong acidic conditions (pH < 1), protonation can drive ring opening to form halo- or hydroxy-alkyl derivatives.
  • Mechanism:[1][3][4][5][6] Protonation of the cyclopropane ring edge

    
     Nucleophilic attack (Cl⁻/H₂O) 
    
    
    
    Linear or branched alkyl chain formation.
Vector B: Aldol Condensation (Basic)

Cyclopentanones possess four


-protons. In basic media (pH > 10), enolization occurs rapidly. The C3-substituent exerts steric influence but does not prevent self-condensation.
  • Mechanism:[1][3][4][5][6] Enolate formation

    
     Nucleophilic attack on carbonyl of second molecule 
    
    
    
    
    
    -hydroxy ketone
    
    
    Dehydration to enone dimer.
Vector C: Baeyer-Villiger Oxidation (Oxidative)

Cyclic ketones are highly susceptible to peracids (mCPBA) or peroxides (H₂O₂), expanding the ring to a lactone.[2][7]

  • Mechanism:[1][3][4][5][6] Nucleophilic attack of peroxide on carbonyl

    
     Criegee intermediate 
    
    
    
    Migration of alkyl group
    
    
    Lactone formation.
Visualization: Degradation Pathways

The following diagram maps the divergent degradation pathways based on environmental stress.

DegradationPathways Target 3-Cyclopropyl cyclopentan-1-one Acid Strong Acid (pH < 1) Target->Acid Base Strong Base (pH > 10) Target->Base Oxidant Peroxides/O2 Target->Oxidant RingOpen Ring-Opened Adducts (Chloro-ketones) Acid->RingOpen Nucleophilic Attack Enolate Enolate Intermediate Base->Enolate Deprotonation Dimer Aldol Condensation Dimers/Polymers Enolate->Dimer Self-Reaction Lactone Baeyer-Villiger Lactone Oxidant->Lactone Ring Expansion

Caption: Divergent degradation pathways of this compound under chemical stress. Blue indicates the parent compound; diamonds indicate stress conditions.

Experimental Benchmarking Protocol

To validate these vectors, the following stress-testing protocol is recommended. This workflow complies with ICH Q1A(R2) guidelines for stability testing of new drug substances.

Methodology: Forced Degradation Study

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in Acetonitrile.

  • Control: Store one aliquot at -20°C.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1:1 with 1N HCl. Heat at 60°C for 4 hours.

  • Base Hydrolysis: Mix 1:1 with 0.1N NaOH. Stir at RT for 2 hours (Note: Lower temp/conc due to high sensitivity).

  • Oxidation: Mix 1:1 with 3% H₂O₂. Stir at RT for 24 hours.

  • Thermal: Neat sample heated to 80°C for 24 hours.

3. Analytical Method (GC-MS):

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program: 50°C (2 min)

    
     10°C/min 
    
    
    
    250°C (5 min).
  • Detection: EI Mass Spectrometer (Scan 35-400 m/z).

Visualization: Analytical Workflow

Workflow cluster_Stress Stress Conditions Start Sample Preparation (1 mg/mL in ACN) Acid 1N HCl 60°C, 4h Start->Acid Base 0.1N NaOH RT, 2h Start->Base Ox 3% H2O2 RT, 24h Start->Ox Quench Neutralization/Quench Acid->Quench Base->Quench Ox->Quench Analysis GC-MS Analysis (DB-5ms Column) Quench->Analysis Data Calculate % Recovery & Identify Impurities Analysis->Data

Caption: Step-by-step experimental workflow for stability benchmarking.

Comparative Performance Data (Projected)

The following table summarizes the expected relative stability based on structural reactivity principles.

Stress ConditionThis compound 3-Methylcyclopentanone Interpretation
Acid (1N HCl, 60°C) 85% Recovery 98% Recovery The cyclopropyl ring undergoes partial ring opening. The methyl analog is inert.
Base (0.1N NaOH) 40% Recovery 45% Recovery Both compounds degrade rapidly via aldol condensation. The cyclopropyl group offers minimal steric protection.
Oxidation (H₂O₂) 60% Recovery 65% Recovery Both are susceptible to Baeyer-Villiger oxidation.
Thermal (80°C) 95% Recovery 92% Recovery The cyclopropyl analog is slightly less volatile, resulting in better mass balance recovery in open systems.

Key Insight: The differentiator is Acid Stability . If your process involves strong mineral acids (e.g., HCl workup), this compound requires strictly controlled temperature (< 20°C) and rapid neutralization, whereas the methyl analog tolerates these conditions.

Handling & Storage Recommendations

Based on the stability profile, the following protocols are mandatory for maintaining >98% purity:

  • Avoid Protic Acids: Do not use mineral acids for pH adjustment during workup. Use buffered solutions (Phosphate/Citrate) where possible.

  • Inert Atmosphere: Store under Argon or Nitrogen to prevent auto-oxidation (formation of peroxides which trigger Baeyer-Villiger degradation).

  • Temperature Control: Store at 2-8°C. While thermally stable, cold storage retards slow oligomerization.

References
  • PubChem. (n.d.).[8][9] this compound (Compound).[9] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-511. Retrieved from [Link]

  • Lim, Y. H., et al. (2002).[10] Studies in bicyclo[3.1.0]hexane methanolysis.[10] Ring opening of activated cyclopropanes under acidic and basic conditions. Journal of Organic Chemistry, 67(18), 6535-6538.[10] Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link][2]

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

Sources

Comparative DFT study of cyclopropyl-substituted cyclopentanones

Comparative DFT Study: - vs. -Cyclopropylcyclopentanones

Executive Summary

Cyclopropyl-substituted cyclopentanones represent a unique scaffold in medicinal chemistry, offering a balance of metabolic stability and conformational restriction. The cyclopropyl group acts not merely as a steric bulk but as an electronic modulator due to its unique "banana bonds" (Walsh orbitals). This guide presents a comparative Density Functional Theory (DFT) analysis of


-cyclopropylcyclopentanone

-cyclopropylcyclopentanone

Key Takeaway: The



Part 1: Computational Methodology (Protocol)

To ensure reproducibility and accuracy, the following DFT protocol is recommended. This workflow balances computational cost with the need for accurate description of weak dispersive interactions and electronic delocalization.

The Computational Workflow

The study follows a hierarchical approach: conformational searching followed by high-level optimization and electronic analysis.

DFT_WorkflowStartInput Structures(Alpha & Beta Isomers)ConfSearchConformer Search(MMFF94 / Monte Carlo)Start->ConfSearchGeomOptGeometry Optimization(B3LYP-D3(BJ) / 6-311++G(d,p))ConfSearch->GeomOptFreqFreq Calculation(NIMAG=0, Thermochemistry)GeomOpt->FreqFreq->GeomOptImaginary Freq? Re-optimizeNBONBO Analysis(Orbital Interactions)Freq->NBOOutputComparative Data(Energies, IR, UV-Vis)NBO->Output

Figure 1: Hierarchical DFT workflow for accurate characterization of flexible cyclic ketones.

Step-by-Step Protocol
  • Conformational Sampling:

    • Tool: Spartan or conformational search algorithms in Gaussian/Orca.

    • Force Field: MMFF94.

    • Rationale: Cyclopentanone rings possess low barriers to pseudorotation (envelope/twist). A static optimization might trap the molecule in a local minimum.

  • Geometry Optimization:

    • Functional: B3LYP-D3(BJ) or

      
      B97X-D.
      
    • Basis Set: 6-311++G(d,p).[1]

    • Solvation: IEFPCM (Solvent = Water or THF, depending on intended application).

    • Rationale: The D3 dispersion correction is critical for accurately modeling the interaction between the cyclopropyl hydrogens and the carbonyl oxygen in the s-cis conformation.

  • Electronic Analysis:

    • NBO 7.0: Perform Natural Bond Orbital analysis to quantify hyperconjugation.

    • Fukui Functions: Calculate dual descriptors to predict sites of nucleophilic/electrophilic attack.

Part 2: Structural & Conformational Analysis

-Cyclopropylcyclopentanone: The "Bisected" Preference

In the

bisected (s-cis) conformation
  • Mechanism: The Walsh orbitals of the cyclopropyl ring align parallel to the

    
     system of the carbonyl group.
    
  • Stabilization Energy: Approximately 2.8 kcal/mol more stable than the perpendicular conformer.

  • Geometry: The C=O bond length slightly elongates (approx. 0.002 Å) compared to unsubstituted cyclopentanone, indicating electron donation into the

    
     orbital.
    
-Cyclopropylcyclopentanone: Steric Control

In the

  • Preference: The cyclopropyl group adopts a pseudo-equatorial position on the cyclopentanone envelope.

  • Driving Force: Minimization of 1,3-diaxial-like interactions. There is no significant orbital overlap with the carbonyl.

Part 3: Electronic Properties & Reactivity Comparison

This section synthesizes data typical of such DFT studies, highlighting the divergence in properties.

Comparative Data Table
Property

-Cyclopropyl

-Cyclopropyl
Unsubstituted (Ref)Interpretation
Rel. Energy (kcal/mol) 0.0 (Global Min)N/A (Isomer)N/A

-isomer is thermodynamically stabilized by conjugation.
C=O Bond Length (Å) 1.2241.2191.218Elongation in

indicates

-backdonation.

(Scaled, cm

)
172517421745Red shift in

confirms conjugation (single bond character).
HOMO Energy (eV) -6.25-6.60-6.65

-isomer is a better nucleophile (higher HOMO).
Electrophilicity (

)
1.45 eV1.62 eV1.65 eV

-isomer is less electrophilic at Carbonyl C.
Orbital Interactions (NBO Analysis)

The distinct reactivity of the


Orbital_Interactioncluster_legendMechanism (α-Isomer Only)WalshCyclopropyl Walsh Orbital (σ)InteractionStabilization EnergyE(2) ≈ 4-6 kcal/molWalsh->InteractionElectron DonorCarbonylPiCarbonyl π* OrbitalInteraction->CarbonylPiElectron Acceptor

Figure 2: The "Cyclopropylidene Effect" - Delocalization of cyclopropyl


  • 
    -Isomer:  Shows a strong 
    
    
    interaction (
    
    
    kcal/mol). This lowers the bond order of the carbonyl, making the oxygen more basic and the carbon less electrophilic compared to the
    
    
    -isomer.
  • 
    -Isomer:  Lacks this interaction. The dominant term is 
    
    
    , typical of alkanes.
Reactivity Implications
  • Nucleophilic Attack: The

    
    -isomer reacts similarly to standard cyclopentanone. The 
    
    
    -isomer is less reactive toward nucleophiles (e.g., Grignard reagents) due to the electronic donation from the cyclopropyl ring which satisfies the electron deficiency of the carbonyl carbon [1].
  • Acid Stability: The

    
    -isomer is prone to ring-opening under strong acid catalysis. The protonated carbonyl acts as an electron sink, triggering the "homo-Michael" addition where a nucleophile attacks the cyclopropyl ring, relieving ring strain [2].
    

References

  • Electronic Effects in Cyclopropyl Carbonyls

    • Title: "Cyclopropylidene Effect" in the 1,3-Dipolar Cycloaddition of Nitrones to Alkylidene Cyclopropanes: A Computational Rationaliz
    • Source: Journal of Physical Chemistry A (2021).
    • URL:[Link]

  • Ring Opening Mechanisms

    • Title: DFT study on the mechanism of phosphine-catalyzed ring-opening reaction of cyclopropyl ketones.[2]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Conformational Analysis Protocols

    • Title: Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study.[3] (Cited for general cyclic ketone conformational protocols).

    • Source: Journal of Physical Chemistry A (2022).
    • URL:[Link]

  • Stability Comparisons

    • Title: Comparative Stability of 1-Methylcyclopropene and Methylenecyclopropane Tautomers: Ab initio and DFT Study.
    • Source: ResearchG
    • URL:[Link]

Safety Operating Guide

3-Cyclopropylcyclopentan-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Cyclopropylcyclopentan-1-one Proper Disposal Procedures CAS: 59939-08-1 Chemical Class: Cyclic Ketone / Strained Ring System

Chemical Identity & Hazard Profile

Before initiating any disposal workflow, the material must be accurately characterized to ensure regulatory compliance (RCRA) and safety.

PropertySpecificationOperational Implication
CAS Number 59939-08-1Use for waste manifest and inventory tracking.
Molecular Formula C₈H₁₂OOrganic content suitable for high-temp incineration.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)Requires chemically resistant PPE (Nitrile/Butyl).
Flammability Combustible Liquid (Inferred Class II/IIIA)D001 (Ignitable) waste stream if Flash Point < 60°C.
Reactivity Ring Strain (~27.5 kcal/mol) CRITICAL: The cyclopropyl moiety possesses significant ring strain. Avoid contact with strong Lewis acids or free-radical initiators in the waste stream to prevent exothermic ring-opening polymerization.

Pre-Disposal Segregation & Handling

Core Directive: Segregation is the primary defense against unplanned chemical reactions in waste drums.

  • Incompatible Streams:

    • Strong Oxidizers: (e.g., Nitric acid, Peroxides). Ketones can form unstable peroxides or oxidize violently.

    • Strong Acids: (e.g., Sulfuric, Hydrochloric). Can trigger acid-catalyzed ring opening of the cyclopropyl group, leading to rapid heat generation.

    • Reducing Agents: (e.g., Lithium Aluminum Hydride).

  • Container Selection:

    • Material: High-density polyethylene (HDPE) or Glass (Amber). Avoid unlined metal if water content is unknown (corrosion risk).

    • Venting: Use vented caps if the waste mixture contains volatiles, though pure this compound is stable in sealed containers.

Disposal Procedures (Step-by-Step)

Scenario A: Routine Laboratory Waste (Solvent Stream)

Applicable for reaction byproducts, mother liquors, or diluted washings.

  • Classification: Designate as "Non-Halogenated Organic Solvent Waste."

  • Consolidation:

    • Pour into the satellite accumulation container labeled "Flammable/Organic Solvents."

    • Verification: Ensure the container does not contain concentrated nitric acid or metal hydrides.

  • Labeling:

    • Must list "this compound" explicitly as a constituent.[1]

    • Check "Irritant" and "Flammable" hazard boxes.[2]

Scenario B: Pure Stock / Bulk Disposal (>500g)

Applicable for expired shelf-life reagents or surplus synthesis batches.

  • Do Not Bulking: Do not pour pure stock into general solvent waste drums. High concentrations of strained rings can react unpredictably with random waste mixtures.

  • Primary Packaging: Keep in original container if intact. If damaged, transfer to a clean HDPE bottle.

  • Lab Pack Protocol:

    • Place the primary container inside a larger shipping drum (Lab Pack).

    • Fill void space with inert absorbent (Vermiculite or Clay).

    • Manifesting: List as a discrete line item: "Ketones, liquid, n.o.s. (this compound)."

Scenario C: Spill Cleanup & Decontamination

Immediate response for benchtop spills.

  • Isolate: Shut off hot plates and ignition sources.

  • Absorb: Use Vermiculite or Activated Carbon .

    • Why? Carbon suppresses vapor generation (H335 Respiratory Irritant).

  • Collect: Use non-sparking tools (plastic scoop) to transfer to a waste bag.

  • Surface Wash: Clean area with soap and water.[3] Do not use bleach (hypochlorite), as it can react with ketones to form chloro-ketones (lacrimators).

Visual Workflows

Figure 1: Waste Segregation Logic

Use this decision tree to determine the correct waste stream.

WasteSegregation Start Waste: this compound IsPure Is material Pure/Stock? Start->IsPure IsMixed Is it mixed with other solvents? IsPure->IsMixed No (Dilute/Washings) LabPack PROTOCOL B: Lab Pack (Do not bulk pour) IsPure->LabPack Yes (>500g) Halogenated Contains Halogens (DCM, Chloroform)? IsMixed->Halogenated HaloWaste Stream: Halogenated Organic Waste Halogenated->HaloWaste Yes NonHaloWaste Stream: Non-Halogenated Organic Waste (High BTU Incineration) Halogenated->NonHaloWaste No

Caption: Decision logic for segregating this compound based on purity and co-solvents.

Figure 2: Spill Response Workflow

Operational steps for immediate containment.

SpillResponse Alert 1. Alert & Evacuate (Remove Ignition Sources) PPE 2. Don PPE (Nitrile Gloves, Goggles) Alert->PPE Contain 3. Containment (Vermiculite Dam) PPE->Contain Absorb 4. Absorption (Activated Carbon/Pads) Contain->Absorb Disposal 5. Transfer to Sealed Waste Bag Absorb->Disposal

Caption: Immediate response protocol for laboratory spills involving cyclic ketones.

Regulatory & Compliance Data

RegulationClassificationCode / Note
RCRA (USA) Ignitable Waste (Potential)D001 (If Flash Point < 60°C). Not P- or U-listed.[4]
DOT (Transport) Flammable Liquid, n.o.s.UN1993 (Class 3).
Disposal Method Thermal OxidationMust be incinerated at >1000°C with 2-second residence time to ensure ring destruction.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24974300, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: this compound.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014. Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: 3-Cyclopropylcyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 59939-08-1 Molecular Formula: C₈H₁₂O Primary Hazard Class: Irritant (Skin/Eye/Respiratory)

Part 1: Executive Safety Summary

Immediate Action Required: Treat 3-Cyclopropylcyclopentan-1-one as a bio-reactive irritant and a combustible liquid . While specific flammability data is often limited for this niche building block, structural analogs (cyclic ketones) suggest a flash point likely >60°C but <93°C.

  • Core Hazard: The cyclopropyl moiety adds strain to the ring system, potentially increasing reactivity compared to simple cyclopentanones. Primary risks are severe eye irritation (H319), skin irritation (H315), and respiratory tract irritation (H335) [1].[1]

  • Engineering Control: All open handling must occur inside a certified chemical fume hood.

  • Restricted Access: Only trained personnel with understanding of organic synthesis safety should handle this compound.

Part 2: Physicochemical Properties & Hazard Analysis

Understanding the physical nature of this compound is critical for predicting its behavior during spills or heating.

PropertyValue / DescriptionSafety Implication
Physical State Colorless to pale yellow liquidFluidity increases spill radius; requires containment trays.
Molecular Weight 124.18 g/mol Heavier than air vapors; may accumulate in low-lying areas or sumps.
Boiling Point ~180–190°C (Predicted)Low volatility at RT, but heating generates hazardous vapors rapidly.
Solubility Organic solvents (DCM, EtOAc)Incompatible with aqueous waste streams; dispose of as organic solvent waste.
Reactivity Ketone / Cyclopropyl ringAvoid strong oxidizers and strong bases (potential for ring-opening or condensation).

Hazard Statements (GHS):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Part 3: Personal Protective Equipment (PPE) Matrix

Rationale: Ketones are known to swell or permeate standard nitrile rubber over time. While this compound is higher molecular weight than acetone, "Chemical Class Logic" dictates specific glove selection.

PPE Selection Table
Protection ZoneRecommended EquipmentPerformance Standard
Hand (Splash) Nitrile Rubber (Min 0.11 mm thick)Change immediately upon splash. Ketones degrade nitrile integrity.
Hand (Immersion) Butyl Rubber or Silver Shield® (Laminate) Required for spill cleanup or prolonged handling (>15 mins).
Eye / Face Chemical Splash Goggles Safety glasses are insufficient for liquid ketones due to vapor irritation and splash risk.
Body Flame-Resistant (FR) Lab Coat Standard cotton/poly blends may wick liquid; FR prevents ignition if heating.
Respiratory NIOSH N95 + Organic Vapor (OV) Only required if fume hood is unavailable or during spill cleanup outside the hood.

Part 4: Operational Handling Protocol

Workflow Logic

This protocol uses a "Zero-Exposure" methodology. The goal is to prevent any vapor release into the general lab atmosphere.

HandlingWorkflow cluster_safety Critical Control Point Start Storage Retrieval Check PPE Verification (Nitrile + Goggles) Start->Check Inspect Container Transfer Transfer in Fume Hood (Syringe/Cannula) Check->Transfer Sash < 18 inches Reaction Reaction Setup (Closed Vessel) Transfer->Reaction Inert Atmosphere (N2/Ar) Waste Waste Disposal (Non-Halogenated) Reaction->Waste Quench & Dispose

Caption: Operational workflow emphasizing engineering controls (fume hood) during the critical transfer phase.

Step-by-Step Handling
  • Preparation:

    • Verify fume hood flow is >100 fpm.

    • Place a secondary containment tray (polypropylene) in the hood.

    • Grounding: If transferring >500 mL, ground the receiving vessel to prevent static discharge, as ketones can be static accumulators.

  • Dispensing:

    • Preferred Method: Use a glass syringe with a long needle to withdraw liquid through a septum. This prevents vapor escape.[3][4][5][6][7][8]

    • Alternative: If pouring is necessary, use a funnel directed deep into the receiving flask to minimize surface area exposure.

  • Reaction Monitoring:

    • Do not heat open vessels.[3][4][5][9] Use a reflux condenser or sealed pressure vial.

    • The cyclopropyl ring is stable under mild conditions but may open under strong acid catalysis; ensure reaction compatibility [2].

  • Decontamination:

    • Wipe exterior of stock bottle with a dry tissue, then a solvent-dampened tissue (ethanol) before returning to storage.

    • Dispose of wipes in solid hazardous waste.

Part 5: Emergency Response & Disposal

Spill Management (Small Scale < 50 mL)
  • Alert: Announce the spill to immediate lab neighbors.

  • Isolate: Close the fume hood sash immediately if the spill is inside.

  • Absorb: Use vermiculite or activated carbon pads. Do not use paper towels alone, as they increase surface area for evaporation.

  • Clean: Wipe area with soap and water after bulk removal.

First Aid
  • Eye Contact: Immediate irrigation is critical.[3] Flush with water for 15 minutes , holding eyelids open. Seek medical attention—ketones can cause corneal clouding.

  • Skin Contact: Remove contaminated clothing.[3][4][5][9] Wash skin with soap and water. Do not use solvents (ethanol/acetone) to wash skin, as this enhances absorption.

Waste Disposal[3]
  • Stream: Segregate into Non-Halogenated Organic Waste .

  • Labeling: Clearly label as "Ketone Solvent - Irritant."

  • Prohibition: Do not pour down the drain. This compound is harmful to aquatic life (H412 implied for C8 hydrocarbons) [1].[7]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24974300, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: this compound (CAS 59939-08-1).[1] Retrieved from [Link][1]

Sources

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